Technical Documentation Center

N-t-Butyl 4-bromo-3-methoxybenzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-t-Butyl 4-bromo-3-methoxybenzamide
  • CAS: 1072944-39-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to N-t-Butyl 4-bromo-3-methoxybenzamide

This guide provides a comprehensive technical overview of N-t-Butyl 4-bromo-3-methoxybenzamide, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delv...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of N-t-Butyl 4-bromo-3-methoxybenzamide, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core chemical properties, synthesis, and potential applications, grounded in established scientific principles.

Introduction and Strategic Importance

N-t-Butyl 4-bromo-3-methoxybenzamide is a substituted benzamide derivative that serves as a valuable building block in organic synthesis. The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1] Substitutions on the aromatic ring and the amide nitrogen allow for fine-tuning of a molecule's steric and electronic properties, which is critical for modulating biological activity.

The specific arrangement of a bromine atom, a methoxy group, and an N-t-butyl amide group on this compound makes it a versatile intermediate for constructing more complex molecules, particularly in the development of novel therapeutics and agrochemicals.[2] Its precursor, 4-bromo-3-methoxybenzoic acid, is a known cornerstone for synthesizing active pharmaceutical ingredients (APIs), highlighting the relevance of this chemical family in drug discovery pipelines.[2]

Physicochemical Properties

The fundamental properties of N-t-Butyl 4-bromo-3-methoxybenzamide are summarized below. These characteristics are crucial for designing synthetic routes, purification strategies, and formulation studies.

PropertyValueSource
CAS Number 1072944-39-8[3]
Molecular Formula C₁₂H₁₆BrNO₂[4]
Molecular Weight 286.16 g/mol [4]
Appearance White to off-white solid (predicted)-
Solubility Soluble in organic solvents like Dichloromethane, Ethyl Acetate, and Methanol. Low solubility in water is expected.-
Melting Point Not explicitly available, but similar compounds like 4-bromo-N-tert-butyl-benzamide melt at 133-134°C.[5]-

Synthesis and Mechanistic Considerations

The most direct and industrially scalable synthesis of N-t-Butyl 4-bromo-3-methoxybenzamide proceeds via a two-step pathway starting from 4-bromo-3-methoxybenzoic acid. This method relies on the robust and well-understood chemistry of amide bond formation via an acid chloride intermediate.

Visualizing the Synthesis Workflow

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation A 4-bromo-3-methoxybenzoic acid B 4-bromo-3-methoxybenzoyl chloride A->B SOCl₂ or (COCl)₂ DCM, cat. DMF D N-t-Butyl 4-bromo-3-methoxybenzamide B->D C tert-Butylamine (t-BuNH₂) C->D Et₃N or excess t-BuNH₂ DCM, 0°C to RT

Caption: General synthesis pathway for N-t-Butyl 4-bromo-3-methoxybenzamide.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and purification.

Step 1: Synthesis of 4-bromo-3-methoxybenzoyl chloride

  • Inert Atmosphere: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-bromo-3-methoxybenzoic acid (1.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM, ~5-10 mL per gram of acid).

  • Chlorinating Agent: Add thionyl chloride (SOCl₂, ~1.5-2.0 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops) is added to facilitate the reaction.

    • Causality Insight: Thionyl chloride converts the less reactive carboxylic acid into a highly electrophilic acid chloride. DMF catalyzes this conversion via the formation of a Vilsmeier intermediate, which is more reactive than the acid itself.

  • Reaction: Heat the mixture to reflux (~40°C) and stir for 2-4 hours. The reaction's progress can be monitored by the cessation of HCl gas evolution (test with pH paper at the condenser outlet).

  • Isolation: Once complete, remove the excess SOCl₂ and DCM under reduced pressure using a rotary evaporator. The resulting crude 4-bromo-3-methoxybenzoyl chloride is a yellow oil or low-melting solid and is typically used immediately in the next step without further purification due to its moisture sensitivity.

Step 2: Synthesis of N-t-Butyl 4-bromo-3-methoxybenzamide

  • Amine Solution: In a separate flask, dissolve tert-butylamine (2.2 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath.

    • Causality Insight: The reaction between the acid chloride and amine is highly exothermic; cooling prevents side reactions and ensures controlled amide formation. An excess of the amine is used, with one equivalent acting as the nucleophile and the second acting as a base to neutralize the HCl byproduct.[5]

  • Addition: Dissolve the crude 4-bromo-3-methoxybenzoyl chloride from Step 1 in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled, stirring tert-butylamine solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours (overnight).[5] Monitor the reaction by Thin-Layer Chromatography (TLC) until the acid chloride is fully consumed.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess amine), saturated NaHCO₃ solution (to remove any unreacted acid), and brine.[5]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) or by column chromatography on silica gel to yield the pure product.

Spectroscopic Characterization Profile

While a dedicated spectrum for this specific molecule is not publicly available, its structure allows for a reliable prediction of its key spectroscopic features based on data from analogous compounds.[6][7]

Visualizing the Chemical Structure

Caption: 2D Structure of N-t-Butyl 4-bromo-3-methoxybenzamide.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals:

    • Aromatic Protons (3H): Signals in the δ 7.0-8.0 ppm range, showing splitting patterns dictated by their coupling.

    • Amide Proton (1H): A broad singlet typically around δ 6.0-8.0 ppm, which can vary with concentration and solvent.[6]

    • Methoxy Protons (3H): A sharp singlet around δ 3.8-4.0 ppm.

    • tert-Butyl Protons (9H): A sharp, intense singlet around δ 1.45 ppm.[6]

  • ¹³C NMR: The carbon spectrum will provide key structural information:[8]

    • Carbonyl Carbon (C=O): A signal in the δ 165-168 ppm region.

    • Aromatic Carbons: Six distinct signals between δ 110-160 ppm, including two quaternary carbons attached to the bromo and methoxy groups.

    • Methoxy Carbon (-OCH₃): A signal around δ 55-56 ppm.

    • tert-Butyl Carbons: Two signals; one for the quaternary carbon (~δ 51-52 ppm) and one for the three equivalent methyl carbons (~δ 28-29 ppm).[6]

  • Infrared (IR) Spectroscopy:

    • N-H Stretch: A sharp to moderately broad peak around 3300-3350 cm⁻¹.[6]

    • C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

    • C=O Stretch (Amide I): A strong, sharp absorption band around 1640-1660 cm⁻¹.[6]

    • N-H Bend (Amide II): A band around 1530-1550 cm⁻¹.

    • C-O Stretch: A strong band for the aryl-alkyl ether around 1250 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio). The nominal molecular weight is 286, so peaks would be expected at m/z 285 and 287. A major fragmentation pathway would be the loss of the tert-butyl group.

Applications in Research and Development

Substituted benzamides are a cornerstone of modern drug discovery, exhibiting a vast range of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1] This class of compounds is known to interact with various biological targets. For example, some benzamides act as selective modulators of dopamine receptors, while others function as inhibitors of the essential bacterial cell division protein FtsZ.[9][10]

Given its specific substitution pattern, N-t-Butyl 4-bromo-3-methoxybenzamide is an ideal intermediate for:

  • Lead Optimization: The bromine atom provides a reactive handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of diverse compound libraries.

  • Structure-Activity Relationship (SAR) Studies: The methoxy and t-butyl groups can be modified to explore how changes in electronics and sterics affect binding to a biological target.

  • Agrochemical Synthesis: The structural motifs present are also common in modern fungicides and insecticides.

Safety and Handling

As a laboratory chemical, N-t-Butyl 4-bromo-3-methoxybenzamide should be handled with appropriate care. Based on safety data for structurally related compounds like 4-bromo-3-methoxyphenol and 4-bromo-3-methoxybenzonitrile, the following precautions are advised.[11][12]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.

  • Hazards: May cause skin and serious eye irritation. May be harmful if swallowed.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science Behind 4-Bromo-3-methoxybenzoic Acid: A Deep Dive into Properties and Applications. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-bromo-N-tert-butyl-benzamide. Retrieved from [Link]

  • Pani, L., Gessa, G. L., & Corsini, G. U. (2002). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. Molecular Psychiatry, 7(3), 247-253. Retrieved from [Link]

  • Al-Rawi, S., El-Hiti, G. A., & Yousif, E. (2018). Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides. Molecules, 23(9), 2292. Retrieved from [Link]

  • Quora. (2022). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? Retrieved from [Link]

  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-t-Butyl 4-bromobenzenesulfonamide. PubChem Compound Database. Retrieved from [Link]

  • Astudillo, C., et al. (2022). Mechanistic Insights into the Antimicrobial Effect of Benzodioxane-Benzamides Against Escherichia coli. International Journal of Molecular Sciences, 23(21), 13398. Retrieved from [Link]

  • Mizrahi, V., Koch, K. R., & Modro, T. A. (1983). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. South African Journal of Chemistry, 36(3). Retrieved from [Link]

  • Google Patents. (n.d.). DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters.
  • National Center for Biotechnology Information. (n.d.). 4-Bromo-3-methoxybenzoic acid. PubChem Compound Database. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Supplementary Information for an article. Retrieved from [Link]

  • Li, Y., et al. (2018). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 23(10), 2465. Retrieved from [Link]

  • Tay, F. A., & Akbas, H. (2014). Spectroscopic and quantum mechanical investigation of N,N'-bisarylmalonamides: solvent and structural effects. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 129, 393-404. Retrieved from [Link]

  • Sciencemadness.org. (2016). Preparation of 3-methoxybenzoic acid. Retrieved from [Link]

  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]

  • ChemRxiv. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Retrieved from [Link]

  • Bhookya, B., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26, 1354-1365. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-T-Butyl 4-bromo-2-methoxybenzamide. PubChem Compound Database. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Starting Materials for the Synthesis of N-t-Butyl 4-bromo-3-methoxybenzamide

Introduction N-t-Butyl 4-bromo-3-methoxybenzamide is a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its structural motif is a common feature in a variety of b...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-t-Butyl 4-bromo-3-methoxybenzamide is a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its structural motif is a common feature in a variety of biologically active molecules, making its efficient synthesis a topic of considerable interest to researchers and drug development professionals. This technical guide provides a comprehensive overview of the common starting materials and synthetic strategies employed in the preparation of this versatile compound, with a focus on the underlying chemical principles and practical experimental considerations.

The core of N-t-Butyl 4-bromo-3-methoxybenzamide's structure is the substituted benzamide moiety. Consequently, its synthesis invariably involves the formation of an amide bond between a substituted benzoic acid derivative and tert-butylamine. The primary focus of this guide will be on the preparation of the key precursor, 4-bromo-3-methoxybenzoic acid, and its subsequent conversion to the final product.

Strategic Approaches to the Synthesis of N-t-Butyl 4-bromo-3-methoxybenzamide

The synthesis of N-t-Butyl 4-bromo-3-methoxybenzamide can be logically dissected into two primary stages:

  • Synthesis of the Carboxylic Acid Backbone: The preparation of 4-bromo-3-methoxybenzoic acid.

  • Amide Bond Formation: The coupling of 4-bromo-3-methoxybenzoic acid with tert-butylamine.

This guide will explore the common starting materials and methodologies for each of these critical stages, providing both theoretical insights and practical, step-by-step protocols.

Part 1: Synthesis of the Key Intermediate: 4-Bromo-3-methoxybenzoic Acid

The strategic selection of starting materials for the synthesis of 4-bromo-3-methoxybenzoic acid is dictated by commercial availability, cost, and the efficiency of the subsequent chemical transformations. Two principal routes from readily available precursors are commonly employed.

Route A: From 3-Hydroxybenzoic Acid

This route involves a two-step process starting from the commercially available 3-hydroxybenzoic acid: bromination followed by methylation.

1. Bromination of 3-Hydroxybenzoic Acid:

The initial step is the regioselective bromination of 3-hydroxybenzoic acid. The hydroxyl and carboxyl groups are both ortho-, para-directing activators. However, the hydroxyl group is a much stronger activating group, directing the incoming electrophile (bromine) to the positions ortho and para to it. The para position (position 5) is sterically hindered by the adjacent carboxyl group. Therefore, bromination primarily occurs at the ortho positions (positions 2 and 4). Careful control of reaction conditions can favor the formation of the desired 4-bromo-3-hydroxybenzoic acid.

2. Methylation of 4-Bromo-3-hydroxybenzoic Acid:

The subsequent step involves the methylation of the hydroxyl group to a methoxy group. This is typically achieved using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

Experimental Protocol: Synthesis of 4-bromo-3-methoxybenzoic acid from 3-hydroxybenzoic acid

Step 1: Bromination of 3-Hydroxybenzoic Acid

  • To a stirred solution of 3-hydroxybenzoic acid in a suitable solvent (e.g., glacial acetic acid), add bromine dropwise at room temperature.

  • The reaction mixture is stirred for a specified time until the reaction is complete (monitored by TLC).

  • The reaction is then quenched by pouring it into cold water.

  • The precipitated solid is filtered, washed with water, and dried to yield 4-bromo-3-hydroxybenzoic acid.

Step 2: Methylation of 4-Bromo-3-hydroxybenzoic Acid

  • Dissolve 4-bromo-3-hydroxybenzoic acid in a suitable solvent such as acetone or DMF.

  • Add a base, typically potassium carbonate, to the solution.

  • To this mixture, add a methylating agent like dimethyl sulfate or methyl iodide dropwise.

  • The reaction is typically heated under reflux for several hours until completion.

  • After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure.

  • The residue is then acidified with a dilute acid (e.g., HCl) to precipitate the product.

  • The solid 4-bromo-3-methoxybenzoic acid is collected by filtration, washed with water, and dried.[1]

Route B: From 3-Methoxybenzoic Acid

An alternative and often more direct approach starts with 3-methoxybenzoic acid, which is also commercially available. This route involves a single bromination step.

1. Bromination of 3-Methoxybenzoic Acid:

The methoxy group is an ortho-, para-directing group. The para position to the methoxy group is position 6, and the ortho positions are 2 and 4. The carboxyl group is a meta-directing deactivator. The directing effects of the methoxy group will dominate, leading to bromination at the positions ortho and para to it. Bromination at position 4 is sterically less hindered than at position 2, and the electronic activation from the methoxy group is strong at this position. Therefore, direct bromination of 3-methoxybenzoic acid can selectively yield 4-bromo-3-methoxybenzoic acid.

Experimental Protocol: Synthesis of 4-bromo-3-methoxybenzoic acid from 3-methoxybenzoic acid

  • Dissolve 3-methoxybenzoic acid in a suitable solvent, such as glacial acetic acid or a chlorinated solvent.

  • Add a brominating agent, such as N-bromosuccinimide (NBS) in the presence of a catalytic amount of an acid, or elemental bromine.

  • The reaction is stirred at an appropriate temperature (often room temperature or slightly elevated) until the starting material is consumed.

  • The reaction mixture is then worked up by pouring it into water and extracting the product with an organic solvent.

  • The organic layer is washed, dried, and the solvent is evaporated to yield 4-bromo-3-methoxybenzoic acid.

Visualization of Synthetic Routes to 4-Bromo-3-methoxybenzoic Acid

Synthetic_Routes cluster_0 Route A cluster_1 Route B A1 3-Hydroxybenzoic Acid A2 4-Bromo-3-hydroxybenzoic Acid A1->A2 Bromination A3 4-Bromo-3-methoxybenzoic Acid A2->A3 Methylation B1 3-Methoxybenzoic Acid B2 4-Bromo-3-methoxybenzoic Acid B1->B2 Bromination

Caption: Synthetic pathways to 4-bromo-3-methoxybenzoic acid.

Part 2: Amide Bond Formation

Once the key intermediate, 4-bromo-3-methoxybenzoic acid, is synthesized, the final step is the formation of the amide bond with tert-butylamine. This can be achieved through two primary methodologies: activation of the carboxylic acid or direct coupling.

Method 1: Acyl Chloride Formation and Subsequent Amination

This classic and robust method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with tert-butylamine to form the desired amide.

1. Formation of 4-Bromo-3-methoxybenzoyl Chloride:

4-Bromo-3-methoxybenzoic acid is reacted with a chlorinating agent, most commonly thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of dimethylformamide (DMF).[1] This reaction proceeds readily to give the corresponding acyl chloride.

2. Reaction with tert-Butylamine:

The resulting 4-bromo-3-methoxybenzoyl chloride is then reacted with tert-butylamine.[2] This is a nucleophilic acyl substitution reaction where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the amide bond and elimination of hydrogen chloride. A base, such as triethylamine or pyridine, is often added to neutralize the HCl formed during the reaction.

Experimental Protocol: Synthesis of N-t-Butyl 4-bromo-3-methoxybenzamide via the Acyl Chloride Route

Step 1: Preparation of 4-Bromo-3-methoxybenzoyl Chloride

  • To a solution of 4-bromo-3-methoxybenzoic acid in an inert solvent (e.g., dichloromethane or toluene), add thionyl chloride dropwise at room temperature.

  • A catalytic amount of DMF can be added to accelerate the reaction.

  • The reaction mixture is typically heated under reflux until the evolution of gases (SO₂ and HCl) ceases.

  • The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 4-bromo-3-methoxybenzoyl chloride, which is often used in the next step without further purification.[1]

Step 2: Amidation with tert-Butylamine

  • Dissolve the crude 4-bromo-3-methoxybenzoyl chloride in an anhydrous aprotic solvent like dichloromethane or THF.

  • Cool the solution in an ice bath.

  • Slowly add a solution of tert-butylamine and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in the same solvent.

  • The reaction mixture is stirred at low temperature and then allowed to warm to room temperature.

  • Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

  • The organic layer is washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

  • The solvent is evaporated, and the crude product is purified by recrystallization or column chromatography to afford N-t-Butyl 4-bromo-3-methoxybenzamide.[2]

Method 2: Direct Amide Coupling

Modern synthetic chemistry often favors direct coupling methods that avoid the need to isolate the reactive acyl chloride intermediate. These methods utilize coupling agents that activate the carboxylic acid in situ, allowing for a one-pot reaction with the amine.

Common coupling agents include carbodiimides such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), often used in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and improve efficiency.[3][4]

Experimental Protocol: Synthesis of N-t-Butyl 4-bromo-3-methoxybenzamide via Direct Coupling

  • To a stirred solution of 4-bromo-3-methoxybenzoic acid in a suitable anhydrous solvent (e.g., DMF or dichloromethane), add the coupling agent (e.g., EDC) and the additive (e.g., HOBt).

  • Add tert-butylamine to the reaction mixture, followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine.

  • The reaction is stirred at room temperature for several hours to overnight, with progress monitored by TLC.

  • The work-up typically involves dilution with water and extraction with an organic solvent.

  • The organic layer is washed with aqueous solutions to remove unreacted reagents and byproducts.

  • After drying and solvent evaporation, the crude product is purified by recrystallization or column chromatography.[3]

Visualization of Amide Formation Methodologies

Amide_Formation cluster_0 Method 1: Acyl Chloride Route cluster_1 Method 2: Direct Coupling Start 4-Bromo-3-methoxybenzoic Acid FinalProduct N-t-Butyl 4-bromo-3-methoxybenzamide Start->FinalProduct AcylChloride 4-Bromo-3-methoxybenzoyl Chloride Start->AcylChloride SOCl₂ or (COCl)₂ Amine tert-Butylamine Amine->Start Amine->AcylChloride AcylChloride->FinalProduct Coupling Coupling Agents (e.g., EDC, HOBt) Coupling->Start

Caption: Methodologies for the final amidation step.

Quantitative Data Summary

Starting MaterialReagentsProductTypical Yield (%)Reference
3-Hydroxybenzoic Acid1. Br₂/AcOH2. (CH₃)₂SO₄/K₂CO₃4-Bromo-3-methoxybenzoic Acid66 (for methylation step)[1]
4-Bromo-3-methoxybenzoic AcidSOCl₂, tert-butylamineN-t-Butyl 4-bromo-3-methoxybenzamideNot specified[1][2]
Benzoic Acid AnaloguesEDC, HOBt, AmineAmide78-85[3]

Conclusion

The synthesis of N-t-Butyl 4-bromo-3-methoxybenzamide is a well-established process that offers flexibility in the choice of starting materials and synthetic routes. The selection of a particular pathway will depend on factors such as the cost and availability of starting materials, desired scale of the reaction, and the laboratory equipment at hand. The conversion of 4-bromo-3-methoxybenzoic acid to its corresponding acyl chloride followed by amination is a reliable and high-yielding method. However, direct coupling reactions offer a more streamlined, one-pot alternative that is often preferred in modern drug discovery and development settings for its operational simplicity. A thorough understanding of the chemical principles and experimental nuances detailed in this guide will enable researchers and scientists to confidently and efficiently synthesize this important chemical intermediate.

References

  • PrepChem. Synthesis of 4-bromo-N-tert-butyl-benzamide. Available from: [Link]

  • PrepChem. Synthesis of 4-bromo-3-methoxybenzyl chloride. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind 4-Bromo-3-methoxybenzoic Acid: A Deep Dive into Properties and Applications. Available from: [Link]

  • ResearchGate. (PDF) 4-tert-Butylamino-3-nitrobenzoic acid. Available from: [Link]

  • ResearchGate. Syntheses of 4-bromo-3-methoxybenzoyl chloride (5c). Available from: [Link]

  • PubChem. N-T-Butyl 4-bromo-2-ethoxybenzamide. Available from: [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

  • Google Patents. DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters.
  • ChemRxiv. Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. Available from: [Link]

  • Sciencemadness.org. Preparation of 3-methoxybenzoic acid. Available from: [Link]

  • The Royal Society of Chemistry. This journal is © The Royal Society of Chemistry 2017. Available from: [Link]

  • PubMed. Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids. Available from: [Link]

  • Google Patents. CN105481687A - Preparing method for o-methoxybenzoyl chloride.
  • ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Available from: [Link]

  • Google Patents. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
  • AIR Unimi. MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. Available from: [Link]

  • National Institutes of Health. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available from: [Link]

  • Organic Syntheses Procedure. 2-bromo-3-methylbenzoic acid. Available from: [Link]

Sources

Foundational

N-t-Butyl 4-bromo-3-methoxybenzamide IUPAC name

Technical Monograph: N-tert-Butyl-4-bromo-3-methoxybenzamide Role: Privileged Scaffold & Key Intermediate in Medicinal Chemistry Focus: Synthetic Architecture, Reactivity Profile, and SSTR4 Ligand Design Part 1: Nomencla...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: N-tert-Butyl-4-bromo-3-methoxybenzamide

Role: Privileged Scaffold & Key Intermediate in Medicinal Chemistry Focus: Synthetic Architecture, Reactivity Profile, and SSTR4 Ligand Design

Part 1: Nomenclature & Structural Identity

This guide defines the chemical entity N-tert-butyl-4-bromo-3-methoxybenzamide, a critical halogenated building block used in the synthesis of GPCR ligands, specifically Somatostatin Receptor 4 (SSTR4) agonists.

Attribute Detail
IUPAC Name 4-Bromo-N-(2-methylpropan-2-yl)-3-methoxybenzamide
Common Name N-tert-Butyl-4-bromo-3-methoxybenzamide
Molecular Formula C₁₂H₁₆BrNO₂
Molecular Weight 286.17 g/mol
Key Precursor CAS 56256-14-5 (4-Bromo-3-methoxybenzoic acid)
Core Scaffold 3,4-Disubstituted Benzamide
SMILES COc1cc(C(=O)NC(C)(C)C)ccc1Br

Part 2: Synthetic Architecture

The synthesis of N-tert-butyl-4-bromo-3-methoxybenzamide is a convergent process. It relies on the regioselective functionalization of the benzoic acid core followed by amide bond formation. The steric bulk of the tert-butyl group requires specific activation strategies to prevent low yields.

Retrosynthetic Analysis

The molecule is disconnected at the amide bond. The forward synthesis involves the coupling of 4-bromo-3-methoxybenzoic acid with tert-butylamine .

  • Challenge: The tert-butylamine is a bulky nucleophile.

  • Solution: Use of high-activity coupling reagents (HATU) or conversion to the acid chloride to overcome steric hindrance.

Synthesis Workflow (DOT Diagram)

SynthesisWorkflow Acid 4-Bromo-3-methoxybenzoic Acid (CAS 56256-14-5) Activation Activation Step (SOCl2 or HATU) Acid->Activation Activation Amine tert-Butylamine (CAS 75-64-9) Product N-tert-Butyl-4-bromo- 3-methoxybenzamide Amine->Product Coupling Intermediate Activated Species (Acid Chloride/Active Ester) Activation->Intermediate Formation Intermediate->Product Nucleophilic Attack

Figure 1: Synthetic pathway from commercially available precursors to the target benzamide.

Part 3: Experimental Protocols

The following protocol uses the Acid Chloride Method , which is preferred for sterically hindered amines like tert-butylamine over standard carbodiimide couplings (EDC/NHS), which may suffer from slow kinetics.

Protocol: Amidation via Acid Chloride

Reagents:

  • 4-Bromo-3-methoxybenzoic acid (1.0 equiv)

  • Thionyl chloride (SOCl₂, 3.0 equiv) or Oxalyl chloride (1.2 equiv) + DMF (cat.)

  • tert-Butylamine (1.5 equiv)

  • Triethylamine (Et₃N, 2.0 equiv)

  • Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask, dissolve 4-bromo-3-methoxybenzoic acid in anhydrous DCM.

  • Chlorination: Add oxalyl chloride dropwise at 0°C, followed by a catalytic drop of DMF. Stir at room temperature for 2 hours until gas evolution ceases.

  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride (yellow oil/solid). Do not purify.

  • Coupling: Re-dissolve the acid chloride in fresh anhydrous DCM. Cool to 0°C.

  • Addition: Add a mixture of tert-butylamine and triethylamine in DCM dropwise to the acid chloride solution. The reaction is exothermic; maintain temperature <5°C.

  • Completion: Warm to room temperature and stir for 4–12 hours. Monitor by LCMS (Target [M+H]⁺ = 286/288, characteristic Br isotope pattern).

  • Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Wash organic layer with 1N HCl (to remove unreacted amine) and brine. Dry over Na₂SO₄.

  • Purification: Recrystallize from Hexanes/EtOAc or purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).

Part 4: Reactivity & Functionalization

The value of N-tert-butyl-4-bromo-3-methoxybenzamide lies in its C4-Bromine handle . This position is electronically primed for Palladium-catalyzed cross-coupling reactions, allowing the scaffold to serve as a core for larger drug molecules.

  • Electronic Effect: The C3-Methoxy group is an electron-donating group (EDG) ortho to the bromine. This increases electron density at the oxidative addition site, potentially requiring electron-rich ligands (e.g., SPhos, XPhos) for efficient Suzuki or Buchwald couplings.

  • Steric Effect: The tert-butyl amide is distal enough not to interfere with the C4 coupling site.

Divergent Synthesis Map (DOT Diagram)

ReactivityMap Core N-t-Butyl-4-bromo- 3-methoxybenzamide Suzuki Biaryl Derivatives (Suzuki-Miyaura) Core->Suzuki Ar-B(OH)2 Pd(0) Buchwald Aminated Analogs (Buchwald-Hartwig) Core->Buchwald HNR2 Pd(dba)2/BINAP Heck Styrenyl/Vinyl Analogs (Heck Coupling) Core->Heck Alkene Pd(OAc)2 Carbonylation Benzoate Esters (Pd-Carbonylation) Core->Carbonylation CO/ROH PdCl2

Figure 2: Divergent synthesis capabilities utilizing the C4-Bromine handle.

Part 5: Medicinal Chemistry Applications (SSTR4)

This scaffold is highly relevant to the development of Somatostatin Receptor 4 (SSTR4) agonists . SSTR4 is a non-opioid target for neuropathic pain and inflammation.

  • Pharmacophore Alignment: High-affinity SSTR4 agonists (e.g., NNC 26-9100 analogs) often feature a lipophilic aromatic core. The tert-butyl group fills a specific hydrophobic pocket in the receptor, while the benzamide core provides rigid orientation.

  • Fragment-Based Drug Design (FBDD): The 4-bromo-3-methoxy motif allows researchers to "grow" the molecule. For example, replacing the bromine with a substituted phenyl or heteroaryl ring (via Suzuki coupling) is a standard strategy to increase potency and selectivity against SSTR1/SSTR2.

Physicochemical Profile (Predicted):

Property Value Implication
cLogP ~2.8 - 3.2 Good lipophilicity for CNS penetration (SSTR4 is a CNS target).
TPSA ~38 Ų Excellent membrane permeability (Rule of 5 compliant).
H-Bond Donors 1 (Amide NH) Critical for receptor binding interaction.

| Rotatable Bonds | 3 | Rigid core minimizes entropic penalty upon binding. |

References

  • Preparation of Precursor: 4-Bromo-3-methoxybenzoic acid (CAS 56256-14-5).[1] National Center for Biotechnology Information. PubChem Compound Summary. Accessed 2024.[2][3] Link(Note: Link directs to isomer for structural comparison; exact CAS 56256-14-5 is commercially verified).

  • SSTR4 Agonist Scaffolds: Crider, A. M., & Witt, K. A. (2007). Somatostatin receptor subtype 4 (sst4) ligands: synthesis and biological characterization. Mini reviews in medicinal chemistry. Link

  • Amide Coupling Methodology: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron. Link

  • General Reactivity of 4-Bromo-3-methoxybenzoates: Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters. Google Patents (DE19531164A1). Link

Sources

Exploratory

physical and chemical properties of N-t-Butyl 4-bromo-3-methoxybenzamide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the physical and chemical properties of N-t-Butyl 4-bromo-3-methoxybenzamide, a substituted benzamide with p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of N-t-Butyl 4-bromo-3-methoxybenzamide, a substituted benzamide with potential applications in medicinal chemistry and drug discovery. The information presented herein is intended to support research and development activities by providing essential data on its synthesis, characterization, and potential biological relevance.

Core Molecular Attributes

N-t-Butyl 4-bromo-3-methoxybenzamide, with the CAS number 1072944-39-8, possesses a molecular formula of C₁₂H₁₆BrNO₂ and a molecular weight of 286.17 g/mol .[1] Its structure features a central benzamide core, substituted with a bromine atom at the 4-position and a methoxy group at the 3-position of the aromatic ring. The amide nitrogen is substituted with a bulky tert-butyl group. The purity of commercially available N-t-Butyl 4-bromo-3-methoxybenzamide is typically reported to be around 97%.[1]

Chemical Structure

Caption: 2D Chemical Structure of N-t-Butyl 4-bromo-3-methoxybenzamide.

Physicochemical Properties

While experimental data for N-t-Butyl 4-bromo-3-methoxybenzamide is not extensively available in the literature, its physicochemical properties can be predicted based on its structure and comparison with analogous compounds.

PropertyPredicted Value/InformationBasis for Prediction/Reference
Melting Point 120-140 °CBased on the melting points of N-(tert-Butyl)-4-methoxybenzamide (117–118 °C) and 4-Bromo-N-(tert-butyl)benzamide (130–131 °C).[2]
Boiling Point > 300 °C (decomposes)High molecular weight and polarity suggest a high boiling point, likely with decomposition.
Solubility Soluble in methanol, ethanol, DMSO, and other polar organic solvents. Sparingly soluble in water.The presence of the polar amide and ether groups, along with the nonpolar aromatic ring and alkyl group, suggests this solubility profile.
Appearance White to off-white solidTypical appearance for purified organic compounds of this class.

Spectroscopic Profile (Predicted)

The structural features of N-t-Butyl 4-bromo-3-methoxybenzamide suggest a characteristic spectroscopic profile. The following are predicted spectral data based on known values for similar benzamide structures.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.5d1HAr-H
~ 7.3dd1HAr-H
~ 7.0d1HAr-H
~ 6.0s (broad)1HN-H
~ 3.9s3HO-CH₃
~ 1.4s9HC(CH₃)₃
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ, ppm)Assignment
~ 166C=O (amide)
~ 155Ar-C-O
~ 135Ar-C
~ 129Ar-C-H
~ 125Ar-C-H
~ 115Ar-C-Br
~ 112Ar-C-H
~ 56O-CH₃
~ 52C(CH₃)₃
~ 29C(CH₃)₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
~ 3300N-H stretch
~ 3100-3000Aromatic C-H stretch
~ 2950-2850Aliphatic C-H stretch
~ 1640C=O stretch (Amide I)
~ 1540N-H bend (Amide II)
~ 1250Asymmetric C-O-C stretch (aryl ether)
~ 1050Symmetric C-O-C stretch (aryl ether)
~ 800-600C-Br stretch

Synthesis and Reactivity

N-t-Butyl 4-bromo-3-methoxybenzamide can be synthesized through a standard amidation reaction between 4-bromo-3-methoxybenzoic acid and tert-butylamine. This reaction typically involves the activation of the carboxylic acid, for example, by conversion to the corresponding acyl chloride.

Synthetic Workflow

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation A 4-bromo-3-methoxybenzoic acid C 4-bromo-3-methoxybenzoyl chloride A->C Reaction B Thionyl chloride (SOCl₂) or Oxalyl chloride B->C Reagent D 4-bromo-3-methoxybenzoyl chloride F N-t-Butyl 4-bromo-3-methoxybenzamide D->F Reaction E tert-Butylamine E->F Reagent G Base (e.g., Triethylamine) G->F Catalyst/Base

Caption: Proposed two-step synthesis of N-t-Butyl 4-bromo-3-methoxybenzamide.

Detailed Experimental Protocol

Step 1: Synthesis of 4-bromo-3-methoxybenzoyl chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-bromo-3-methoxybenzoic acid (1.0 equivalent) in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 equivalents).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-4 hours, or until the evolution of gas ceases and the solid has dissolved.

  • Allow the reaction to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure to yield the crude 4-bromo-3-methoxybenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of N-t-Butyl 4-bromo-3-methoxybenzamide

  • In a separate flask, dissolve tert-butylamine (1.2 equivalents) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude 4-bromo-3-methoxybenzoyl chloride (1.0 equivalent) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Potential Applications in Drug Development

Benzamides are a well-established class of compounds in medicinal chemistry with a wide range of biological activities. While specific biological targets for N-t-Butyl 4-bromo-3-methoxybenzamide have not been explicitly reported, its structural motifs suggest potential for several therapeutic areas.

  • Anti-inflammatory Activity: Substituted benzamides have been shown to possess anti-inflammatory properties. The core structure of this compound could potentially interact with enzymes or receptors involved in the inflammatory cascade.

  • Antibacterial Activity: Certain benzamide derivatives have demonstrated antibacterial effects. Further investigation into the activity of N-t-Butyl 4-bromo-3-methoxybenzamide against various bacterial strains could be a promising research avenue.

  • CNS-related Targets: The benzamide scaffold is present in a number of centrally acting drugs. The lipophilicity and hydrogen bonding capabilities of this molecule may allow it to cross the blood-brain barrier and interact with neurological targets.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

In case of exposure, seek immediate medical attention. For skin or eye contact, flush with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek medical advice.

Conclusion

N-t-Butyl 4-bromo-3-methoxybenzamide is a substituted benzamide with potential for further investigation in the field of drug discovery. This guide provides a foundational understanding of its core properties, a reliable synthetic route, and an indication of its potential biological relevance. Further experimental validation of its physical, chemical, and biological properties is warranted to fully elucidate its potential as a lead compound in drug development programs.

References

  • PubChem. N-T-Butyl 4-bromo-2-methoxybenzamide. Available from: [Link]

  • The Royal Society of Chemistry. This journal is © The Royal Society of Chemistry 2017. Available from: [Link]

  • PrepChem. Synthesis of 4-bromo-N-tert-butyl-benzamide. Available from: [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information for.... Available from: [Link]

Sources

Foundational

potential biological activity of N-t-Butyl 4-bromo-3-methoxybenzamide

Title: N-t-Butyl 4-bromo-3-methoxybenzamide: Structural Pharmacophore and Therapeutic Potential Subtitle: A Technical Analysis of Benzamide Scaffolds in SLC6A19 Modulation and Kinase Inhibition[1] Executive Summary N-t-B...

Author: BenchChem Technical Support Team. Date: February 2026

Title: N-t-Butyl 4-bromo-3-methoxybenzamide: Structural Pharmacophore and Therapeutic Potential Subtitle: A Technical Analysis of Benzamide Scaffolds in SLC6A19 Modulation and Kinase Inhibition[1]

Executive Summary

N-t-Butyl 4-bromo-3-methoxybenzamide (CAS: 1072944-39-8) is a specialized lipophilic benzamide derivative acting as a high-value pharmacophore in medicinal chemistry.[1] Unlike simple solvating agents, this molecule represents a "privileged scaffold" utilized in the development of inhibitors for SLC6A19 (B0AT1) —a neutral amino acid transporter implicated in Phenylketonuria (PKU)—and STK4 (MST1) , a kinase central to the Hippo signaling pathway in hematologic malignancies.[1]

This guide dissects the compound’s biological potential, transitioning from its role as a metabolic probe to its utility as a core intermediate in synthesizing targeted therapeutics.[1] We analyze its Structure-Activity Relationship (SAR), focusing on the steric bulk of the tert-butyl group and the halogen-bonding capability of the bromine substituent.[1]

Chemical Profile & Structural Logic

The biological activity of N-t-Butyl 4-bromo-3-methoxybenzamide is dictated by three distinct structural domains, each serving a specific function in ligand-protein binding.

Structural DomainChemical FeatureBiological Function (SAR)
Domain A: Amide Core N-tert-butyl substituentMetabolic Shielding: The bulky tert-butyl group prevents rapid N-dealkylation by cytochrome P450 enzymes, enhancing in vivo half-life compared to N-methyl or N-benzyl analogs.[1] It also fills hydrophobic pockets (e.g., in TRP channels or Kinase allosteric sites).[1]
Domain B: Electronic Modulator 3-Methoxy (-OCH₃)H-Bond Acceptor: Positions an oxygen lone pair to interact with backbone amides (e.g., hinge regions in kinases).[1]
Domain C: Reactive Handle 4-Bromo (-Br)Halogen Bonding & Synthetic Vector: Acts as a halogen bond donor (σ-hole) to carbonyl oxygen atoms in the target protein.[1] Crucially, it serves as the site for Suzuki-Miyaura coupling to extend the scaffold into bi-aryl inhibitors.[1]

Primary Biological Targets & Mechanisms[2][3]

SLC6A19 (B0AT1) Inhibition: The PKU Pathway

Research indicates that 4-bromo-3-methoxybenzamide derivatives are potent inhibitors of SLC6A19 , the major transporter responsible for the reabsorption of neutral amino acids in the kidney and intestine.[1]

  • Mechanism: In Phenylketonuria (PKU), patients cannot metabolize Phenylalanine (Phe).[1] SLC6A19 inhibition prevents the reabsorption of Phe in the kidneys, forcing its excretion in urine and lowering systemic Phe levels.[1]

  • Role of the Compound: The N-t-butyl variant acts as a lipophilic blocker that wedges into the transporter's vestibule, locking it in an inactive conformation.[1]

STK4 (MST1) Modulation: Hematologic Malignancies

The scaffold is also identified in patent literature as a precursor for inhibitors of Serine/Threonine Kinase 4 (STK4) .[1]

  • Mechanism: STK4 regulates the Hippo pathway, controlling cell proliferation and apoptosis.[1] In hematologic cancers (e.g., multiple myeloma), STK4 dysregulation leads to unchecked growth.[1]

  • Activity: Benzamide derivatives bind to the ATP-binding pocket of STK4.[1] The 4-bromo group is typically substituted with a heteroaryl ring (via Suzuki coupling) to engage the "gatekeeper" residue, while the amide interacts with the hinge region.[1]

Pathway Visualization: SLC6A19 Inhibition Strategy

The following diagram illustrates the mechanistic logic of using N-t-Butyl 4-bromo-3-methoxybenzamide derivatives to treat PKU by forcing Phenylalanine excretion.

SLC6A19_Mechanism PKU_Patient PKU Patient (PAH Enzyme Deficiency) Phe_Accumulation Systemic Phenylalanine (Phe) Accumulation (Neurotoxic) PKU_Patient->Phe_Accumulation Kidney_Lumen Kidney Proximal Tubule Phe_Accumulation->Kidney_Lumen Filtration SLC6A19_Active SLC6A19 Transporter (Active State) Kidney_Lumen->SLC6A19_Active Phe_Reabsorption Phe Reabsorption into Bloodstream SLC6A19_Active->Phe_Reabsorption Normal Function SLC6A19_Blocked SLC6A19 (Inhibited/Locked) SLC6A19_Active->SLC6A19_Blocked Phe_Reabsorption->Phe_Accumulation Vicious Cycle Inhibitor N-t-Butyl 4-bromo-3-methoxybenzamide (Inhibitor) Inhibitor->SLC6A19_Active Binds Transporter Vestibule SLC6A19_Blocked->Phe_Reabsorption Blocks Excretion Phe Excretion in Urine SLC6A19_Blocked->Excretion Promotes Therapeutic_Effect Reduced Plasma Phe (Neuroprotection) Excretion->Therapeutic_Effect

Caption: Mechanism of SLC6A19 inhibition by benzamide scaffolds to reduce systemic Phenylalanine load in PKU.[1]

Experimental Protocols

To validate the biological activity of this compound, the following protocols are recommended. These are designed to assess its efficacy as an SLC6A19 inhibitor and its metabolic stability.[1]

Protocol A: In Vitro SLC6A19 Amino Acid Uptake Assay

Objective: Quantify the inhibition of Leucine/Phenylalanine transport in SLC6A19-expressing cells.

  • Cell Preparation:

    • Transfect CHO-K1 cells with human SLC6A19 cDNA and ACE2 (required chaperone).[1]

    • Seed cells at

      
       cells/well in 96-well plates. Incubate for 24h.
      
  • Compound Treatment:

    • Prepare a stock solution of N-t-Butyl 4-bromo-3-methoxybenzamide (10 mM in DMSO).

    • Dilute in uptake buffer (Na+-free Hank’s Balanced Salt Solution) to concentrations ranging from 1 nM to 10 µM.[1]

    • Incubate cells with the compound for 15 minutes at 37°C.

  • Uptake Initiation:

    • Add [¹⁴C]-L-Leucine (or [¹⁴C]-Phenylalanine) to the wells (final concentration 20 µM).

    • Incubate for exactly 3 minutes (linear uptake phase).

  • Termination & Readout:

    • Aspirate buffer and wash 3x with ice-cold PBS to stop transport.[1]

    • Lyse cells with 0.1 M NaOH.[1]

    • Measure radioactivity using a Liquid Scintillation Counter.[1]

  • Data Analysis:

    • Calculate IC₅₀ by plotting % Uptake vs. Log[Compound].[1]

    • Validation Criteria: Positive control (known SLC6A19 inhibitor like JPH203) must show IC₅₀ < 500 nM.[1]

Protocol B: Microsomal Stability Assay

Objective: Confirm the metabolic shielding effect of the N-tert-butyl group.[1]

  • Incubation:

    • Mix test compound (1 µM) with human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).[1]

    • Pre-incubate for 5 min at 37°C.

  • Reaction Start:

    • Add NADPH-regenerating system (final 1 mM NADPH).[1]

  • Sampling:

    • Aliquot samples at 0, 5, 15, 30, and 60 minutes.

    • Quench immediately with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).[1]

  • Analysis:

    • Centrifuge and analyze supernatant via LC-MS/MS.[1]

    • Expectation: N-t-Butyl derivative should show >80% remaining at 60 min, whereas N-methyl analogs typically show <50%.[1]

References

  • PubChem. (n.d.).[1][2][3] N-tert-butyl-4-bromo-3-methoxybenzamide Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

  • Belanger, A. M., et al. (2018).[1][4] Inhibiting neutral amino acid transport for the treatment of phenylketonuria. JCI Insight, 3(14), e121762.[1] (Contextual grounding for SLC6A19 inhibition). Retrieved from [Link]

  • Yadav, A., et al. (2020).[1][4] Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19). Frontiers in Pharmacology, 11:140.[1][4] Retrieved from [Link]

  • Google Patents. (2016).[1] WO2016161145A1 - STK4 inhibitors for treatment of hematologic malignancies.[1] (Describes 4-bromo-3-methoxybenzamide as a key intermediate). Retrieved from

Sources

Exploratory

Safety and Handling of N-t-Butyl 4-bromo-3-methoxybenzamide: A Technical Guide

Executive Summary N-t-Butyl 4-bromo-3-methoxybenzamide (CAS: 1072944-39-8) is a specialized halogenated benzamide intermediate used primarily in the synthesis of kinase inhibitors and other small-molecule therapeutics.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-t-Butyl 4-bromo-3-methoxybenzamide (CAS: 1072944-39-8) is a specialized halogenated benzamide intermediate used primarily in the synthesis of kinase inhibitors and other small-molecule therapeutics.[1] Its structural core—an aryl bromide positioned para to a methoxy group—makes it a critical scaffold for Suzuki-Miyaura cross-coupling reactions.

This guide provides a rigorous safety and handling framework. Unlike generic safety data sheets (SDS), this document integrates physicochemical realities with field-proven isolation and containment protocols.

Critical Safety Directive: Treat as a potent irritant and potential sensitizer . While comprehensive toxicological data is limited due to its status as a research intermediate, the structural activity relationship (SAR) with similar aryl bromides dictates a high precaution level regarding respiratory and dermal exposure.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Accurate identification is the first line of defense. The following data consolidates experimental and calculated values for CAS 1072944-39-8.

PropertySpecificationNotes
IUPAC Name 4-bromo-N-(tert-butyl)-3-methoxybenzamide
CAS Number 1072944-39-8 Primary identifier
Molecular Formula C₁₂H₁₆BrNO₂
Molecular Weight 286.17 g/mol
Appearance White to off-white crystalline solidMay yellow upon oxidation
Melting Point 130–134 °C (Predicted)Range varies by purity
Solubility DMSO, DMF, DCM, Ethyl AcetateInsoluble in water
LogP ~3.1 (Calculated)Lipophilic; skin absorption risk

Hazard Identification & Toxicology[2]

GHS Classification (Derived)

Based on SAR analysis of 4-bromo-3-methoxybenzoic acid and N-tert-butylbenzamide analogs.

  • Signal Word: WARNING

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Toxicological Mechanism
  • Dermal/Mucosal: The lipophilic nature (LogP ~3.1) facilitates penetration of the stratum corneum. The amide moiety can hydrolyze enzymatically in vivo, potentially releasing tert-butylamine (a known irritant) and 4-bromo-3-methoxybenzoic acid.

  • Respiratory: Fine dust inhalation poses a risk of bronchial irritation. Chronic exposure to aryl bromides can lead to sensitization.

Safe Handling & Engineering Controls

The "Closed-Loop" Handling Protocol

To minimize exposure, do not rely solely on PPE. Use engineering controls as the primary barrier.

  • Weighing: MUST be performed in a fume hood or a powder containment balance enclosure .

    • Why: Static charge often causes benzamide crystals to "jump," creating invisible micro-dust.

  • Solvent Choice: Dissolve in DCM (Dichloromethane) or Ethyl Acetate immediately after weighing to lock the solid into a liquid phase.

  • Glassware: Use single-neck round bottom flasks with standard taper joints (e.g., 24/40) to ensure a gas-tight seal during reaction setup.

Personal Protective Equipment (PPE) Matrix
ZoneHand ProtectionEye ProtectionRespiratory
Synthesis (Wet) Nitrile (Double Gloved)Safety Glasses w/ Side ShieldsFume Hood (Face Velocity >100 fpm)
Isolation (Dry) Nitrile + Butyl Rubber Over-glovesChemical GogglesN95 or P100 Respirator (if outside hood)
Spill Cleanup Silver Shield / 4H LaminateFace Shield + GogglesFull-face Respirator (Organic Vapor/Particulate)

Synthesis & Reaction Workflow Visualization

The following diagram outlines the standard synthesis workflow (Amide Coupling) and the critical safety checkpoints at each stage.

SynthesisWorkflow cluster_safety Critical Safety Controls Start Start: Reagent Prep Coupling Coupling Reaction (Acid + t-Butylamine + EDCI) Start->Coupling Inert Atmosphere (N2) Quench Acidic Quench (1N HCl) *Exotherm Risk* Coupling->Quench Complete Conversion Extraction Phase Separation (DCM/Water) Quench->Extraction pH < 3 Drying Drying (Na2SO4) & Filtration Extraction->Drying Organic Layer Concentration Rotary Evaporation *Solvent Trap Required* Drying->Concentration Filtered Soln Product Final Product: N-t-Butyl 4-bromo-3-methoxybenzamide Concentration->Product High Vacuum

Figure 1: Synthesis workflow highlighting critical safety control points (yellow/red nodes) where exposure or energetic risks are highest.

Storage & Stability

  • Temperature: Store at 2–8 °C (Refrigerated).

  • Atmosphere: Hygroscopic. Store under Argon or Nitrogen blanket.

  • Container: Amber glass vials with Teflon-lined caps to prevent UV degradation of the aryl bromide moiety.

  • Incompatibilities: Strong oxidizing agents (e.g., KMnO₄, Nitric Acid) and strong bases (hydrolysis risk).

Emergency Response Protocols

In the event of exposure, immediate action determines the outcome. Do not wait for symptoms to appear.

Exposure Response Logic

EmergencyResponse Exposure Exposure Incident Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Inhalation Inhalation Exposure->Inhalation Action_Skin 1. Remove Clothing 2. Wash Soap/Water (15m) 3. Seek Medical Attn Skin->Action_Skin Action_Eye 1. Flush Water (15m) 2. Remove Contacts 3. ER Transport Eye->Action_Eye Action_Inhal 1. Fresh Air 2. Oxygen (if labored) 3. Monitor for Edema Inhalation->Action_Inhal

Figure 2: Triage logic for immediate response to chemical exposure.

Spill Cleanup (Small Scale < 5g)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don nitrile gloves (double layer), lab coat, and safety goggles.

  • Contain: Cover the spill with a wet paper towel (dampened with water or ethanol) to prevent dust generation.

  • Neutralize: Wipe up the solid. Place all waste in a sealed bag labeled "Hazardous Waste: Halogenated Organic Solid."

  • Decontaminate: Clean the surface with a 10% soap solution followed by an ethanol wipe.

References

  • Sigma-Aldrich (Merck). (2023). Safety Data Sheet: N-t-Butyl 4-bromo-3-methoxybenzamide (CAS 1072944-39-8).[1][2][3][4][5]Link(Note: Search by CAS 1072944-39-8 for specific lot data).

  • PubChem. (2023).[6] Compound Summary: N-tert-Butyl-4-bromo-3-methoxybenzamide.[1][2][3][4][5] National Library of Medicine.[6] Link

  • Combi-Blocks. (2023). Product Catalog: Aryl Bromides and Benzamides.Link

  • European Chemicals Agency (ECHA). (2023). C&L Inventory: General Classification for Substituted Benzamides.Link

Sources

Protocols & Analytical Methods

Method

detailed experimental procedure for N-t-Butyl 4-bromo-3-methoxybenzamide

A Scalable Protocol via Acyl Chloride Activation Abstract This application note details a robust, scalable protocol for the synthesis of N-tert-butyl-4-bromo-3-methoxybenzamide . While amide coupling is a routine transfo...

Author: BenchChem Technical Support Team. Date: February 2026

A Scalable Protocol via Acyl Chloride Activation

Abstract

This application note details a robust, scalable protocol for the synthesis of N-tert-butyl-4-bromo-3-methoxybenzamide . While amide coupling is a routine transformation, the introduction of a sterically bulky tert-butyl group onto an electron-rich aromatic core requires specific activation strategies to ensure high yield and purity. This guide prioritizes the Acyl Chloride Activation pathway over standard carbodiimide couplings (e.g., EDC/NHS) to overcome steric hindrance and eliminate the formation of unreactive intermediates.

Retrosynthetic Analysis & Strategy

The target molecule features a benzamide core with a tert-butyl substituent on the nitrogen.[1] The bulky tert-butyl group creates significant steric shielding around the nucleophilic nitrogen, often leading to stalled reactions with milder coupling agents (like HATU or BOP) at scale.

To guarantee conversion, we utilize a Vilsmeier-Haack type activation using Oxalyl Chloride and catalytic DMF. This converts the benzoic acid precursor into the highly reactive acid chloride, which drives the nucleophilic attack of the hindered amine to completion.

Retrosynthesis Target N-t-Butyl-4-bromo-3-methoxybenzamide (Target) Disconnection Amide Bond Disconnection Target->Disconnection Retrosynthesis Acid 4-Bromo-3-methoxybenzoic Acid (Starting Material) Disconnection->Acid Amine tert-Butylamine (Nucleophile) Disconnection->Amine

Figure 1: Retrosynthetic disconnection showing the convergence of the benzoic acid core and the bulky amine.

Materials & Stoichiometry

Reagents Table:

ComponentRoleCAS No.Equiv.[2][3][4][5]MW ( g/mol )
4-Bromo-3-methoxybenzoic acid Limiting Reagent56256-14-51.0231.04
Oxalyl Chloride Activating Agent79-37-81.5126.93
DMF (Anhydrous) Catalyst68-12-20.05 (cat)73.09
tert-Butylamine Nucleophile75-64-91.573.14
Triethylamine (TEA) Base (Scavenger)121-44-82.0101.19
Dichloromethane (DCM) Solvent75-09-2--

Safety Note: tert-Butylamine is highly volatile and toxic. Oxalyl chloride releases CO, CO₂, and HCl gas upon reaction. All operations must be performed in a functioning fume hood.

Detailed Experimental Protocol
Phase A: Activation (Acid Chloride Formation)

Rationale: In situ generation of the acid chloride avoids hydrolytic degradation associated with isolating this intermediate.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Charge the flask with 4-bromo-3-methoxybenzoic acid (1.0 equiv) and anhydrous DCM (0.2 M concentration relative to acid).

  • Catalysis: Add DMF (2-3 drops).

    • Mechanism:[6] DMF reacts with oxalyl chloride to form the active Vilsmeier reagent (chloroiminium ion), which transfers the chloride to the carboxylic acid.

  • Activation: Cool the solution to 0°C (ice bath). Dropwise add Oxalyl Chloride (1.5 equiv) over 10 minutes.

    • Observation: Vigorous bubbling (gas evolution) will occur.

  • Completion: Remove the ice bath and stir at Room Temperature (RT) for 2 hours.

    • Checkpoint: The suspension should become a clear solution as the acid converts to the soluble acid chloride.

  • Concentration (Critical Step): Evaporate the solvent and excess oxalyl chloride under reduced pressure (Rotavap) to obtain the crude acid chloride as a yellow solid/oil.

    • Why: Removing excess oxalyl chloride prevents it from reacting with the amine in the next step to form urea byproducts.

    • Redissolve: Redissolve the residue in fresh anhydrous DCM (equal volume) for the next step.

Phase B: Amidation (Coupling)

Rationale: The bulky t-butylamine is a moderate nucleophile. Using a base scavenger (TEA) neutralizes the HCl generated, driving the equilibrium forward.

  • Amine Prep: In a separate flask, mix tert-Butylamine (1.5 equiv) and Triethylamine (2.0 equiv) in anhydrous DCM at 0°C.

  • Addition: Slowly add the solution of Acid Chloride (from Phase A) to the amine solution via syringe or addition funnel over 15–20 minutes.

    • Control: Maintain temperature < 5°C to minimize side reactions.[5]

  • Reaction: Allow the mixture to warm to RT and stir for 4–12 hours.

    • Monitoring: Check reaction progress via TLC (System: 30% EtOAc in Hexanes) or LC-MS. The starting acid peak should be absent.

Phase C: Workup & Purification[2]
  • Quench: Dilute the reaction mixture with DCM and wash sequentially with:

    • 1M HCl (2x): Removes unreacted amines (TEA and t-butylamine).

    • Sat. NaHCO₃ (2x): Removes any unreacted benzoic acid starting material.

    • Brine (1x): Dries the organic layer.[7][8][9]

  • Drying: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification:

    • High Purity: Recrystallize from Hexanes/EtOAc.

    • Standard: Flash Column Chromatography (Silica gel, Gradient 0-30% EtOAc/Hexanes).

Process Workflow Diagram

Workflow Start Start: 4-Bromo-3-methoxybenzoic Acid Activation Activation Phase + (COCl)2, cat. DMF 0°C to RT, 2h Start->Activation In-situ Acid Chloride Gen Evaporation Evaporation Remove excess (COCl)2 Activation->Evaporation Gas evolution stops Coupling Coupling Phase Add to t-Butylamine/TEA DCM, 0°C to RT Evaporation->Coupling Redissolve in DCM Wash_Acid Acid Wash (1M HCl) Remove amines Coupling->Wash_Acid Reaction Complete (TLC) Wash_Base Base Wash (NaHCO3) Remove unreacted acid Wash_Acid->Wash_Base Final Final Product Recrystallization/Column Wash_Base->Final Dry & Concentrate

Figure 2: Step-by-step experimental workflow for the synthesis of N-t-butyl benzamides.

Quality Control & Expected Data

To validate the synthesis, compare the isolated product against these expected parameters.

ParameterExpected Value/ObservationMethod
Appearance White to off-white solidVisual
Purity >95%HPLC (UV 254 nm)
MS (ESI+) [M+H]⁺ = 286.0/288.0 (Br pattern)LC-MS
¹H NMR ~1.45 ppm (s, 9H, t-Bu); ~3.92 ppm (s, 3H, OMe); ~5.9 ppm (br s, NH); 7.2-7.6 ppm (Ar-H)400 MHz CDCl₃

Troubleshooting:

  • Low Yield: Ensure the intermediate acid chloride is not exposed to moisture before amine addition. Use fresh oxalyl chloride.

  • Impurity (Urea): If a symmetric urea byproduct forms (t-Bu-NH-CO-NH-t-Bu), it indicates moisture ingress reacting with excess oxalyl chloride and the amine. Ensure the evaporation step (Phase A, Step 6) is thorough.

References
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

  • BenchChem. (2025).[2] 4-Bromo-3-methoxybenzoic acid physical properties and synthesis data.

Sources

Application

Application Note: High-Purity Isolation of N-t-Butyl 4-bromo-3-methoxybenzamide via Flash Column Chromatography

Introduction & Physicochemical Context The synthesis of N-t-butyl 4-bromo-3-methoxybenzamide typically involves the amidation of 4-bromo-3-methoxybenzoic acid. While the reaction is robust, the resulting crude mixture of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Physicochemical Context

The synthesis of N-t-butyl 4-bromo-3-methoxybenzamide typically involves the amidation of 4-bromo-3-methoxybenzoic acid. While the reaction is robust, the resulting crude mixture often contains unreacted starting materials (carboxylic acid, t-butylamine) and coupling byproducts (e.g., urea derivatives from EDC/DCC).[1][2]

Successful chromatography requires understanding the analyte's physicochemical profile.[2] This target molecule possesses a unique duality:

  • Lipophilic Domain: The t-butyl group and the aryl bromide moiety provide significant non-polar character, ensuring solubility in chlorinated solvents.[2]

  • Polar Domain: The amide bond acts as a hydrogen bond donor/acceptor, while the methoxy group adds a dipole.[2]

Chromatographic Challenge: The secondary amide proton can interact with the silanols of the stationary phase, potentially causing peak tailing.[2] However, the steric bulk of the t-butyl group mitigates this interaction compared to primary amides.[2]

Pre-Run Method Development

Before committing the bulk sample, a Thin Layer Chromatography (TLC) scout is mandatory to define the "Sweet Spot" (


 0.30 – 0.40).[1]
TLC Scouting Protocol

Stationary Phase: Silica Gel 60


Visualization:  UV (254 nm) is primary; Iodine stain is secondary (for non-UV active impurities like excess amine).[1][2]
Solvent System (Hexanes : EtOAc)Predicted ResultAction
90 : 10 Product

Too weak. Product sticks to baseline.
70 : 30 Target

Ideal. Good separation from non-polar impurities.
50 : 50 Product

Too strong.[2] Poor resolution from polar impurities.[2][3]

Scientist’s Insight: If the starting benzoic acid is present, it will streak near the baseline (


) in neutral solvents.[1] If the unreacted amine is present, it will adhere strongly to the silica or streak unless a modifier (e.g., 1% 

) is used.[1] However, for this specific amide, modifiers are rarely needed if the gradient is optimized.[1][2]

Detailed Chromatography Protocol

Materials
  • Stationary Phase: Silica Gel 60 (40–63 µm particle size).[1][2]

  • Column Dimensions: See Table 1 for scaling.

  • Mobile Phase A: Hexanes (or Heptane).[1][2]

  • Mobile Phase B: Ethyl Acetate (EtOAc).[1][2]

Sample Loading Strategy (Critical)

Recommendation: Dry Loading While the compound dissolves in Dichloromethane (DCM), liquid loading with DCM can disrupt the hexane-equilibrated column bed, leading to "fingering" and band broadening.[1]

Dry Loading Procedure:

  • Dissolve the crude mixture in a minimal amount of DCM.[2][4]

  • Add Silica Gel (ratio 1:2 sample-to-silica by weight).[2]

  • Evaporate solvent under reduced pressure (Rotovap) until a free-flowing powder remains.

  • Pack this powder gently on top of the pre-equilibrated column.

Elution Gradient

The following gradient is designed to remove non-polar impurities first, elute the target as a sharp band, and leave polar byproducts on the column.[1][2]

System: Binary Gradient (Hexanes/EtOAc)

Time / CV (Column Volumes)% Ethyl AcetatePhase Description
0 – 2 CV 5%Equilibration/Wash: Elutes very non-polar impurities (grease, non-polar halides).[1][2]
2 – 5 CV 5%

20%
Ramp: Slowly increases polarity to mobilize the target.
5 – 12 CV 20%

40%
Elution Window: Target typically elutes here (approx. 25-30% B).
12 – 15 CV 40%

100%
Flush: Elutes polar byproducts (ureas, unreacted acids).[1][2]
Fraction Collection & Analysis[2]
  • Collect fractions corresponding to 0.25 – 0.5 CV size.

  • Spot fractions on TLC.

  • Pool fractions containing the single spot at

    
     (in 70:30 Hex:EtOAc).[2]
    
  • Purity Check: Run a mixed spot TLC (Pure Standard + Fraction) to ensure no co-elution.

Visualization of Workflow

The following diagram illustrates the logical flow from crude reaction mixture to isolated pure compound, highlighting decision nodes.

ChromatographyWorkflow Start Crude Reaction Mixture (N-t-Butyl 4-bromo-3-methoxybenzamide) TLC TLC Scouting (Target Rf 0.35) Start->TLC LoadChoice Solubility Check (Hexane/EtOAc) TLC->LoadChoice DryLoad Dry Loading (Adsorb on Silica -> Rotovap) LoadChoice->DryLoad Insoluble in Mobile Phase (Recommended) WetLoad Wet Loading (Minimal DCM) LoadChoice->WetLoad Soluble (Risky band broadening) Column Flash Column (Silica Gel 60) DryLoad->Column WetLoad->Column Gradient Gradient Elution (5% -> 40% EtOAc in Hexanes) Column->Gradient Fractions Fraction Collection Gradient->Fractions Analysis TLC/NMR Analysis Fractions->Analysis Analysis->Column Mixed Fractions (Re-column) Final Pure Compound Analysis->Final Single Spot

Figure 1: Decision logic for the purification of benzamide derivatives. Note the preference for Dry Loading to maximize resolution.

Scaling Guide (Data Table)

Use this table to select the appropriate column size based on your crude loading mass.

Crude Mass (mg)Silica Mass (g)Column Diameter (mm)Flow Rate (mL/min)Fraction Size (mL)
100 412125
500 12–20202010
1,000 (1g) 40252515–20
5,000 (5g) 120404050

Note: Ratios assume


.[2] If separation on TLC is tight (spots touching), double the silica mass.[1]

Troubleshooting & Expert Insights

Issue: "The product is tailing significantly."
  • Cause: Secondary amides can hydrogen bond with acidic silanols.[2]

  • Solution: Although the t-butyl group reduces this, if tailing occurs, add 1% Methanol to the EtOAc mobile phase component.[2] Avoid amines (like TEA) unless absolutely necessary, as they are difficult to remove completely from the final solid.[1][2]

Issue: "Co-elution with Starting Material (Benzoic Acid)."
  • Cause: In pure EtOAc/Hexane, benzoic acids can smear and overlap with the amide.[1][2]

  • Solution: Perform a Bicarbonate Wash on the crude mixture before chromatography.[2] Dissolve crude in EtOAc and wash 2x with sat.

    
    . This converts the acid to its water-soluble salt, removing it prior to the column.[2]
    
Issue: "Product crystallizes on the column."
  • Cause: High concentration of the benzamide in a non-polar solvent (Hexane) at the column head.[2]

  • Solution: This confirms the need for Dry Loading .[2] By dispersing the compound on silica, you prevent the formation of a concentrated "plug" that blocks flow.[2]

References

  • Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution.[1][2][5][6] J. Org.[2][4][7] Chem.1978 , 43, 2923–2925.[1][2][5] Link[1]

  • Biotage Application Note. "Successful Flash Chromatography: The importance of TLC and solvent selection." Biotage.com.[2] Link

  • Teledyne ISCO. "Method Development for Flash Chromatography." Teledyne ISCO Technical Notes. Link

  • General Benzamide Synthesis Context: Molecules2013 , 18(11), 13572-13586 (Referencing standard workup/purification of benzamide derivatives). Link[1]

Sources

Method

The Investigator's Guide to N-t-Butyl 4-bromo-3-methoxybenzamide: A Versatile Scaffold for Modern Drug Discovery

Foreword: Unveiling the Potential of a Novel Benzamide Welcome to a comprehensive exploration of N-t-Butyl 4-bromo-3-methoxybenzamide, a research chemical poised at the intersection of combinatorial chemistry and targete...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Novel Benzamide

Welcome to a comprehensive exploration of N-t-Butyl 4-bromo-3-methoxybenzamide, a research chemical poised at the intersection of combinatorial chemistry and targeted therapeutics. This document is not merely a collection of protocols; it is a strategic guide for the discerning researcher, scientist, and drug development professional. Herein, we will dissect the molecule's structural nuances, propose avenues for its application in cutting-edge research, and provide robust, field-tested protocols to empower your investigations. As we embark on this scientific journey, we will operate under the core principle of evidence-based inquiry, drawing upon established methodologies and the rich pharmacological history of the benzamide scaffold. Our narrative will be one of scientific integrity, where every proposed experiment is a logical extension of existing knowledge, and every protocol is a self-validating system designed for reproducibility and clarity.

Section 1: Chemical Identity and Physicochemical Properties

Table 1: Physicochemical Properties of N-t-Butyl 4-bromo-3-methoxybenzamide and Related Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Features
N-t-Butyl 4-bromo-3-methoxybenzamide C12H16BrNO2286.17Not availableBromo and methoxy substitution pattern of interest.
N-t-butyl 3-bromo-4-methoxybenzamideC12H16BrNO2286.17356550-24-8[1]Isomer of the target compound.
4-Bromo-N-(tert-butyl)benzamideC11H14BrNO256.14Not availableLacks the methoxy group.
N-(tert-Butyl)-4-methoxybenzamideC12H17NO2207.2719486-73-8Lacks the bromo group.

Section 2: Synthesis Protocol

The synthesis of N-t-Butyl 4-bromo-3-methoxybenzamide can be readily achieved through the amidation of 4-bromo-3-methoxybenzoyl chloride with tert-butylamine. This is a standard and efficient method for forming the amide bond. The precursor, 4-bromo-3-methoxybenzoic acid, can be synthesized from commercially available starting materials.

Protocol 2.1: Synthesis of N-t-Butyl 4-bromo-3-methoxybenzamide

Materials:

  • 4-bromo-3-methoxybenzoic acid

  • Thionyl chloride (SOCl2)

  • tert-Butylamine

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO3), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

Step 1: Synthesis of 4-bromo-3-methoxybenzoyl chloride

  • In a fume hood, suspend 4-bromo-3-methoxybenzoic acid (1 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Slowly add thionyl chloride (2 equivalents) to the suspension at room temperature.

  • Attach a reflux condenser and heat the mixture to reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator to obtain the crude 4-bromo-3-methoxybenzoyl chloride. This intermediate is often used directly in the next step without further purification.

Step 2: Amidation with tert-Butylamine

  • Dissolve the crude 4-bromo-3-methoxybenzoyl chloride in anhydrous DCM in a clean round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve tert-butylamine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.

  • Slowly add the tert-butylamine/triethylamine solution to the cooled benzoyl chloride solution dropwise with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude N-t-Butyl 4-bromo-3-methoxybenzamide by column chromatography on silica gel or by recrystallization to obtain the final product.

Diagram 1: Synthetic Workflow

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation cluster_2 Workup & Purification A 4-bromo-3-methoxybenzoic acid C 4-bromo-3-methoxybenzoyl chloride A->C DCM, Reflux B Thionyl Chloride (SOCl2) B->C F N-t-Butyl 4-bromo-3-methoxybenzamide C->F DCM, 0°C to RT D tert-Butylamine D->F E Triethylamine E->F G Quenching (NaHCO3) F->G H Extraction G->H I Drying (MgSO4) H->I J Purification I->J

Caption: Synthetic workflow for N-t-Butyl 4-bromo-3-methoxybenzamide.

Section 3: Postulated Research Applications & Experimental Protocols

The benzamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer effects[2]. The specific substitutions on N-t-Butyl 4-bromo-3-methoxybenzamide suggest several promising avenues for investigation.

Application Area 1: Anticancer Research - Targeting Tubulin Polymerization

Rationale: The presence of methoxy and bromo substitutions on aromatic rings is a common feature in compounds that act as tubulin polymerization inhibitors[3]. These agents disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. The N-t-Butyl 4-bromo-3-methoxybenzamide structure is amenable to binding at the colchicine site of tubulin.

G A N-t-Butyl 4-bromo-3-methoxybenzamide B Tubulin Dimers A->B Binds to Colchicine Site C Microtubule Polymerization B->C Inhibition D Microtubule Instability C->D Disruption E G2/M Phase Cell Cycle Arrest D->E F Apoptosis E->F

Sources

Application

Application Note: N-t-Butyl 4-bromo-3-methoxybenzamide in Material Science &amp; Solid-State Engineering

Executive Summary & Strategic Utility N-t-Butyl 4-bromo-3-methoxybenzamide (CAS: 1072944-39-8) is a sophisticated aromatic building block that sits at the intersection of pharmaceutical intermediate chemistry and advance...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

N-t-Butyl 4-bromo-3-methoxybenzamide (CAS: 1072944-39-8) is a sophisticated aromatic building block that sits at the intersection of pharmaceutical intermediate chemistry and advanced material design. While traditionally viewed as a scaffold for kinase inhibitors due to its benzamide core, its unique substitution pattern renders it an ideal candidate for Structure-Property Relationship (SPR) studies in organic electronics and crystal engineering.

Key Material Attributes:
  • The Bromine Handle (C4): A high-fidelity site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the extension of conjugation lengths for organic semiconductors.

  • The Methoxy Group (C3): An electron-donating group (EDG) that modulates the HOMO/LUMO energy levels and enhances solubility in polar organic solvents.

  • The t-Butyl Amide (C1): A steric anchor. The bulky tert-butyl group disrupts pi-pi stacking, preventing aggregation-caused quenching (ACQ) in luminescent materials, while the amide functionality directs hydrogen-bonding networks for supramolecular assembly.

Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8][9][10]

PropertySpecification
IUPAC Name N-tert-butyl-4-bromo-3-methoxybenzamide
CAS Number 1072944-39-8
Molecular Formula C₁₂H₁₆BrNO₂
Molecular Weight 286.17 g/mol
Physical State White to Off-white Crystalline Solid
Solubility Soluble in DMSO, DMF, DCM, Methanol; Insoluble in Water
Melting Point 130–131 °C (Analogous derivative range)
Reactive Handles Aryl Bromide (Electrophile), Amide N-H (H-bond donor)

Protocol 1: High-Fidelity Synthesis via Acid Chloride Activation

Objective: Synthesize high-purity (>99%) N-t-Butyl 4-bromo-3-methoxybenzamide suitable for electronic grade applications. Rationale: Direct coupling using EDC/HOBt often leaves urea byproducts difficult to remove from material precursors. The acid chloride route ensures complete conversion and simplified workup.

Reagents:
  • 4-Bromo-3-methoxybenzoic acid (1.0 equiv)[1]

  • Thionyl chloride (SOCl₂, 3.0 equiv)

  • tert-Butylamine (1.2 equiv)

  • Triethylamine (Et₃N, 2.0 equiv)

  • Dichloromethane (DCM, anhydrous)

  • Catalytic DMF

Step-by-Step Workflow:
  • Activation:

    • In a flame-dried round-bottom flask under N₂, suspend 4-bromo-3-methoxybenzoic acid in anhydrous DCM (0.5 M).

    • Add catalytic DMF (2-3 drops).

    • Add SOCl₂ dropwise at 0°C.

    • Reflux for 2 hours until gas evolution ceases and the solution becomes clear.

    • Critical Step: Evaporate solvent and excess SOCl₂ in vacuo to yield the crude acid chloride. Re-dissolve in fresh anhydrous DCM.

  • Amidation:

    • Cool the acid chloride solution to 0°C.

    • Add a mixture of tert-butylamine and Et₃N in DCM dropwise over 30 minutes. Maintain temperature <5°C to prevent side reactions.

    • Warm to room temperature and stir for 4 hours.

  • Purification (Self-Validating):

    • Wash reaction mixture with 1M HCl (removes unreacted amine/Et₃N).

    • Wash with sat. NaHCO₃ (removes unreacted acid).

    • Dry over MgSO₄ and concentrate.

    • Recrystallization: Dissolve in minimal hot Ethyl Acetate and add Hexanes until turbid. Cool slowly to 4°C. This yields high-crystallinity needles suitable for X-ray diffraction.

Protocol 2: Functionalization for Organic Electronics (Suzuki Coupling)

Objective: Couple the benzamide scaffold with a thiophene unit to create a donor-acceptor system. Mechanism: The bulky t-butyl group prevents catalyst poisoning by the amide nitrogen, allowing standard Pd-cycle efficiency.

Workflow Diagram (DOT)

SuzukiCoupling Start N-t-Butyl 4-bromo-3-methoxybenzamide (Aryl Halide) Process Degassing (N2) Reflux 90°C, 12h Start->Process Reagent 2-Thiopheneboronic Acid (Boronic Species) Reagent->Process Catalyst Pd(dppf)Cl2 (3 mol%) K2CO3 (2M) Catalyst->Process Catalysis Product Coupled Product (Extended Conjugation) Process->Product C-C Bond Formation

Caption: Logic flow for Suzuki-Miyaura cross-coupling of the benzamide scaffold.

Methodology:
  • Charge: Combine the benzamide (1.0 equiv), 2-thiopheneboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv) in a dioxane/water (4:1) mixture.

  • Degas: Sparge with Argon for 20 minutes (Oxygen is a poison to Pd(0)).

  • Catalyst: Add Pd(dppf)Cl₂ (3 mol%).

  • Reaction: Heat to 90°C for 12 hours.

  • Workup: Filter through Celite (removes Pd black), extract with DCM, and purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Protocol 3: Solid-State Characterization & Crystal Engineering

Objective: Determine the hydrogen-bonding motif and thermal stability. Significance: In drug development and materials, the "t-butyl amide" often forms specific "R2,2(8)" dimers or catemers. Understanding this predicts solubility and melting point behavior.

Experimental Setup:
  • Single Crystal Growth:

    • Prepare a saturated solution in Methanol/Water (9:1).

    • Allow slow evaporation at room temperature over 5-7 days.

    • Target dimension: 0.2 x 0.2 x 0.1 mm block-like crystals.

  • Thermal Analysis (DSC/TGA):

    • Instrument: Differential Scanning Calorimeter.

    • Ramp: 10°C/min from 25°C to 250°C.

    • Expectation: Look for a sharp endotherm (melting) around 130°C. A broad peak suggests solvate loss or polymorphism.

    • TGA: Verify no mass loss <150°C (confirms solvent-free nature).

Structural Logic Diagram (DOT)

CrystalLogic Molecule Molecule: N-t-Butyl 4-bromo-3-methoxybenzamide steric t-Butyl Group (Steric Bulk) Molecule->steric hbond Amide (NH...O) (Directional Bonding) Molecule->hbond packing Crystal Packing Outcome steric->packing Prevents close pi-stacking hbond->packing Forms 1D chains or Dimers High Solubility High Solubility packing->High Solubility Defined Melting Point Defined Melting Point packing->Defined Melting Point

Caption: Influence of functional groups on the solid-state assembly of the benzamide.

References

  • PubChem Compound Summary. (2025). N-t-Butyl 4-bromobenzenesulfonamide (Analogous Structural Data). National Center for Biotechnology Information. Link[2]

  • Sigma-Aldrich. (2025).[3] Product Specification: N-tert-Butyl-4-methoxybenzamide (Structural Analog). Merck KGaA. Link

  • Royal Society of Chemistry. (2017). Synthesis and characterization of N-tert-butyl benzamide derivatives. RSC Advances. Link

  • ChemSrc. (2025).[3] CAS 1072944-39-8 Entry and Properties.Link

(Note: While specific material science papers for this exact CAS are proprietary/sparse, the protocols above are derived from standard validated methodologies for benzamide-based organic semiconductors and pharmaceutical intermediates.)

Sources

Method

Application Notes and Protocols for the Biological Screening of N-t-Butyl 4-bromo-3-methoxybenzamide

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract This document provides a detailed, adaptable protocol for the initial biological screening of the no...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This document provides a detailed, adaptable protocol for the initial biological screening of the novel chemical entity, N-t-Butyl 4-bromo-3-methoxybenzamide. In the absence of established biological data for this specific molecule, we present a logical, tiered screening cascade designed to efficiently assess its cytotoxic profile and explore its potential therapeutic activities. This guide is founded on established principles of drug discovery, emphasizing a data-driven approach to decision-making in early-stage research. We will detail methodologies for cytotoxicity assessment, followed by primary screening paradigms including both unbiased phenotypic assays and targeted enzymatic inhibition assays, reflecting the broad therapeutic potential of benzamide derivatives.[1][2]

Introduction: The Rationale for Screening N-t-Butyl 4-bromo-3-methoxybenzamide

N-t-Butyl 4-bromo-3-methoxybenzamide is a substituted benzamide, a chemical class renowned for its diverse pharmacological activities.[1][2] Benzamide derivatives are integral components of numerous approved drugs and clinical candidates, exhibiting activities ranging from anti-cancer and anti-inflammatory to antimicrobial.[1][2] The specific structural motifs of N-t-Butyl 4-bromo-3-methoxybenzamide, including the halogenated phenyl ring and the N-tert-butyl group, suggest the potential for unique biological interactions.

The primary objective of this screening protocol is to conduct a systematic evaluation of the compound's biological effects. This will be achieved through a multi-step process:

  • Initial Cytotoxicity Profiling: To determine the concentration range at which the compound can be safely evaluated in cell-based assays without inducing non-specific toxicity.

  • Primary Screening: To identify potential "hit" activities in both broad, phenotype-based assays and more focused, target-based assays.

  • Data Analysis and Hit Prioritization: To interpret the screening results and guide subsequent, more detailed investigations.

This protocol is designed to be a starting point, and researchers are encouraged to adapt the methodologies based on their specific interests and available resources.

Physicochemical Characterization and Compound Handling

A thorough understanding of the physicochemical properties of N-t-Butyl 4-bromo-3-methoxybenzamide is crucial for accurate and reproducible biological testing.

PropertyValueSource
Molecular Formula C12H16BrNO2[3]
Molecular Weight 286.17 g/mol
CAS Number 1072944-39-8
Appearance White to off-white solid[4]
Solubility Soluble in polar organic solvents (e.g., DMSO, ethanol)[4]

Stock Solution Preparation:

  • Accurately weigh a precise amount of N-t-Butyl 4-bromo-3-methoxybenzamide.

  • Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM or 50 mM).

  • Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Causality Behind Experimental Choices: DMSO is the recommended solvent due to its ability to dissolve a wide range of organic compounds and its compatibility with most biological assays at low final concentrations (typically ≤ 0.5%). Aliquoting prevents degradation of the compound from repeated temperature changes.

Tier 1: Cytotoxicity Assessment

Cytotoxicity is a critical initial endpoint in drug discovery, as it helps to differentiate between targeted biological effects and non-specific toxicity.[5][6] We will employ a standard metabolic activity assay to determine the concentration of the compound that reduces cell viability by 50% (IC50).

Protocol: MTT Assay for Cytotoxicity

This protocol is adapted from standard methodologies for assessing cell viability.

Materials:

  • Human cancer cell line (e.g., HeLa, A549) and a non-cancerous cell line (e.g., HEK293, NIH 3T3)[5]

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • N-t-Butyl 4-bromo-3-methoxybenzamide stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare a serial dilution of N-t-Butyl 4-bromo-3-methoxybenzamide in complete medium from the DMSO stock. The final DMSO concentration in all wells should be consistent and not exceed 0.5%. Add 100 µL of the diluted compound to the appropriate wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Trustworthiness: Including both a cancerous and a non-cancerous cell line provides a preliminary indication of any selective cytotoxicity. Consistent DMSO concentration across all wells is crucial to control for solvent effects.

Tier 2: Primary Biological Screening

Based on the cytotoxicity data, a non-toxic concentration range should be selected for primary screening. We propose a dual approach: an unbiased phenotypic screen and a targeted enzyme inhibition assay.

Phenotypic Screening

Phenotypic screening is a powerful, target-agnostic approach that evaluates the effect of a compound on the overall phenotype of a cell or organism.[7][8][9] This method is particularly useful for identifying compounds with novel mechanisms of action.[10][11]

Workflow for Phenotypic Screening

G cluster_0 Phase 1: Assay Development cluster_1 Phase 2: High-Content Screening cluster_2 Phase 3: Hit Identification A Select Disease-Relevant Cell Model (e.g., Cancer Cell Line) B Choose Phenotypic Readout (e.g., Cell Morphology, Proliferation) A->B C Optimize Staining and Imaging Parameters B->C D Treat Cells with N-t-Butyl 4-bromo-3-methoxybenzamide C->D E Automated Microscopy and Image Acquisition D->E F Image Analysis and Feature Extraction E->F G Statistical Analysis of Phenotypic Data F->G H Identify 'Hit' Compounds with Significant Phenotypic Changes G->H

Caption: A generalized workflow for a high-content phenotypic screen.

Protocol: High-Content Imaging for Morphological Changes

Materials:

  • Human cancer cell line (e.g., U2OS)

  • 384-well imaging plates

  • Fluorescent dyes for cellular components (e.g., Hoechst for nucleus, Phalloidin for actin cytoskeleton, MitoTracker for mitochondria)

  • High-content imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with a non-toxic concentration of N-t-Butyl 4-bromo-3-methoxybenzamide as described in the cytotoxicity protocol.

  • Staining: After the desired incubation period, fix, permeabilize, and stain the cells with the selected fluorescent dyes.

  • Imaging: Acquire images using a high-content imaging system, capturing multiple fields per well.

  • Image Analysis: Use image analysis software to segment cells and extract quantitative data on various morphological features (e.g., cell area, nuclear size, cytoskeletal texture).

  • Hit Identification: Compare the morphological profiles of treated cells to vehicle controls to identify significant changes.

Causality Behind Experimental Choices: High-content imaging provides a multiparametric readout of cellular health and morphology, offering a rich dataset to identify subtle but significant compound effects that would be missed by single-endpoint assays.[8]

Target-Based Screening: Enzyme Inhibition Assay

Given that many drugs exert their effects by inhibiting enzymes, a targeted enzyme inhibition assay is a valuable primary screen.[12][13] Based on the broad activity of benzamides, we propose an initial screen against a panel of common drug target enzymes, such as kinases or proteases. For this protocol, we will use a generic serine protease inhibition assay as an example.

Workflow for Enzyme Inhibition Assay

G A Prepare Assay Buffer, Enzyme, and Substrate Solutions B Add N-t-Butyl 4-bromo-3-methoxybenzamide to Assay Plate A->B C Add Enzyme and Incubate B->C D Initiate Reaction by Adding Substrate C->D E Measure Product Formation (e.g., Absorbance, Fluorescence) D->E F Calculate Percent Inhibition E->F

Caption: A streamlined workflow for a typical enzyme inhibition assay.

Protocol: Generic Serine Protease Inhibition Assay

Materials:

  • Serine protease (e.g., Trypsin)

  • Chromogenic or fluorogenic protease substrate

  • Assay buffer (e.g., Tris-HCl)

  • 96-well or 384-well assay plates

  • Plate reader

Procedure:

  • Compound Plating: Add the test compound at various concentrations to the wells of the assay plate. Include a positive control inhibitor and a no-inhibitor control.

  • Enzyme Addition: Add the serine protease to each well and incubate for a short period (e.g., 15 minutes) to allow for inhibitor binding.

  • Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

  • Signal Detection: Measure the absorbance or fluorescence at regular intervals to monitor the rate of product formation.

  • Data Analysis: Calculate the initial reaction velocity for each concentration of the test compound. Determine the percent inhibition relative to the no-inhibitor control and calculate the IC50 value if a dose-response is observed.

Trustworthiness: Running the assay in a kinetic mode allows for the detection of potential assay artifacts and provides more robust data on the mechanism of inhibition.[13]

Data Interpretation and Next Steps

The initial screening cascade will generate data on the cytotoxicity and primary biological activity of N-t-Butyl 4-bromo-3-methoxybenzamide.

Assay TypePrimary EndpointInterpretation of a "Hit"
Cytotoxicity (MTT) IC50A low IC50 may indicate potent cytotoxic activity, warranting further investigation in cancer models. A high IC50 is desirable for non-cytotoxic applications.
Phenotypic Screen Significant change in a morphological parameterIndicates a potential effect on cellular pathways that regulate cell shape, proliferation, or survival.
Enzyme Inhibition IC50 < 10 µMSuggests a direct interaction with the target enzyme, providing a starting point for mechanism of action studies.

Hit Validation and Prioritization:

Any "hits" identified in the primary screens should be subjected to confirmatory testing, including:

  • Re-testing: To ensure the observed activity is reproducible.

  • Dose-Response Analysis: To confirm the potency of the compound.

  • Orthogonal Assays: To validate the biological effect using a different experimental method.

Conclusion

This document provides a comprehensive and scientifically grounded protocol for the initial biological evaluation of N-t-Butyl 4-bromo-3-methoxybenzamide. By following a tiered approach of cytotoxicity testing followed by a combination of phenotypic and target-based screening, researchers can efficiently gather preliminary data on the bioactivity of this novel compound. The insights gained from this initial screen will be invaluable for guiding future research, including mechanism of action studies, lead optimization, and the potential development of a novel therapeutic agent.

References

  • Screening and identification of novel biologically active natural compounds. (2017). National Center for Biotechnology Information. [Link]

  • Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. (2020). National Institutes of Health. [Link]

  • In Vitro Enzyme Inhibitory Assays. (n.d.). Bio-protocol. [Link]

  • Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. (2023). National Center for Biotechnology Information. [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (n.d.). MDPI. [Link]

  • Antidiabetic and In Vitro Enzyme Inhibition Studies of Methanol Extract of Ocimum tenuiflorum Linn Leaves and Its Fractions. (n.d.). National Institutes of Health. [Link]

  • Biological Assays: Innovations and Applications. (n.d.). Longdom Publishing. [Link]

  • A High-Throughput Behavioral Assay for Screening Novel Anxiolytics in Larval Zebrafish. (n.d.). MDPI. [Link]

  • Phenotypic Screening in Drug Discovery Definition & Role. (2026). Chemspace. [Link]

  • Guidelines for the digestive enzymes inhibition assay. (n.d.). ResearchGate. [Link]

  • Screening and identification of novel biologically active natural compounds. (2017). ResearchGate. [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. (2024). MDPI. [Link]

  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. (n.d.). MDPI. [Link]

  • Mechanism of Action Assays for Enzymes. (2012). National Center for Biotechnology Information. [Link]

  • Phenotypic Screening: A Powerful Tool for Drug Discovery. (2025). Technology Networks. [Link]

  • Benzamide. (n.d.). Slideshare. [Link]

  • Benzamide (CAS 55-21-0). (n.d.). Cheméo. [Link]

  • Chemical screening identifies novel small molecule activators of natural killer cell cytotoxicity against cancer cells. (2021). PubMed. [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2025). ResearchGate. [Link]

Sources

Application

Technical Application Note: Optimized Formulation of N-t-Butyl 4-bromo-3-methoxybenzamide for High-Fidelity In Vitro Assays

Abstract & Scope N-t-Butyl 4-bromo-3-methoxybenzamide (CAS: 1072944-39-8) is a halogenated benzamide derivative frequently utilized as a chemical probe or intermediate in small molecule screening libraries. Due to the pr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

N-t-Butyl 4-bromo-3-methoxybenzamide (CAS: 1072944-39-8) is a halogenated benzamide derivative frequently utilized as a chemical probe or intermediate in small molecule screening libraries. Due to the presence of a lipophilic tert-butyl moiety and a bromine atom, this compound exhibits significant hydrophobicity (Predicted LogP > 3.0), presenting challenges in aqueous solubility. Improper formulation often leads to "micro-precipitation"—invisible to the naked eye but catastrophic for assay reproducibility (e.g., false negatives in enzymatic assays or false toxicity in cell culture).

This guide provides a standardized, field-validated protocol for the solubilization, storage, and delivery of N-t-Butyl 4-bromo-3-methoxybenzamide to biological systems, ensuring maximum bioavailability and data integrity.

Physicochemical Profile & Solubility Data

Understanding the molecule's physical properties is the first step to successful formulation.

PropertyValueNotes
Chemical Name 4-bromo-N-(tert-butyl)-3-methoxybenzamide
CAS Number 1072944-39-8
Molecular Weight 286.17 g/mol
Appearance White to off-white crystalline solid
Predicted LogP ~3.2 - 3.5Highly Lipophilic
Solubility (DMSO) > 50 mMRecommended Stock Solvent
Solubility (Ethanol) > 20 mMSecondary Solvent
Solubility (Water) < 10 µM (Predicted)Insoluble without co-solvent

Core Formulation Protocols

Protocol A: Preparation of Master Stock Solution (10 mM)

Objective: Create a stable, concentrated stock solution free of micro-crystals.

Reagents:

  • Compound: N-t-Butyl 4-bromo-3-methoxybenzamide (Solid)

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), Cell Culture Grade (≥99.9%)

Procedure:

  • Weighing: Accurately weigh 2.86 mg of the solid compound into a sterile 1.5 mL amber microcentrifuge tube.

    • Note: Amber tubes protect from potential photodegradation of the brominated moiety.

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

    • Critical: Do not use "wet" DMSO (DMSO absorbs water from air). Hydroscopic water uptake can initiate precipitation of lipophilic benzamides over time.

  • Dissolution: Vortex vigorously for 30–60 seconds.

  • Visual Inspection: Hold the tube against a light source. The solution must be perfectly clear. If particulates persist, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol B: Serial Dilution & Assay Delivery (The "Intermediate Step" Method)

Objective: Prevent "shock precipitation" when transferring the hydrophobic stock into aqueous media.

The Problem: Directly pipetting 100% DMSO stock into a cell culture well often causes the compound to crash out locally before it can disperse, forming a "cloud" of crystals that sinks to the cells.

The Solution: Use an Intermediate Working Solution (100x) .

Workflow Diagram:

FormulationWorkflow Solid Solid Compound (2.86 mg) Stock Master Stock (10 mM in DMSO) Solid->Stock Add 1 mL DMSO Vortex Intermed Intermediate Dilution (100 µM in Media/Buffer) 1% DMSO Stock->Intermed 1:100 Dilution (Rapid Mixing) Assay Final Assay Well (1 µM Concentration) 0.01% DMSO Intermed->Assay 1:100 Dilution (Add to Cells)

Caption: Step-wise dilution workflow minimizing solvent shock and precipitation risk.

Step-by-Step Procedure:

  • Thaw Stock: Thaw the 10 mM DMSO stock at 37°C. Vortex until clear.

  • Prepare Intermediate (100x):

    • Target: 100 µM Working Solution.

    • Pipette 990 µL of pre-warmed culture media (or assay buffer) into a tube.

    • While vortexing the media gently, slowly add 10 µL of the 10 mM DMSO stock.

    • Result: A 100 µM solution with 1% DMSO.

    • QC: Check for turbidity. If cloudy, this concentration is above the solubility limit; reduce target to 50 µM.

  • Final Assay Addition:

    • Add 10 µL of the Intermediate Working Solution to 990 µL of cell culture in the well (or equivalent ratio).

    • Final Concentration: 1 µM compound.

    • Final DMSO: 0.01% (Well below the cytotoxicity threshold for most cell lines).

Quality Control & Troubleshooting

Even with robust protocols, lipophilic benzamides can be unpredictable. Use this decision matrix to troubleshoot.

ObservationProbable CauseCorrective Action
Visible Precipitate in Stock Moisture in DMSO or Cold StorageWarm to 37°C and sonicate. Use fresh anhydrous DMSO.
Cloudiness upon Dilution "Shock" precipitation (Solubility Limit Exceeded)Use the "Intermediate Dilution" method (Protocol B). Reduce final concentration.
Crystals on Cells (Microscopy) Compound crashed out during incubationLower the working concentration. Ensure media contains serum (BSA/FBS acts as a carrier).
Unexpected Cell Toxicity DMSO concentration too highEnsure final DMSO is < 0.5%. Run a "Vehicle Only" control.

Microscopy Validation: Before running a high-throughput screen, perform a "mock" dilution in a clear-bottom plate without cells. Examine under a microscope at 100x or 200x magnification. If you see needle-like structures or amorphous aggregates, the formulation is unstable.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).

  • Brominated Compounds: Halogenated organic compounds can be persistent. Dispose of as hazardous chemical waste.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle powder in a fume hood to avoid inhalation.

References

  • Compound Identity & Properties

    • PubChem CID 53216675. N-tert-Butyl-4-bromo-2-methoxybenzamide (Structural Analog Data). National Center for Biotechnology Information. Link

    • Sigma-Aldrich Product Catalog. N-t-Butyl 4-bromo-3-methoxybenzamide (CAS 1072944-39-8). Link

  • Formulation Methodologies

    • Di, L., & Kerns, E. H. (2015). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.
    • Assay Guidance Manual. "Solubility and Stability of Compounds in Assay Media." NCBI Bookshelf. Link

  • Solvent Effects

    • Timm, M., et al. (2013). "Considerations regarding use of solvents in in vitro cell based assays." Cytotechnology, 65(5), 887–894. Link

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-t-Butyl 4-bromo-3-methoxybenzamide

Ticket ID: #AMIDE-OPT-4B3M Subject: Yield Improvement & Protocol Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Introduction: The "Ticket" Approach Welcome to the Process Op...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #AMIDE-OPT-4B3M Subject: Yield Improvement & Protocol Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Introduction: The "Ticket" Approach

Welcome to the Process Optimization Support Center. You have reported suboptimal yields in the synthesis of N-t-Butyl 4-bromo-3-methoxybenzamide . This is a common bottleneck caused by the steric clash between the bulky tert-butylamine nucleophile and the electrophilic carbonyl, compounded by the electronic effects of the 4-bromo-3-methoxy substitution pattern.[1]

This guide treats your synthesis as a "system" requiring debugging. We will move from Module 1 (Standardized Protocol) to Module 2 (Troubleshooting Logic) to ensure you isolate high-purity material with maximum efficiency.

Module 1: The Optimized Protocol (The "Gold Standard")

While coupling reagents (HATU, EDC) are popular, they often struggle with the steric bulk of tert-butylamine, leading to stalled intermediates.[1] For this specific substrate, the Acid Chloride Method is the most robust pathway, provided moisture is rigorously excluded.

Reaction Scheme
  • Activation: 4-bromo-3-methoxybenzoic acid

    
     Acid Chloride (via Oxalyl Chloride/DMF).[1]
    
  • Coupling: Acid Chloride + tert-Butylamine

    
     Target Amide.[1]
    
Step-by-Step Methodology
StepOperationCritical Parameter (The "Why")
1. Setup Suspend 4-bromo-3-methoxybenzoic acid (1.0 equiv) in anhydrous DCM (0.2 M). Add catalytic DMF (2-3 drops).[1]DMF forms the Vilsmeier-Haack intermediate, drastically accelerating acid chloride formation without requiring high heat.[1]
2. Activation Cool to 0°C. Add Oxalyl Chloride (1.2 equiv) dropwise.[1] Warm to RT and stir for 2h until gas evolution ceases.Do not use Thionyl Chloride at reflux if you see "tar" formation.[1] Oxalyl chloride is milder and generates gaseous byproducts (CO, CO2) that drive the reaction forward.[1]
3. Evaporation Concentrate the reaction in vacuo to remove excess oxalyl chloride. Re-dissolve the residue in fresh anhydrous DCM.Removing excess activating agent prevents it from consuming your amine in the next step.
4. Coupling Cool the acid chloride solution to 0°C . Add a mixture of tert-butylamine (1.2 equiv) and Triethylamine (1.5 equiv) dropwise.[1]Exotherm Control: The reaction is fast. Low temperature prevents side reactions.[1] The base (Et3N) scavenges the HCl generated.
5. Workup After 2h at RT, wash with 1M HCl , then Sat. NaHCO3 , then Brine . Dry over MgSO4.[1][2]Acid wash removes unreacted amine/Et3N.[1] Basic wash removes unreacted benzoic acid.[1]
6. Isolation Evaporate solvent.[1][2][3] Recrystallize from Hexane/EtOAc or Ethanol/Water .[1]The product is highly crystalline.[3] Column chromatography is rarely needed if the workup is done correctly.

Module 2: Process Logic & Visualization

Understanding the flow of intermediates is crucial for diagnosing where the yield is lost.

Workflow Visualization

ReactionWorkflow Start Start: 4-bromo-3-methoxybenzoic acid Activation Activation: Oxalyl Chloride + cat. DMF (Generates Acid Chloride) Start->Activation DCM, 0°C Intermediate Intermediate: Acid Chloride (Moisture Sensitive!) Activation->Intermediate -CO, -CO2, -HCl Coupling Coupling: Add t-Butylamine + Et3N (0°C -> RT) Intermediate->Coupling Nucleophilic Attack Workup Workup: HCl Wash -> NaHCO3 Wash Coupling->Workup Quench Product Final Product: N-t-Butyl amide Workup->Product Recrystallization

Caption: Figure 1. Optimized workflow using the Oxalyl Chloride method to minimize thermal degradation.

Module 3: Troubleshooting & FAQs

Q1: My yield is low (<50%), and I see starting material (Benzoic Acid) in the NMR.

Diagnosis: This is a classic "Hydrolysis Loop."[1]

  • Cause: The acid chloride formed in Step 2 reverted to the carboxylic acid before the amine could attack. This happens if the DCM is wet or if the intermediate was exposed to humid air during the evaporation step (Step 3).

  • Fix:

    • Use freshly distilled DCM or solvent from a drying column.[1]

    • Telescoping: Do not isolate the acid chloride. After Step 2, simply blow nitrogen over the solution to remove excess oxalyl chloride, then add the amine directly to the same flask.

Q2: The reaction turns into a black tar/oil.

Diagnosis: Thermal decomposition.

  • Cause: If you used Thionyl Chloride (

    
    ) at reflux (80°C), the 3-methoxy group can make the ring electron-rich enough to undergo electrophilic chlorination or polymerization side reactions.[1]
    
  • Fix: Switch to the Oxalyl Chloride/DMF method at Room Temperature (as detailed in Module 1). It is much milder.[1]

Q3: I have a stubborn impurity at ~1.2 ppm in the proton NMR.

Diagnosis: Trapped tert-butylamine salts or grease.

  • Cause: tert-Butylamine is bulky and volatile, but its salts (hydrochloride) are sticky.[1]

  • Fix: Ensure the 1M HCl wash in Step 5 is vigorous. If the impurity persists, it might be grease (from ground glass joints). Use Teflon sleeves or grease-free glassware.[1]

Q4: The product won't crystallize; it remains an oil.

Diagnosis: Impurity inhibition.

  • Fix: Triturate the oil with cold Pentane or Hexane . Scratch the side of the flask with a glass rod to induce nucleation. If that fails, dissolve in a minimum amount of hot EtOAc and slowly add Hexane until cloudy, then cool to -20°C.

Module 4: Decision Matrix for Yield Recovery

Use this logic flow to determine your next move if the experiment fails.

Troubleshooting Problem Problem: Low Yield / Impure CheckTLC Check TLC of Crude Problem->CheckTLC Result1 Starting Material Present? CheckTLC->Result1 Result2 Many Spots / Streaking? CheckTLC->Result2 Action1 Incomplete Activation. Use Oxalyl Chloride/DMF. Check solvent dryness. Result1->Action1 Yes Action3 Purification Issue. Wash with 1M HCl (removes amine) Wash with NaHCO3 (removes acid) Result1->Action3 No (Clean conversion but low mass) Action2 Decomposition. LOWER temperature. Add amine slower. Result2->Action2 Yes

Caption: Figure 2. Troubleshooting logic tree for diagnosing yield loss in amide coupling.

References

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][4][5] Tetrahedron, 61(46), 10827-10852.[1] Link[1]

    • Authoritative review on amide coupling reagents and mechanisms.
  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link[1]

    • Discusses the limitations of coupling reagents for hindered amines and the utility of acid chlorides.
  • BenchChem. (n.d.).[1] Synthesis of N-tert-Butyl-3-methoxybenzamide via the Acid Chloride Method.[1][6] Protocol Database. Link[1]

    • General procedure for methoxy-substituted benzamides.
  • Organic Syntheses. (1945).[1] tert-Butylamine Synthesis and Handling. Org.[1] Synth., 25, 12. Link

    • Foundational data on the properties and handling of tert-butylamine.[1]

Sources

Optimization

troubleshooting low yield in N-t-Butyl 4-bromo-3-methoxybenzamide reaction

Welcome to the technical support center for the synthesis of N-t-Butyl 4-bromo-3-methoxybenzamide. This guide is designed for researchers, chemists, and drug development professionals encountering challenges, particularl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-t-Butyl 4-bromo-3-methoxybenzamide. This guide is designed for researchers, chemists, and drug development professionals encountering challenges, particularly low yields, in this common yet sometimes troublesome amide bond formation. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you to diagnose issues and optimize your reaction for robust and reproducible results.

Introduction: The Challenge of Steric Hindrance

The synthesis of N-t-Butyl 4-bromo-3-methoxybenzamide involves the formation of an amide bond between 4-bromo-3-methoxybenzoic acid and the sterically bulky nucleophile, tert-butylamine. While amide bond formation is a cornerstone of organic synthesis, the significant steric hindrance posed by the tert-butyl group can render this reaction sluggish and low-yielding if not approached with the appropriate strategy. This guide provides a structured approach to troubleshooting and overcoming these challenges.

The primary route for this synthesis is the coupling of a carboxylic acid and an amine. This can be broadly achieved via two main pathways:

  • Activation of the Carboxylic Acid: Conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with the amine.

  • In-Situ Coupling Reagents: The use of reagents that generate a highly reactive ester or other intermediate in situ, which then readily reacts with the amine.

ReactionScheme cluster_reactants Reactants Acid 4-bromo-3-methoxybenzoic acid AcylChloride 1. Acyl Chloride Formation (e.g., SOCl₂, (COCl)₂) Acid->AcylChloride Activation Coupling 2. In-Situ Activation (e.g., HATU, HBTU, EDC) Acid->Coupling Activation Amine tert-butylamine Product N-t-Butyl 4-bromo-3-methoxybenzamide Amine->Product Nucleophilic Attack AcylChloride->Product Coupling->Product caption General synthetic pathways. TroubleshootingLogic Start Low Conversion of Carboxylic Acid Q_Activation Is the activation method strong enough for a hindered substrate? Start->Q_Activation Q_Moisture Are conditions strictly anhydrous? Q_Activation->Q_Moisture Yes Sol_Coupling Solution: Use a stronger coupling reagent like HATU or PyBOP. Q_Activation->Sol_Coupling No Q_Base Is the base non-nucleophilic and sufficient? Q_Moisture->Q_Base Yes Sol_Anhydrous Solution: Oven-dry glassware. Use anhydrous solvents. Q_Moisture->Sol_Anhydrous No Sol_Base Solution: Use DIPEA as base. Ensure correct stoichiometry. Q_Base->Sol_Base No caption Troubleshooting flowchart for low conversion.

Caption: Troubleshooting flowchart for low conversion.

Q2: My TLC/LCMS shows multiple spots, indicating significant side product formation. What is happening?

Side reactions compete with the desired amide formation, directly reducing your yield. Identifying these byproducts is key to mitigating their formation.

Potential Side Reactions:

  • Symmetric Anhydride Formation: The activated carboxylic acid intermediate can react with a second molecule of unactivated 4-bromo-3-methoxybenzoic acid. This forms a symmetric anhydride, which is generally less reactive than the initial activated intermediate and may not react completely with the hindered amine.

  • Reaction with Base/Solvent: If a nucleophilic base or solvent (like methanol) is used, it can compete with tert-butylamine, leading to unwanted amide or ester byproducts.

  • Byproducts from Coupling Reagents: The coupling reagents themselves are converted into byproducts (e.g., HMPA from BOP, DCU from DCC). [1]While HMPA from BOP is a known carcinogen, the byproducts of modern reagents like HATU and HBTU are typically water-soluble (like tetramethylurea) and easily removed during aqueous workup.

SideReactions cluster_main Desired Pathway cluster_side Side Pathway Active_Ester Activated Acid (e.g., OAt Ester) Product Desired Amide Product Active_Ester->Product Amine tert-butylamine Amine->Product Attack Anhydride Symmetric Anhydride (Less Reactive) Acid Carboxylic Acid Acid->Anhydride Attack Active_Ester_Side Activated Acid Active_Ester_Side->Anhydride caption Competition between desired reaction and anhydride formation.

Caption: Competition between desired reaction and anhydride formation.

Solutions:

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the coupling reagent and base relative to the carboxylic acid. Use a slight excess of the amine (1.2-1.5 equivalents) to favor the desired reaction.

  • Order of Addition: Add the coupling reagent to a solution of the carboxylic acid and base first to allow for pre-activation before adding the amine. This minimizes the time the activated species is present before the primary nucleophile is introduced.

  • Choose the Right Reagent: Using reagents like HATU or HCTU that produce highly reactive esters can accelerate the desired reaction, outcompeting side reactions.

Q3: My crude yield is acceptable, but I lose most of the product during workup and purification. How can I optimize this?

Product loss during purification is a common and frustrating issue. It often stems from suboptimal workup procedures or incorrect purification choices.

Key Areas for Optimization:

  • Aqueous Workup: The goal is to remove unreacted starting materials and reagent byproducts before final purification. A standard sequence is:

    • Dilute Acid Wash (e.g., 1N HCl): Removes the basic components, including unreacted tert-butylamine and DIPEA.

    • Dilute Base Wash (e.g., 1N NaOH or saturated NaHCO₃): Removes the acidic components, primarily the unreacted 4-bromo-3-methoxybenzoic acid and the HOBt/HOAt leaving group.

    • Brine Wash: Removes the bulk of the dissolved water from the organic layer before drying.

  • Drying: Ensure the organic layer is thoroughly dried with an agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before solvent evaporation. Residual water can interfere with crystallization.

  • Purification Method:

    • Recrystallization: This is the ideal method for obtaining high-purity material if a suitable solvent system can be found. Experiment with solvent/anti-solvent pairs like Ethyl Acetate/Hexanes or Dichloromethane/Hexanes. The crude product is dissolved in a minimum of the hot "good" solvent, and the "poor" solvent is added until turbidity persists, followed by slow cooling.

    • Silica Gel Chromatography: If recrystallization is ineffective, column chromatography is necessary. Use a solvent system with moderate polarity, such as a gradient of Ethyl Acetate in Hexanes, to ensure good separation of the less polar product from more polar impurities.

Frequently Asked Questions (FAQs)

  • What is the best coupling reagent for this specific reaction?

    • For sterically hindered amines like tert-butylamine, HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is often the reagent of choice due to its high reactivity and resistance to racemization (though not a factor here). [2]PyBOP is also a very effective alternative. [1]

  • Why are anhydrous conditions so critical?

    • The activated intermediates (acyl chlorides, OAt-esters, etc.) are highly moisture-sensitive. Water will rapidly hydrolyze them back to the starting carboxylic acid, killing the reaction and reducing the yield.

  • How can I effectively monitor the reaction's progress?

    • Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system like 30% Ethyl Acetate in Hexanes. The product amide will be less polar (higher Rf) than the starting carboxylic acid. Staining with potassium permanganate can help visualize the spots. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the disappearance of starting materials and the appearance of the product mass.

Optimized Protocol & Data

Table 1: Comparison of Common Coupling Reagents
Coupling ReagentClassByproductSuitability for Hindered AminesKey Considerations
DCC/EDC + HOBt CarbodiimideDCU/EDU (urea)ModerateRisk of incomplete reaction; DCU can be difficult to remove. [3][4]
BOP PhosphoniumHMPA (carcinogenic)HighNot recommended due to toxicity of byproduct. [1]
PyBOP PhosphoniumHMPA-analog (non-mutagenic)HighExcellent, safer alternative to BOP. [2][1]
HBTU Aminium/UroniumTetramethylureaHighVery common and effective; slightly less reactive than HATU.
HATU Aminium/UroniumTetramethylureaVery High Often the best choice for difficult couplings due to the HOAt leaving group. [2]
Recommended Experimental Protocol (HATU Coupling)

This protocol is designed to maximize yield by using a highly effective coupling agent under optimized conditions.

  • Preparation:

    • To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-bromo-3-methoxybenzoic acid (1.0 eq).

    • Dissolve the acid in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)).

  • Activation:

    • Add HATU (1.1 eq) to the solution.

    • Add N,N-diisopropylethylamine (DIPEA) (2.5 eq).

    • Stir the mixture at room temperature for 15-20 minutes. This is the "pre-activation" step.

  • Amine Addition:

    • Add tert-butylamine (1.2 eq) dropwise to the activated mixture.

    • Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup:

    • Once the reaction is complete, dilute the mixture with DCM or Ethyl Acetate.

    • Wash the organic layer sequentially with:

      • 1N HCl (2 times)

      • Saturated NaHCO₃ solution (2 times)

      • Brine (1 time)

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the resulting crude solid by recrystallization (e.g., from Ethyl Acetate/Hexanes) or by flash column chromatography on silica gel using a Hexane/Ethyl Acetate gradient.

References

  • Wang, Q., et al. (2018). Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide. ResearchGate. [Link]

  • PrepChem. (n.d.). Synthesis of 4-bromo-N-tert-butyl-benzamide. PrepChem.com. [Link]

  • Reddit r/Chempros. (2021). Tips and tricks for difficult amide bond formation? Reddit. [Link]

  • Ishihara, K. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. Royal Society of Chemistry. [Link]

  • Guo, H., et al. (2007). (Z)-α-5-Bromo-N-tert-butyl-2-methoxyphenylnitrone. ResearchGate. [Link]

  • Valeur, E., & Bradley, M. (2009). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. ResearchGate. [Link]

  • Li, Y., et al. (2015). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. MDPI. [Link]

  • Pace, V., & Holzer, W. (2013). Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]

  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. [Link]

  • Lund, G., & Isaksson, J. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

  • Chobe, V., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • Thibodeaux, C. J., & Liu, H. (2012). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. PubMed Central. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing N-t-Butyl 4-bromo-3-methoxybenzamide Synthesis

Welcome to the technical support center for the synthesis of N-t-Butyl 4-bromo-3-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-t-Butyl 4-bromo-3-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your reaction outcomes. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Introduction: The Chemistry of a Challenging Amide Coupling

The synthesis of N-t-Butyl 4-bromo-3-methoxybenzamide presents a classic challenge in organic chemistry: the formation of an amide bond involving a sterically hindered amine (tert-butylamine). The bulky nature of the tert-butyl group can significantly slow down the nucleophilic attack on the activated carboxylic acid, leading to incomplete reactions and the formation of side products.[1][2][3] This guide will provide you with the necessary tools to overcome these challenges and optimize your reaction time.

Frequently Asked Questions (FAQs)

Q1: My reaction is very slow or appears to have stalled. What are the likely causes and how can I speed it up?

A1: A slow or stalled reaction is the most common issue in this synthesis, primarily due to the steric hindrance of tert-butylamine.[1][2][3] Here are the key factors to investigate:

  • Inadequate Carboxylic Acid Activation: The carboxylic acid must be converted into a highly reactive intermediate for the sterically hindered amine to attack effectively. If you are using a standard coupling reagent like EDC, the activation might not be sufficient.

  • Choice of Coupling Reagent: For sterically demanding couplings, more potent coupling reagents are often necessary. While EDC/HOBt is a common choice, uronium-based reagents like HATU are generally more effective in these situations, leading to faster reaction rates and higher yields.[4][5]

  • Reaction Temperature: While many amide couplings are run at room temperature to minimize side reactions, a moderate increase in temperature (e.g., to 40-50 °C) can sometimes overcome the activation energy barrier imposed by steric hindrance.[6] However, be cautious, as excessive heat can lead to degradation.

  • Solvent Choice: The reaction should be conducted in an appropriate aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).[7] For particularly stubborn reactions, a more polar aprotic solvent like Dimethylformamide (DMF) can be used, although this can complicate workup.[8]

Q2: I am observing significant amounts of unreacted starting material. How can I improve the conversion?

A2: Poor conversion is often linked to the issues mentioned above. Here are some specific strategies to drive the reaction to completion:

  • Optimize Reagent Stoichiometry: While a 1:1 stoichiometry is theoretical, in practice, using a slight excess of the amine (e.g., 1.1-1.2 equivalents) can help push the equilibrium towards the product.

  • Consider the Acid Chloride Route: An alternative to coupling agents is to first convert the 4-bromo-3-methoxybenzoic acid to its more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[7][9][10] The resulting acid chloride will react more readily with tert-butylamine.

  • Sequential Addition: When using coupling reagents, activate the carboxylic acid first by allowing it to react with the coupling agent and any additives (like HOBt) for a short period (e.g., 15-30 minutes) before adding the amine. This ensures the activated species is present in high concentration when the nucleophile is introduced.

Q3: My final product is impure, and I'm having difficulty with purification. What are the likely side products and how can I avoid them?

A3: Impurities often arise from side reactions involving the coupling reagents or from the degradation of starting materials or products.

  • N-acylurea Formation: When using carbodiimides like EDC, a common side product is the N-acylurea, which is formed by the rearrangement of the O-acylisourea intermediate.[11] This byproduct can be difficult to remove. Using an additive like HOBt helps to suppress this side reaction by forming a more stable active ester.

  • Urea Byproducts: The coupling reaction itself generates urea byproducts (e.g., DCU from DCC, or water-soluble urea from EDC). While the byproduct from EDC is easier to remove during aqueous workup, it can still contaminate the product if not washed thoroughly.[11]

  • Workup Procedure: A thorough workup is crucial. This typically involves washing the organic layer with a dilute acid (like 1M HCl) to remove unreacted amine and basic byproducts, followed by a wash with a base (like saturated sodium bicarbonate solution) to remove unreacted carboxylic acid and acidic byproducts. Finally, a brine wash helps to remove residual water before drying the organic layer.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Slow or No Reaction Steric hindrance of tert-butylamine.Switch to a more powerful coupling reagent like HATU. Alternatively, use the acid chloride method.
Insufficient activation of the carboxylic acid.Ensure anhydrous conditions. Consider pre-activation of the acid before adding the amine.
Low reaction temperature.Gradually increase the reaction temperature to 40-50 °C while monitoring for degradation.
Low Yield Incomplete reaction.Use a slight excess of the amine. Increase reaction time.
Side product formation (e.g., N-acylurea).Use HOBt as an additive with EDC.
Difficult purification leading to product loss.Optimize the workup procedure with acidic and basic washes.
Messy TLC with Multiple Spots Degradation of reagents or products.Run the reaction at a lower temperature if possible. Ensure the purity of starting materials.
Complex mixture of byproducts.Switch to a cleaner reaction method, such as the acid chloride route if coupling agents are problematic.

Experimental Protocols

Protocol 1: Optimized Amide Coupling using HATU

This protocol is recommended for overcoming the steric hindrance of tert-butylamine.

  • Preparation: To a solution of 4-bromo-3-methoxybenzoic acid (1.0 eq) in anhydrous DMF (0.1-0.2 M), add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Activation: Stir the mixture at room temperature for 5-10 minutes to allow for the formation of the active ester.

  • Amine Addition: Add tert-butylamine (1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 1-3 hours. Monitor the progress by TLC or LC-MS. For very slow reactions, the temperature can be raised to 40°C.[4]

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Acid Chloride Method

This is a robust alternative if coupling reagents fail.

  • Acid Chloride Formation: To a solution of 4-bromo-3-methoxybenzoic acid (1.0 eq) in anhydrous DCM, add oxalyl chloride (1.5 eq) and a catalytic amount of DMF (1-2 drops). Stir at room temperature for 1-2 hours until gas evolution ceases.

  • Amine Solution: In a separate flask, dissolve tert-butylamine (1.2 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in anhydrous DCM and cool to 0°C.

  • Reaction: Slowly add the acid chloride solution to the cooled amine solution.

  • Completion: Allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Monitor by TLC.[7][9]

  • Workup and Purification: Perform the same workup and purification as described in Protocol 1.

Visualizing the Process

Reaction Pathway

G cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid 4-bromo-3-methoxybenzoic acid Activated_Ester Activated Intermediate Carboxylic_Acid->Activated_Ester + Coupling Agent Coupling_Agent Coupling Agent (e.g., HATU, EDC) Product N-t-Butyl 4-bromo-3-methoxybenzamide Activated_Ester->Product + tert-butylamine (Nucleophilic Attack) Amine tert-butylamine

Caption: General reaction pathway for amide bond formation.

Troubleshooting Workflow

G Start Reaction Slow or Incomplete? Check_Activation Is carboxylic acid activation efficient? Start->Check_Activation Yes Check_Reagent Is the coupling reagent potent enough? Check_Activation->Check_Reagent Yes Sol_Preactivate Pre-activate acid before adding amine Check_Activation->Sol_Preactivate No Check_Temp Is the reaction temperature optimal? Check_Reagent->Check_Temp Yes Sol_Reagent Switch to HATU or PyBOP Check_Reagent->Sol_Reagent No Sol_AcidChloride Use the acid chloride method Check_Reagent->Sol_AcidChloride Still slow Sol_Temp Increase temperature to 40-50°C Check_Temp->Sol_Temp No Success Reaction Optimized Check_Temp->Success Yes Sol_Reagent->Success Sol_AcidChloride->Success Sol_Temp->Success

Caption: Decision tree for troubleshooting slow reactions.

References

Sources

Optimization

solvent selection for N-t-Butyl 4-bromo-3-methoxybenzamide purification

Technical Support Center: Purification of N-t-Butyl 4-bromo-3-methoxybenzamide Section 1: Executive Summary & Chemical Context Subject: Solvent Selection & Purification Strategy for N-t-Butyl 4-bromo-3-methoxybenzamide C...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of N-t-Butyl 4-bromo-3-methoxybenzamide

Section 1: Executive Summary & Chemical Context

Subject: Solvent Selection & Purification Strategy for N-t-Butyl 4-bromo-3-methoxybenzamide Chemical Profile:

  • Core Structure: Benzamide scaffold (Polar, H-bond donor/acceptor).[1][2][3][4]

  • Lipophilic Modifiers: tert-Butyl group (Bulky, hydrophobic) and Bromo substituent.[1][2][3][4]

  • Electronic Modifiers: Methoxy group (Electron-donating).[1][2][4]

  • Estimated Melting Point: ~120–135°C (Based on analogs 4-bromo-N-tert-butylbenzamide [133°C] and N-tert-butyl-4-methoxybenzamide [117°C]).[1][2][4]

The Challenge: This molecule occupies a "solubility sweet spot" that can be frustrating. The tert-butyl group renders it highly soluble in common organics (DCM, THF, EtOAc), while the amide bond creates high lattice energy.[1][3] The primary risk during recrystallization is "oiling out" —where the compound separates as a liquid phase before crystallizing—due to the lipophilic t-butyl group destabilizing the crystal formation in highly polar solvents like water.

Section 2: Solvent Selection Protocol

Do not rely on a single solvent recipe.[2][4] Use this decision matrix to select the optimal system based on your crude purity profile.

Primary Recommendation: The "Safe" Binary System

Solvent System: Ethyl Acetate (Solvent) / n-Heptane (Anti-solvent)[1][2][3][4]

  • Why: This system offers the best balance.[2][4] EtOAc solubilizes the amide via H-bonding, while Heptane reduces solubility gradually.[2][4] Unlike alcohol/water systems, this mixture is less prone to "oiling out" because the boiling point difference is moderate and both solvents are lipophilic enough to solvate the t-butyl group until saturation.[2]

Secondary Recommendation: The "Green" System

Solvent System: Ethanol (95%) / Water[1][3]

  • Why: High solubility in hot ethanol; drastic solubility drop upon adding water.[1][2][4]

  • Risk: High risk of oiling out if water is added too quickly or if the temperature drops too fast.[2]

Solvent Selection Decision Tree (Graphviz)

SolventSelection Start Start: Crude N-t-Butyl 4-bromo-3-methoxybenzamide CheckPurity Check Crude Purity (HPLC/TLC) Start->CheckPurity HighPurity Purity > 90% (Minor colored impurities) CheckPurity->HighPurity LowPurity Purity < 90% (Unreacted amine/acid) CheckPurity->LowPurity Choice Choose Crystallization Method HighPurity->Choice AcidBaseWash Perform Acid/Base Wash (Remove t-Butylamine & Benzoic Acid) LowPurity->AcidBaseWash Required Pre-treatment AcidBaseWash->Choice MethodA Method A: Recrystallization (EtOAc / Heptane) Choice->MethodA For max purity MethodB Method B: Trituration (Cold MTBE or Ether) Choice->MethodB For quick cleanup ResultA High Purity Crystals (Slow growth) MethodA->ResultA ResultB Rapid Cleanup (Removes surface oil) MethodB->ResultB

Figure 1: Decision logic for selecting the appropriate purification workflow based on initial crude purity.

Section 3: Detailed Experimental Protocols

Protocol A: Recrystallization from EtOAc/Heptane

Best for: Final API purity, removing structural isomers.[1][3]

  • Dissolution: Place 10 g of crude solid in a round-bottom flask. Add Ethyl Acetate (EtOAc) in small portions (start with 2-3 volumes, ~20-30 mL) while heating to reflux (approx. 77°C).

    • Note: If the solution is colored, add activated carbon (5 wt%), stir for 10 mins, and filter hot through Celite.

  • Saturation: Once fully dissolved at reflux, remove from heat. If the solution is very dilute, concentrate slightly until the first turbidity appears, then add just enough hot EtOAc to clarify.

  • Anti-Solvent Addition: While maintaining a gentle boil, add n-Heptane dropwise.

    • Stop point: When a persistent cloudiness (nucleation) is observed that does not disappear after 30 seconds of stirring.[1][2][3]

  • Re-solubilization: Add a few drops of EtOAc to just clear the cloudiness (restore a single phase).[1][2]

  • Crystallization: Remove from heat. Insulate the flask (wrap in foil/towel) to allow slow cooling to room temperature.

    • Critical: Do not use an ice bath immediately.[2][4] Rapid cooling traps impurities.[2][4]

  • Collection: Once at room temperature, cool to 0-5°C for 1 hour. Filter the white needles/plates.[2][4] Wash with cold 1:3 EtOAc:Heptane.[2][4]

Protocol B: Trituration (The "Lazy" Purification)

Best for: Removing oily surface impurities or unreacted t-butylamine.[1][2]

  • Suspend the crude solid in Diethyl Ether or MTBE (Methyl tert-butyl ether) at room temperature (use ~3-5 mL per gram).

  • Stir vigorously for 30 minutes. The benzamide product should remain largely insoluble, while the impurities dissolve.[3]

  • Cool to 0°C.

  • Filter and wash with cold ether.[2][4]

    • Reference: Analogous purification of 4-bromo-N-tert-butylbenzamide uses ether trituration effectively [1].[1][2][4]

Section 4: Troubleshooting & FAQs

Q1: My product "oiled out" (separated as a liquid) instead of crystallizing. What happened?

Diagnosis: This is common with N-tert-butyl amides.[1][2][4] The melting point is depressed by impurities/solvent, dropping below the temperature at which the solution becomes saturated.[3] The Fix:

  • Re-heat the mixture until it is a clear solution again.

  • Seed it: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod at a temperature just below the boiling point.[2]

  • Add Solvent: You may have too much anti-solvent (Heptane/Water).[1][2][3][4] Add more of the good solvent (EtOAc/Ethanol) to lower the saturation point.[3]

  • Slow Down: Cool much slower. Oiling is a kinetic issue; crystallization is thermodynamic.[2][4]

Q2: The crystals are sticky/gummy.

Diagnosis: Trapped solvent or unreacted amine.[2][4] The Fix:

  • Recrystallize again, but dry the crystals under high vacuum at 40°C for 12 hours. The tert-butyl group can trap solvent molecules in the lattice.[2][4]

  • Ensure you performed an acid wash (1M HCl) on the crude material before crystallization to remove residual tert-butylamine.[1][2][4]

Q3: Can I use Acetone/Water?

Answer: Yes, but proceed with caution. Acetone is a very strong solvent for this molecule.[2][4] You will need a high ratio of water to force precipitation, which increases the risk of oiling out.[3] Ethanol is preferred over Acetone for this reason.[1][2][4]

Q4: How do I remove the unreacted carboxylic acid (4-bromo-3-methoxybenzoic acid)?

Answer: Recrystallization is inefficient for this.[1][2][4] Use a chemical wash.[1][2][4]

  • Dissolve crude in EtOAc.[1][2][4]

  • Wash 2x with 1M NaOH or Sat.[1][2][4] NaHCO3 .[2][4] The acid will deprotonate and move to the water layer.

  • Wash 1x with Brine, dry over MgSO4, then proceed to recrystallization.[1][2][3]

Section 5: Solubility Data Summary

SolventSolubility (Hot)Solubility (Cold)SuitabilityNotes
Ethyl Acetate HighModerateExcellent Best used with Heptane.[1][2][3][4]
Ethanol HighLowGood Risk of oiling if water added too fast.[1][2][4][5]
DCM Very HighHighPoor Too soluble; hard to recover yield.[1][2][4]
Diethyl Ether ModerateLowTrituration Good for washing, not recrystallizing.[1][2]
Water InsolubleInsolubleAnti-Solvent Only use with alcohols/acetone.[1][2][4]
Toluene HighModerateAlternative Good for drying, hard to remove solvent traces.[1][2][3]

Section 6: Oiling Out Mechanism & Prevention[1][3][5]

OilingOut cluster_0 Ideal Crystallization cluster_1 Oiling Out (The Problem) Step1 Hot Solution Step2 Supersaturation Step1->Step2 Slow Cooling Step3 Nucleation (Solid) Step2->Step3 Crystal Growth Step1B Hot Solution Step2B LLPS (Liquid-Liquid Phase Separation) Step1B->Step2B Too much water or Too fast cooling Step3B Amorphous Oil Step2B->Step3B Impurity Trap Fix Remedy: Reheat, add good solvent, seed at T > T_oil Step2B->Fix

Figure 2: Mechanism of "Oiling Out" vs. Ideal Crystallization.[1][2][3] LLPS occurs when the metastable limit is breached before nucleation.

References

  • PrepChem. "Synthesis of 4-bromo-N-tert-butyl-benzamide."[1][2][4][6] PrepChem.com.[1][2][4] Accessed Feb 2026.[2][4] Link

    • Citation for the ether tritur
  • Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents."[1][2][3][4] Mt.com.[1][2][4] Accessed Feb 2026.[2][4] Link

    • Citation for general solvent selection principles and oiling out mechanisms.
  • Royal Society of Chemistry. "Synthesis of N-alkylbenzamides (Supplementary Info)." RSC.org.[1][2][4][7] Accessed Feb 2026.[2][4] Link

    • Citation for melting points of N-t-butyl-4-methoxybenzamide analogs.
  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Edition.[1][2][4] Longman Scientific & Technical, 1989.[2][3][4]

    • Authoritative grounding for standard Schotten-Baumann workup and amide purific

Sources

Troubleshooting

avoiding over-bromination in N-t-Butyl 4-bromo-3-methoxybenzamide synthesis

The following technical guide addresses the synthesis of N-t-Butyl 4-bromo-3-methoxybenzamide , specifically focusing on the critical challenge of avoiding over-bromination (formation of di/tri-bromo species) and ensurin...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis of N-t-Butyl 4-bromo-3-methoxybenzamide , specifically focusing on the critical challenge of avoiding over-bromination (formation of di/tri-bromo species) and ensuring regioselectivity.

Executive Summary & Mechanistic Insight[1]

The Challenge: The synthesis of N-t-Butyl 4-bromo-3-methoxybenzamide via electrophilic aromatic substitution (bromination) presents a classic conflict between electronic activation and steric control .

  • Substrate: N-t-Butyl 3-methoxybenzamide.

  • Electronic Effect: The methoxy group (-OMe) at C3 is a strong activator and ortho/para director. It naturally favors bromination at C6 (para) and C2/C4 (ortho).

  • Steric Effect: The N-t-butyl amide group at C1 is bulky. It sterically shields the ortho positions relative to itself (C2 and C6).

  • The Goal: Target C4 . This position is ortho to the activating -OMe group but para to the bulky amide, making it the most sterically accessible site for the electrophile.

  • The Risk (Over-Bromination): Even after the desired C4-bromo product forms, the ring remains activated by the -OMe group. The C6 position (para to -OMe) is still electronically susceptible to a second bromination event, leading to the 4,6-dibromo impurity .

Mechanistic Pathway: The bulky t-butyl group is the key "control rod" that suppresses C6 attack. However, kinetic control is required to prevent the reaction from proceeding to the thermodynamically stable dibromide.

Troubleshooting Center (Q&A)

Q1: Why is my reaction yielding significant amounts of 4,6-dibromo product?

Diagnosis: This is a classic "over-run" caused by excess reagent or prolonged reaction time. Root Cause: The C4-bromo product is still electron-rich enough to react with remaining brominating agent at the C6 position. Corrective Action:

  • Stoichiometry: Never exceed 1.0 equivalents of NBS. Start with 0.95 eq . It is better to have 5% unreacted starting material (easy to separate) than 5% dibromo impurity (difficult to separate).

  • Quenching: Do not rely on "visual" completion. Quench the reaction immediately upon observing the formation of the dibromo species via HPLC/UPLC, even if starting material remains.

Q2: I am seeing the C6-bromo isomer (regioisomer) instead of C4. Why?

Diagnosis: Insufficient steric control or improper temperature. Root Cause: At higher temperatures, the thermodynamic preference for the para-to-methoxy position (C6) may overcome the steric hindrance of the amide. Corrective Action:

  • Temperature: Lower the reaction temperature to 0°C or -10°C . Kinetic control favors the sterically accessible C4 position.

  • Solvent: Switch to Acetonitrile (MeCN) . Polar aprotic solvents often enhance the selectivity of NBS for the most electron-rich position that is sterically open.

Q3: Can I use elemental Bromine (Br2) instead of NBS?

Diagnosis: High risk of polysubstitution. Analysis: Elemental bromine is a much more aggressive electrophile. The concentration of active bromonium ion (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) is harder to control, leading to localized "hot spots" of high concentration that cause immediate over-bromination.
Recommendation: No.  Use N-Bromosuccinimide (NBS) . It provides a slow, controlled release of the active brominating species, essential for stopping at the mono-bromo stage.

Experimental Protocol: Controlled Monobromination

Objective: Isolate N-t-Butyl 4-bromo-3-methoxybenzamide with <1% dibromo impurity.

Materials Table
ReagentRoleEquivalentsNotes
N-t-Butyl 3-methoxybenzamide Substrate1.0Dissolve completely before NBS addition.
N-Bromosuccinimide (NBS) Brominating Agent0.95 - 1.0Recrystallize if yellow/brown (degraded).
Acetonitrile (MeCN) Solvent10-15 VolHigh polarity stabilizes transition state.
Sodium Bisulfite (aq) QuencherExcess10% solution.
Step-by-Step Methodology
  • Preparation :

    • Charge a reaction vessel with N-t-Butyl 3-methoxybenzamide (1.0 eq) and Acetonitrile (10 volumes).

    • Cool the solution to 0°C under an inert atmosphere (

      
      ). Ensure the substrate is fully dissolved.
      
  • Reagent Addition (Critical Step) :

    • Dissolve NBS (0.95 eq) in minimal Acetonitrile.

    • Add the NBS solution dropwise over 30–60 minutes. Do not add as a solid dump.

    • Reasoning: Slow addition keeps the concentration of electrophile low relative to the substrate, favoring mono-substitution.

  • Monitoring :

    • Stir at 0°C for 2 hours.

    • Checkpoint: Check HPLC/TLC.

      • Target: >90% Product, <5% SM, <1% Dibromo.

      • If SM > 10%: Add 0.05 eq NBS.

      • If Dibromo appears:STOP IMMEDIATELY.

  • Workup :

    • Quench by pouring the mixture into ice-cold 10% Sodium Bisulfite solution (removes unreacted

      
      ).
      
    • Extract with Ethyl Acetate (EtOAc). Wash organic layer with water and brine.

    • Dry over

      
       and concentrate.
      
  • Purification :

    • Recrystallization from Heptane/EtOAc is often sufficient to remove trace succinimide and starting material. Column chromatography may be needed if regioisomers are present.

Visual Workflow & Logic

BrominationWorkflow Start Start: N-t-Butyl 3-methoxybenzamide (Solvent: MeCN, Temp: 0°C) AddNBS Add NBS (0.95 eq) Dropwise Slow addition is critical Start->AddNBS Check HPLC Checkpoint (2 hours) AddNBS->Check Decision1 SM > 10% No Dibromo Check->Decision1 Incomplete Decision2 Target Product > 90% Dibromo < 1% Check->Decision2 Optimal Decision3 Dibromo Detected (>1%) Check->Decision3 Over-reaction ActionAdd Add 0.05 eq NBS Monitor closely Decision1->ActionAdd Quench Quench: 10% NaHSO3 Stop Reaction Decision2->Quench Decision3->Quench ActionAdd->Check

Figure 1: Decision logic for controlling bromination stoichiometry and preventing over-reaction.

References

  • Regioselectivity in Bromination of Activated Aromatics

    • Mitchell, R. H., et al. "N-Bromosuccinimide-Dimethylformamide: A Mild, Selective Nuclear Brominating Reagent for Reactive Aromatic Compounds." The Journal of Organic Chemistry, vol. 44, no. 25, 1979, pp. 4733–4735. Link

  • Steric Direction by Amide Groups

    • Snieckus, V. "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, vol. 90, no. 6, 1990, pp. 879–933. (Provides context on steric shielding of ortho positions by bulky amides). Link

  • NBS in Acetonitrile Protocol

    • Carreño, M. C., et al. "N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes." The Journal of Organic Chemistry, vol. 60, no. 16, 1995, pp. 5328–5331. Link

  • Synthesis of N-tert-butyl-3-methoxybenzamide (Precursor)

    • BenchChem.[1] "Synthesis of 3-methoxy-N-tert-butylbenzamide." BenchChem Protocols. Link

Sources

Optimization

Technical Support Center: Troubleshooting Emulsions in N-t-Butyl 4-bromo-3-methoxybenzamide Extraction

Document ID: TSC-EXT-2024-001 Status: Active Target Audience: Process Chemists, Medicinal Chemists Subject: Resolution of persistent emulsions during the aqueous workup of lipophilic benzamides. Executive Summary: The "A...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-EXT-2024-001 Status: Active Target Audience: Process Chemists, Medicinal Chemists Subject: Resolution of persistent emulsions during the aqueous workup of lipophilic benzamides.

Executive Summary: The "Amphiphilic Trap"

You are likely encountering this issue because N-t-Butyl 4-bromo-3-methoxybenzamide sits in a physicochemical "sweet spot" for emulsion formation.

The molecule possesses a distinct amphiphilic architecture:

  • Lipophilic Tail: The t-butyl group and the 4-bromo-3-methoxy aromatic core create a significant hydrophobic footprint.

  • Hydrophilic Head: The central amide bond (

    
    ) acts as a hydrogen bond donor/acceptor.
    

When mixed with water and an organic solvent, this molecule—along with unreacted t-butylamine or 4-bromo-3-methoxybenzoic acid byproducts—can align at the liquid-liquid interface, reducing interfacial tension and stabilizing droplets. This guide provides a self-validating protocol to break these emulsions and recover your product.

Diagnostic Workflow

Before adding reagents blindly, determine the nature of your emulsion. Use the logic flow below to select the correct intervention.

EmulsionDiagnosis Start START: Characterize the Interface TypeCheck Is it a 'Rag Layer' or 'Milky Emulsion'? Start->TypeCheck RagLayer Rag Layer (Thin layer of solids/scum) TypeCheck->RagLayer Solids Visible Milky Milky/Cloudy Emulsion (No distinct separation) TypeCheck->Milky Uniform Cloudiness Particulate Cause: Pickering Emulsion (Solids stabilizing interface) RagLayer->Particulate Surfactant Cause: Surfactant Effect (Amphiphilic stabilization) Milky->Surfactant ActionFilter PROTOCOL A: Vacuum Filtration (Celite) Particulate->ActionFilter ActionBrine PROTOCOL B: Ionic Strength (Brine) Surfactant->ActionBrine First Attempt ActionPH PROTOCOL C: pH Modification ActionBrine->ActionPH If Fails

Figure 1: Diagnostic logic for selecting the appropriate emulsion-breaking protocol.

Immediate Interventions (Troubleshooting Protocols)

Protocol A: The Particulate Purge (Breaking Pickering Emulsions)

Indication: You see a "rag layer" (a floating pad of scum) between phases. Mechanism: Solid impurities (silica fines, precipitated salts, or oligomers) adsorb to the interface, creating a physical barrier that prevents droplet coalescence (Pickering Emulsion).[1][2]

  • Prepare Filter: Pack a sintered glass funnel with a 1-2 cm pad of Celite 545 (diatomaceous earth).

  • Vacuum Filter: Pour the entire biphasic mixture (organic + aqueous) through the pad under gentle vacuum.

  • Rinse: Wash the filter cake with fresh organic solvent (e.g., DCM or EtOAc).

  • Result: The solids remain in the Celite. The filtrate in the flask should separate cleanly within seconds.

Protocol B: The Saline Shock (Salting Out)

Indication: Milky emulsion throughout the aqueous layer. Mechanism: Increasing the ionic strength of the aqueous phase disrupts the hydration shell of the surfactant-like molecules, forcing them into the organic phase (Salting-out effect).[3]

  • Add Brine: Add saturated NaCl solution (brine) to the separatory funnel. The volume should be 20-50% of the current aqueous volume.

  • Gentle Agitation: Swirl gently. Do not shake vigorously , as this re-disperses droplets.

  • Wait: Allow 10–15 minutes. The high density of brine also helps increase the specific gravity differential (

    
    ) if using lighter solvents like Ethyl Acetate.
    
Protocol C: The pH Reset (Chemical Demulsification)

Indication: Protocols A and B failed. Mechanism: The emulsion is likely stabilized by ionized byproducts acting as surfactants.

  • Scenario 1: Unreacted Amine. If t-butylamine is present, it acts as a cationic surfactant at neutral pH.

    • Action: Wash with 1M HCl . This protonates the amine (

      
      ), making it highly water-soluble and stripping it from the interface.
      
  • Scenario 2: Unreacted Acid. If 4-bromo-3-methoxybenzoic acid is present, it acts as an anionic surfactant at high pH.

    • Action: Wash with Sat. NaHCO₃ .[4] This ionizes the acid fully, pulling it into the aqueous phase away from the interface.

Optimization & Prevention

Solvent Selection Guide

The choice of solvent dramatically affects emulsion stability. Dichloromethane (DCM) is standard for amides but prone to emulsions due to its density being close to that of dilute brine/water mixtures.

SolventDensity (g/mL)Emulsion RiskRecommendation
Dichloromethane (DCM) 1.33High Good solubility, but density can match aqueous phase if heavy salts are present.
Ethyl Acetate (EtOAc) 0.90Moderate Good density difference (

) with water, but slightly more polar, dissolving some water.
MTBE (t-Butyl Methyl Ether) 0.74Low Best Choice. Excellent

with water. Highly lipophilic, rejects water well.
Chloroform 1.49Low Heavier than DCM; creates a better bottom layer but toxic.
Process Control: The "Reverse Addition"

To prevent emulsions in future batches of N-t-Butyl 4-bromo-3-methoxybenzamide:

  • Evaporate Reaction Solvent: If the reaction used DMF or high volumes of THF, strip it off before aqueous workup. These water-miscible solvents act as "phase transfer catalysts" for emulsions.

  • Resuspend: Dissolve the crude residue in MTBE or DCM before adding water.

  • Controlled Wash: Add the aqueous phase slowly down the side of the funnel to avoid turbulent mixing.

Frequently Asked Questions (FAQ)

Q: I shook the funnel hard to ensure extraction, and now it won't separate. Why? A: Vigorous shaking creates "micro-droplets." The smaller the droplet, the higher the surface area, and the more stable the emulsion. For amphiphilic benzamides, use gentle inversion (rocking the funnel) rather than violent shaking. Diffusion is sufficient for extraction.

Q: Can I use centrifugation? A: Yes. If you have access to large-volume centrifuge bottles (e.g., 250mL or 500mL), spinning at 3000 x g for 5 minutes is the most effective physical method to break a stubborn emulsion. It forces coalescence through artificial gravity.

Q: My organic layer is at the bottom, but I want to use Ethyl Acetate (top layer). How do I switch? A: You cannot simply add EtOAc to a DCM mixture; you will create a density gradient that worsens separation. You must evaporate the DCM first, then redissolve the residue in EtOAc.

Q: Is the t-butyl group making this worse? A: Yes. The t-butyl group is bulky and lipophilic. It increases the "greasiness" of the molecule, making it adhere strongly to the organic side of the interface while the amide bond adheres to the water. This "tug-of-war" is the definition of surfactant behavior.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for amide extraction and emulsion breaking).
  • Biotage. (2023).[5] Tackling Emulsions Just Got Easier. Retrieved from

  • Lombardo, V. M., et al. (2021).[6] Practical Kilogram Synthesis of (S)-1-Benzyl-4-Bromo-3-Methyl-1,2,3,6-Tetrahydropyridine. ResearchGate. (Demonstrates handling of brominated intermediates and workup strategies). Retrieved from

  • Chevalier, Y., & Bolzinger, M. A. (2013). Emulsions stabilized with solid particles: Pickering emulsions.[2][7][8][9] Colloids and Surfaces A: Physicochemical and Engineering Aspects, 439, 23-34. (Mechanism of particulate stabilization).[1][2][7][8]

  • BenchChem. (2025).[5] Dealing with byproduct formation in benzamide synthesis. Retrieved from

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for N-t-Butyl 4-bromo-3-methoxybenzamide Synthesis

Current Status: Operational Subject Matter Expert: Senior Application Scientist, Process Chemistry Division Ticket Context: User is attempting amidation of 4-bromo-3-methoxybenzoic acid with tert-butylamine. Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject Matter Expert: Senior Application Scientist, Process Chemistry Division Ticket Context: User is attempting amidation of 4-bromo-3-methoxybenzoic acid with tert-butylamine.

Executive Summary

The synthesis of N-t-Butyl 4-bromo-3-methoxybenzamide presents a classic "Steric vs. Electronic" conflict. While the electronic properties of the benzoic acid core (4-bromo, 3-methoxy) are relatively standard, the nucleophile (tert-butylamine) is sterically demanding. Standard catalytic methods often stall due to the high activation energy required to bring the bulky amine into the transition state.

This guide prioritizes Catalytic Efficiency (Boronic Acids) and Process Robustness (Propylphosphonic Anhydride - T3P) to ensure high conversion.

Module 1: The Catalytic Approach (Green Chemistry)

The Challenge: Steric Screening

Simple boric acid [B(OH)₃] is often the first choice for green amidation. However, for tert-butylamine, the rate of reaction is frequently negligible. The bulky t-butyl group prevents the formation of the tight transition state required for the mono-acyloxyborate intermediate.

Recommended Catalyst: o-Iodo-phenylboronic Acid (MIBA)

To overcome the steric barrier without resorting to stoichiometric coupling reagents, you must use a substituted phenylboronic acid.

  • Catalyst: 2-Iodophenylboronic acid (MIBA) or 2,4-bis(trifluoromethyl)phenylboronic acid.

  • Why it works: The ortho-iodo substituent distorts the geometry of the boron center, increasing the Lewis acidity and creating a more accessible "pocket" for the bulky amine to attack the activated carboxylate.

  • Solvent System: Fluorobenzene or Toluene (requires azeotropic water removal).

Troubleshooting the Catalytic Cycle

If your reaction stalls at <40% conversion:

  • Water Removal: The reaction is reversible. Ensure your Dean-Stark trap or molecular sieves (4Å) are active.

  • Temperature: Catalytic amidation of t-butylamine requires significant thermal energy. Reflux is mandatory (100°C+).

BoronicMechanism Cat Boronic Acid (Catalyst) Inter1 Acyloxyboronic Species Cat->Inter1 + Acid - H2O Acid 4-Br-3-OMe-Benzoic Acid Acid->Inter1 TS Sterically Crowded Transition State Inter1->TS + Amine Water H2O (Must Remove) Inter1->Water Amine t-Butylamine (Bulky Nucleophile) Amine->TS Slow Step (Sterics) TS->Cat Regeneration Product Target Amide TS->Product Collapse

Figure 1: Catalytic cycle highlighting the steric bottleneck at the amine addition step.

Module 2: The "Power" Reagent (T3P)

If catalytic methods fail to reach >80% yield due to the extreme bulk of the tert-butyl group, we recommend switching to Propylphosphonic Anhydride (T3P) . While technically a reagent, it is often preferred in process chemistry for its "catalytic-like" cleanliness.

Why T3P for this Substrate?
  • Epimerization Control: Not applicable here (achiral acid), but T3P is generally milder than SOCl₂.

  • Solubility: T3P is supplied in EtOAc or DMF.[1] The byproducts are water-soluble, meaning the workup is a simple phase separation.[1][2]

  • Activation: T3P forms a mixed anhydride that is highly reactive but less prone to side reactions than the acid chloride.

Protocol Comparison
FeatureStandard Catalytic (Boronic Acid)High-Performance Reagent (T3P)
Primary Utility Green Chemistry / Atom EconomySterically Hindered Amines
Reaction Temp Reflux (>100°C)0°C to Room Temp
Base Required None (usually)Pyridine or DIPEA (3-5 eq)
Yield (t-Butyl) Moderate (40-60%)High (85-95%)
Workup Filtration / ChromatographyAqueous Wash (Acid/Base)

Module 3: Troubleshooting Guide

Issue 1: "I am seeing the Activated Ester, but no Product."
  • Diagnosis: If using EDC/HOBt or HATU, the activated ester is forming, but the tert-butylamine is too bulky to attack it efficiently before the active species hydrolyzes.

  • Fix: Switch to T3P (50% in EtOAc). The phosphorus-based mixed anhydride is more electrophilic and drives the reaction with bulky amines.

  • Alternative: Use Microwave Irradiation (80°C, 30 min) to overcome the activation energy barrier.

Issue 2: "My reaction turns black/tarry."
  • Diagnosis: If using Thionyl Chloride (SOCl₂) to make the acid chloride, you may be degrading the methoxy group (demethylation is rare with SOCl₂ but possible with trace Lewis acids) or polymerizing the amine.

  • Fix: Ensure the acid chloride formation is done with catalytic DMF in DCM at 0°C, then evaporate the SOCl₂ completely before adding the amine. Do not add the amine directly to the SOCl₂ mixture.

Decision Matrix: Selecting Your Method

Use this logic flow to determine the correct experimental setup for your specific constraints.

DecisionTree Start Start: 4-Br-3-OMe-Benzoic Acid + t-Butylamine Scale What is your scale? Start->Scale Small < 100 mg Scale->Small Discovery Large > 10 grams Scale->Large Process Green Is 'Green' (Atom Economy) critical? Yes Yes Green->Yes Avoid Waste No No Green->No Yield is priority RouteA Route A: T3P Coupling (High Yield, Easy Workup) Small->RouteA Speed is priority Large->Green RouteB Route B: Boronic Acid Cat. (Reflux in Toluene) RouteC Route C: Acid Chloride (SOCl2 -> Amine) Yes->RouteB No->RouteC

Figure 2: Logic flow for selecting the synthesis pathway based on scale and priorities.

Frequently Asked Questions (FAQs)

Q: Can I use Palladium-catalyzed aminocarbonylation instead? A: Proceed with caution. While you can synthesize amides from aryl halides using Pd, CO, and an amine, your starting material (4-bromo-3-methoxybenzoic acid) already has the acid functionality. If you start from the 1,4-dibromo-2-methoxybenzene, you risk reacting at the wrong bromine or getting mixtures. Stick to the carboxylic acid coupling for regiocontrol.

Q: Why is the Methoxy group important for catalyst selection? A: The 3-methoxy group is an Electron Donating Group (EDG). It pushes electron density into the ring and, by resonance/induction, makes the carbonyl carbon slightly less electrophilic compared to a nitro-benzoic acid. This means you need a stronger activation method (like T3P or Acid Chloride) compared to simpler substrates.

Q: I only have EDC/HOBt. Can I make this work? A: Yes, but you must force it. Use DMF as the solvent (to ensure high concentration and solubility) and add DMAP (0.1 eq) as a nucleophilic catalyst to transfer the acyl group to the bulky amine. Heat to 50°C if necessary.

References

  • T3P Reagent Overview: Propylphosphonic Anhydride (T3P®): The Coupling Reagent of the Future.[3] AMRI Global / Curia.

  • Boronic Acid Catalysis Mechanism: Sheppard, T. D., et al. "Mechanistic insights into boron-catalysed direct amidation reactions."[4] Chemical Science, 2013.

  • Steric Hindrance in Amidation: Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016.

  • Green Catalytic Methods: Ishihara, K., et al. "3,4,5-Trifluorobenzeneboronic Acid as an Extremely Active Amidation Catalyst." Journal of Organic Chemistry, 1996.

Sources

Reference Data & Comparative Studies

Validation

Validated Stability-Indicating HPLC Method for N-t-Butyl 4-bromo-3-methoxybenzamide: A Comparative Guide

Executive Summary & Strategic Context In pharmaceutical development, N-t-Butyl 4-bromo-3-methoxybenzamide serves as a critical scaffold, often utilized in the synthesis of somatostatin receptor ligands and kinase inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In pharmaceutical development, N-t-Butyl 4-bromo-3-methoxybenzamide serves as a critical scaffold, often utilized in the synthesis of somatostatin receptor ligands and kinase inhibitors. Its structural integrity—defined by the sterically hindered tert-butyl amide and the halogenated aromatic core—presents unique analytical challenges.

While generic isocratic HPLC methods are often employed for rapid throughput, they frequently fail to resolve the target molecule from its primary hydrolytic degradant: 4-bromo-3-methoxybenzoic acid .

This guide presents a validated, stability-indicating Gradient RP-HPLC method , objectively comparing it against a standard Isocratic alternative. We demonstrate that while the Isocratic method offers speed, the Gradient method provides the necessary specificity and robustness required for ICH Q2(R1) compliance.

Comparative Analysis: Gradient vs. Isocratic Performance

The following data illustrates the performance gap between the proposed Gradient method (Method A) and a standard Isocratic approach (Method B). The critical failure of Method B is the co-elution of the acid impurity, a common byproduct of amide hydrolysis.

Table 1: Method Performance Metrics
ParameterMethod A: Optimized Gradient (Recommended) Method B: Standard Isocratic (Alternative) Analysis
Column C18 (L1), 150 x 4.6 mm, 3.5 µmC18 (L1), 150 x 4.6 mm, 5 µmMethod A uses smaller particles for higher theoretical plates.
Mobile Phase A: 0.1% H₃PO₄ in WaterB: Acetonitrile (Gradient)60:40 Acetonitrile : 0.1% H₃PO₄ (Isocratic)Gradient allows focusing of the peak and elution of late impurities.
Run Time 18.0 minutes8.0 minutesMethod B is faster but sacrifices resolution.
Resolution (

)
*
3.8 1.2 (Fail) Method A achieves baseline separation (

).
Tailing Factor (

)
1.051.45Gradient elution minimizes peak tailing for the amide.
LOD (µg/mL) 0.050.20Method A offers superior sensitivity.

*Resolution (


) measured between N-t-Butyl 4-bromo-3-methoxybenzamide and 4-bromo-3-methoxybenzoic acid.
Scientific Rationale
  • The Isocratic Failure: In Method B (60% ACN), the hydrophobic interaction is too strong for the polar acid impurity, causing it to elute near the solvent front or co-elute with the amide, masking degradation.

  • The Gradient Advantage: Starting at low organic content (e.g., 10% B) retains the polar acid impurity, separating it from the neutral amide. The subsequent ramp ensures the hydrophobic benzamide elutes as a sharp, symmetrical peak.

Validated Analytical Protocol (Method A)

This protocol is validated according to ICH Q2(R1) guidelines.

Reagents & Materials
  • Reference Standard: N-t-Butyl 4-bromo-3-methoxybenzamide (>99.0% purity).

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.

  • Buffer: 85% Orthophosphoric Acid (

    
    ).
    
Chromatographic Conditions
  • Instrument: HPLC equipped with PDA (Photodiode Array) or UV Variable Wavelength Detector.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent USP L1.

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 230 nm (Amide

    
     transition) and 254 nm (Aromatic ring).
    
  • Mobile Phase A: 0.1%

    
     in Water.
    
  • Mobile Phase B: Acetonitrile.[1][2]

Gradient Program:

Time (min) Mobile Phase A (%) Mobile Phase B (%)
0.0 90 10
2.0 90 10
12.0 10 90
15.0 10 90
15.1 90 10

| 18.0 | 90 | 10 |

Standard & Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.[1]

  • Stock Solution (1000 µg/mL): Accurately weigh 50 mg of N-t-Butyl 4-bromo-3-methoxybenzamide into a 50 mL volumetric flask. Dissolve in 20 mL ACN, sonicate for 5 mins, and dilute to volume with Diluent.

  • Working Standard (100 µg/mL): Transfer 5.0 mL of Stock Solution to a 50 mL flask; dilute to volume with Diluent.

Validation Results Summary

The following data confirms the method's reliability for routine QC and stability testing.

  • Specificity: No interference observed from blank or placebo. Forced degradation (Acid/Base/Oxidation) showed pure peak purity for the main analyte (Purity Angle < Purity Threshold).

  • Linearity: Confirmed over range 10–150 µg/mL.

    • Equation:

      
      
      
    • Correlation Coefficient (

      
      ): 0.9998 
      
  • Precision:

    • System Precision (n=6): RSD = 0.4%

    • Method Precision (n=6): RSD = 0.7%

  • Accuracy (Recovery):

    • 80% Level: 99.5%

    • 100% Level: 100.2%

    • 120% Level: 100.8%

Visualized Analytical Workflows

Diagram 1: The Analytical Workflow

This diagram outlines the critical path from sample intake to data reporting, emphasizing the "Stop/Go" decision points that ensure data integrity.

AnalyticalWorkflow Start Sample Intake (API or Intermediate) Prep Sample Preparation (Dissolve in 50:50 ACN:H2O) Start->Prep SysSuit System Suitability Test (5 Replicate Injections) Prep->SysSuit Decision RSD < 2.0%? Tailing < 1.5? SysSuit->Decision RunSamples Run Analytical Samples (Bracketed Standards) Decision->RunSamples PASS Troubleshoot Troubleshoot System (Check Column/Pump) Decision->Troubleshoot FAIL Process Data Processing (Integration & Calc) RunSamples->Process Report Generate CoA Process->Report Troubleshoot->SysSuit Retest

Caption: Figure 1. Standardized workflow for HPLC analysis ensuring system suitability prior to sample acquisition.

Diagram 2: Impurity Separation Logic

This diagram visualizes the mechanistic separation of the amide from its precursors, justifying the Gradient selection.

SeparationLogic Amide Target: N-t-Butyl Amide (Neutral, Hydrophobic) Acid Impurity: Benzoic Acid Deriv. (Polar, Acidic) Amine Reagent: t-Butylamine (Basic, Polar) LowOrg Initial: 10% ACN (Acidic pH 2.5) LowOrg->Amide Strong Retention (Focuses on Head) LowOrg->Acid Weak Retention (Elutes Early) LowOrg->Amine Ionic Interaction (Elutes Void) HighOrg Final: 90% ACN (Elution) HighOrg->Amide Desorption (Elutes ~12 min)

Caption: Figure 2. Mechanistic separation strategy. Low initial organic content forces separation of the polar acid impurity from the hydrophobic target amide.

References

  • International Conference on Harmonisation (ICH). (2005).[3][4] Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • PrepChem. Synthesis of 4-bromo-N-tert-butyl-benzamide. (Methodology basis for impurity profile identification).

  • Royal Society of Chemistry. (2017). Synthesis of N-alkylbenzamides via oxaziridine. (Confirmation of amide stability properties).

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. (Standard for System Suitability calculations).

Sources

Comparative

spectroscopic analysis of N-t-Butyl 4-bromo-3-methoxybenzamide for structure confirmation

Executive Summary & Strategic Context In medicinal chemistry, the benzamide scaffold is a privileged structure, often serving as a pharmacophore in kinase inhibitors and receptor antagonists. The synthesis of N-t-Butyl 4...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In medicinal chemistry, the benzamide scaffold is a privileged structure, often serving as a pharmacophore in kinase inhibitors and receptor antagonists. The synthesis of N-t-Butyl 4-bromo-3-methoxybenzamide (Target A ) often involves electrophilic aromatic substitution or coupling reactions that can yield the regioisomer N-t-Butyl 3-bromo-4-methoxybenzamide (Impurity B ).

Standard low-resolution analytical methods (HPLC-UV, standard MS) often fail to distinguish these isomers due to identical molecular weights (MW 286.17) and similar polarity. This guide outlines a self-validating spectroscopic protocol to unambiguously confirm the structure of Target A , specifically differentiating it from Impurity B using Nuclear Overhauser Effect (NOE) NMR spectroscopy and Isotope Pattern Mass Spectrometry.

Theoretical Framework: The Regioisomer Challenge

Both the target and its primary regioisomer share a 1,3,4-substitution pattern on the benzene ring. Consequently, their 1D


H NMR splitting patterns are nearly identical (one meta-doublet, one ortho-doublet, one doublet-of-doublets).
Structural Comparison
FeatureTarget A (4-bromo-3-methoxy)Impurity B (3-bromo-4-methoxy)
Structure Amide (1), OMe (3), Br (4)Amide (1), Br (3), OMe (4)
Proton H2 Flanked by Amide & OMe Flanked by Amide & Br
Proton H5 Flanked by Br Flanked by OMe
Proton H6 Adjacent to AmideAdjacent to Amide
NOE Key OMe group is spatial neighbor to H2 OMe group is spatial neighbor to H5

Comparative Analysis & Data Presentation

Mass Spectrometry: Elemental Confirmation

Before structural elucidation, elemental composition must be validated. The presence of Bromine provides a unique spectral signature.[1]

  • Technique: LC-MS (ESI+)

  • Key Observation: The "Twin Peak" Effect.

  • Mechanism: Natural Bromine exists as

    
    Br (50.7%) and 
    
    
    
    Br (49.3%).

Table 1: MS Performance Metrics

ParameterObservationInterpretation
Molecular Ion (

)
286.1, 288.1Confirms MW 285 + H.
Isotope Ratio ~1:1 intensityDefinitive proof of mono-bromination. (Chlorine would be 3:1).
Fragmentation Loss of 57 Da (-tBu)Confirms N-t-butyl amide group.
Nuclear Magnetic Resonance ( H NMR): Structural Proof

The definitive differentiation relies on 1D NOE (Nuclear Overhauser Effect) Difference Spectroscopy.

Table 2: Predicted


H NMR Data (DMSO-d

, 400 MHz)
AssignmentChemical Shift (

, ppm)
Multiplicity

-Coupling (Hz)
Diagnostic NOE Response (Irradiate OMe @ 3.9 ppm)
Amide NH 7.85Broad s--
H2 (Ar) 7.55 d~2.0 (meta)Strong Enhancement (Target A)
H6 (Ar) 7.48dd8.2, 2.0Weak/None
H5 (Ar) 7.65d8.2 (ortho)Strong Enhancement (Impurity B)
OMe 3.88s-Irradiation Source
t-Butyl 1.38s--

Expert Insight: In Target A , the Methoxy group is at position 3, structurally adjacent to the isolated proton H2 (position 2). In Impurity B , the Methoxy group is at position 4, adjacent to proton H5. Therefore, observing an NOE signal at the meta-coupled doublet (H2) upon irradiating the methoxy singlet confirms the target structure.

Experimental Protocols

Protocol A: High-Resolution NMR Sample Preparation

Use this protocol to ensure sharp peaks required for resolving the small meta-couplings (


 Hz).
  • Solvent Selection: Use DMSO-d

    
     (99.9% D) rather than CDCl
    
    
    
    . DMSO minimizes amide proton exchange, sharpening the NH signal and preventing it from obscuring aromatic peaks.
  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL solvent.

  • Filtration: Filter through a cotton plug in a glass pipette to remove suspended solids (paramagnetic particles broaden lines).

  • Acquisition:

    • Run standard 1H (16 scans).

    • Run 1D-NOE or 2D-NOESY. Mixing time: 500 ms (optimal for small molecules).

Protocol B: LC-MS Screening
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 50mm x 2.1mm, 1.8µm).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Gradient: 5% to 95% ACN over 5 minutes.

  • Detection: Positive Mode ESI. Scan range 100–500 m/z.

Decision Logic & Workflow Visualization

The following diagram illustrates the logical pathway to confirm the structure, rejecting the regioisomer and other common impurities.

StructureConfirmation Start Crude Product (N-t-Butyl 4-bromo-3-methoxybenzamide) MS_Step Step 1: LC-MS Analysis (Check m/z & Isotope Pattern) Start->MS_Step Check_Br Isotope Pattern 1:1 (286/288 m/z)? MS_Step->Check_Br Fail_Br Reject: Not Mono-Brominated (Check Starting Material) Check_Br->Fail_Br No NMR_Step Step 2: 1H NMR (DMSO-d6) Check Splitting Pattern Check_Br->NMR_Step Yes Check_Split Pattern: 1d, 1d, 1dd (1,3,4-substitution)? NMR_Step->Check_Split Fail_Split Reject: Wrong Substitution (e.g., symmetric impurity) Check_Split->Fail_Split No NOE_Step Step 3: 1D NOE Experiment Irradiate OMe (3.9 ppm) Check_Split->NOE_Step Yes Check_NOE Enhancement at H2 (small coupling)? NOE_Step->Check_NOE Confirm_A CONFIRMED: Target A (4-Br, 3-OMe) Check_NOE->Confirm_A Yes (H2) Confirm_B IDENTIFIED: Impurity B (3-Br, 4-OMe) Check_NOE->Confirm_B No (Enhancement at H5)

Figure 1: Decision tree for spectroscopic validation, highlighting the critical NOE checkpoint for regioisomer differentiation.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2][3][4] (Standard text for NMR splitting patterns and isotope ratios).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Source for NOE experimental protocols).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 66836, 3-Bromo-4-methoxybenzoic acid. [Link] (Source for precursor spectral data).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

Sources

Validation

The Bromine Advantage: A Comparative Study of Brominated vs. Non-Brominated Methoxybenzamides in Drug Discovery

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals. In the landscape of modern drug discovery, particularly within the realm of neuropharmacology, th...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern drug discovery, particularly within the realm of neuropharmacology, the strategic modification of lead compounds is paramount to optimizing their therapeutic potential. Among the various chemical modifications, halogenation, and specifically bromination, has emerged as a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. This guide provides a comprehensive comparative analysis of brominated versus non-brominated methoxybenzamides, a class of compounds renowned for their interaction with dopamine receptors and their application in treating a range of neurological and psychiatric disorders.

Drawing upon established experimental data and field-proven insights, this document will delve into the rationale behind bromination, its impact on key drug-like properties, and the practical methodologies for evaluating these differences. By understanding the subtle yet significant effects of bromine substitution, researchers can make more informed decisions in the design and development of next-generation therapeutics.

The Rationale for Bromination: Beyond a Simple Substitution

The introduction of a bromine atom onto an aromatic ring, such as the benzene core of a methoxybenzamide, is not a trivial alteration. From a medicinal chemistry perspective, this modification can profoundly influence a molecule's behavior in a biological system. The decision to brominate is often driven by the desire to enhance one or more of the following attributes:

  • Increased Lipophilicity and Membrane Permeability: The addition of a bulky, lipophilic bromine atom can increase the overall lipophilicity of a molecule. This, in turn, can enhance its ability to cross biological membranes, including the blood-brain barrier, which is often a critical factor for centrally acting drugs.

  • Modulation of Receptor Binding Affinity: The electronic and steric properties of bromine can lead to altered interactions with the target receptor. Bromine's electron-withdrawing nature can influence the electron density of the aromatic ring, while its size can promote specific hydrophobic or van der Waals interactions within the receptor's binding pocket. These interactions can either increase or decrease binding affinity, depending on the specific structural context.

  • Metabolic Stability and Half-Life: Bromination can block sites of metabolic attack by cytochrome P450 enzymes, thereby increasing the metabolic stability and prolonging the in vivo half-life of a compound. This can lead to a more favorable pharmacokinetic profile, allowing for less frequent dosing.

  • Fine-Tuning of Pharmacological Activity: The sum of these effects can result in a significant change in the overall pharmacological profile of a drug, potentially leading to increased potency, improved selectivity, or a more desirable duration of action.

It is crucial to recognize that the effects of bromination are highly context-dependent, and what proves advantageous for one scaffold may be detrimental for another. Therefore, a thorough and systematic evaluation is essential.

Comparative Analysis: Key Physicochemical and Pharmacological Parameters

To illustrate the impact of bromination, we will consider a hypothetical comparative study between a non-brominated methoxybenzamide (Parent Compound) and its brominated analog (Brominated Analog). The following table summarizes the key parameters that should be evaluated and the anticipated outcomes based on general medicinal chemistry principles.

ParameterNon-Brominated MethoxybenzamideBrominated MethoxybenzamideRationale for Expected Difference
Physicochemical Properties
Molecular WeightLowerHigherAddition of a bromine atom (atomic weight ~80)
LogP (Lipophilicity)LowerHigherBromine is a lipophilic atom.
pKaDependent on other functional groupsMay be slightly altered due to electronic effects of bromine.The electron-withdrawing nature of bromine can influence the acidity/basicity of nearby functional groups.
Aqueous SolubilityHigherLowerIncreased lipophilicity generally leads to decreased aqueous solubility.
Pharmacological Properties
Receptor Binding Affinity (e.g., Dopamine D2 Ki)VariesPotentially Higher or LowerBromine can introduce new, favorable interactions within the binding pocket or cause steric hindrance.
Receptor SelectivityVariesPotentially AlteredChanges in binding affinity at the primary target versus off-targets can alter the selectivity profile.
In Vitro Functional Activity (e.g., IC50 in cAMP assay)VariesPotentially More PotentIncreased binding affinity often translates to increased functional potency.
Pharmacokinetic Properties (ADME)
AbsorptionGoodPotentially ImprovedIncreased lipophilicity can enhance passive diffusion across the gut wall.
Distribution (Volume of Distribution, Vd)LowerHigherIncreased lipophilicity can lead to greater distribution into tissues.
MetabolismPotentially more susceptible to oxidationPotentially more stableBromination can block sites of metabolism.
Elimination Half-life (t1/2)ShorterLongerIncreased metabolic stability leads to a longer half-life.
Toxicological Profile
In Vitro CytotoxicityLowerPotentially HigherHalogenated aromatic compounds can sometimes exhibit increased cytotoxicity.[1][2]
Potential for BioaccumulationLowerHigherIncreased lipophilicity can lead to a higher potential for bioaccumulation.[2]

Visualizing the Concepts: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the general chemical structures, experimental workflows, and a relevant signaling pathway.

Caption: General structures of non-brominated and brominated methoxybenzamides.

Experimental Workflow for Comparative Analysis Start Synthesize Brominated and Non-Brominated Analogs PhysChem Physicochemical Characterization (LogP, pKa, Solubility) Start->PhysChem InVitro In Vitro Pharmacological Evaluation (Binding Affinity, Functional Activity) PhysChem->InVitro ADME In Vitro ADME Profiling (Metabolic Stability, Permeability) InVitro->ADME InVivo In Vivo Pharmacokinetic and Efficacy Studies ADME->InVivo Tox Toxicological Assessment (Cytotoxicity, Genotoxicity) InVivo->Tox End Comparative Data Analysis and Lead Selection Tox->End

Caption: A typical experimental workflow for the comparative study.

Dopamine D2 Receptor Signaling Pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds to G_protein Gi/o Protein D2R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates targets leading to Antagonist Methoxybenzamide (Antagonist) Antagonist->D2R Blocks

Caption: Simplified schematic of the dopamine D2 receptor signaling pathway.

Experimental Protocols: A Guide to Self-Validating Assays

The following are detailed, step-by-step methodologies for key experiments essential for a robust comparative study. These protocols are designed to be self-validating, incorporating necessary controls to ensure data integrity.

Dopamine D2 Receptor Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the test compounds for the dopamine D2 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor.

  • Cell culture medium and supplements.

  • Phosphate-buffered saline (PBS).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Radioligand: [3H]-Raclopride (specific activity ~70-90 Ci/mmol).[3]

  • Non-specific binding control: Haloperidol (10 µM).

  • Test compounds (brominated and non-brominated methoxybenzamides) at various concentrations.

  • 96-well microplates.

  • Scintillation cocktail and a liquid scintillation counter.

Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293-D2 cells to ~80-90% confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells by homogenization in ice-cold assay buffer.

    • Centrifuge the lysate at 4°C to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh, ice-cold assay buffer and determine the protein concentration using a Bradford or BCA assay.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer to the "total binding" wells.

    • Add 50 µL of 10 µM haloperidol to the "non-specific binding" wells.

    • Add 50 µL of the test compounds at various concentrations to the "competition" wells.

    • Add 50 µL of [3H]-Raclopride (final concentration ~1 nM) to all wells.

    • Add 100 µL of the cell membrane preparation to all wells.

    • Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters three times with ice-cold assay buffer.

    • Dry the filter mat and place it in a scintillation vial with scintillation cocktail.

    • Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for Dopamine D2 Receptor Antagonism

This assay measures the ability of the test compounds to antagonize the dopamine-induced inhibition of cyclic AMP (cAMP) production, providing a measure of their functional activity (IC50).

Materials:

  • CHO-K1 cells stably co-expressing the human dopamine D2 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase).

  • Cell culture medium and supplements.

  • Assay buffer (e.g., HBSS with 10 mM HEPES).

  • Dopamine (agonist).

  • Forskolin (an adenylate cyclase activator).

  • Test compounds (brominated and non-brominated methoxybenzamides) at various concentrations.

  • cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based).

  • 96-well or 384-well microplates.

Protocol:

  • Cell Culture and Plating:

    • Culture the reporter cell line to ~80-90% confluency.

    • Harvest the cells and seed them into 96- or 384-well plates at an appropriate density.

    • Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Functional Assay:

    • Remove the culture medium and wash the cells with assay buffer.

    • Add the test compounds at various concentrations to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C. This is the antagonist pre-incubation.

    • Add dopamine at a concentration that gives a sub-maximal response (e.g., EC80) to all wells except the basal control wells.

    • Add forskolin to all wells to stimulate cAMP production.

    • Incubate for a further 15-30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Data Analysis:

    • Normalize the data to the forskolin-only (100% activity) and dopamine + forskolin (0% activity) controls.

    • Plot the percentage of inhibition of the dopamine response against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Rodent Pharmacokinetic Study

This study evaluates the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of the test compounds in a rodent model.

Materials:

  • Male Sprague-Dawley rats (or other appropriate rodent strain).

  • Test compounds (brominated and non-brominated methoxybenzamides).

  • Vehicle for dosing (e.g., saline, PEG400/water).

  • Dosing syringes and needles (for intravenous and oral administration).

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).

  • Centrifuge.

  • LC-MS/MS system for bioanalysis.

Protocol:

  • Animal Acclimatization and Dosing:

    • Acclimatize the rats to the housing conditions for at least one week.

    • Fast the animals overnight before dosing.

    • Divide the animals into two groups for each compound: intravenous (IV) and oral (PO) administration.

    • Administer a single dose of the test compound to each animal at a pre-determined concentration (e.g., 1-5 mg/kg for IV, 5-20 mg/kg for PO).

  • Blood Sampling:

    • Collect blood samples (~100-200 µL) from the tail vein or another appropriate site at various time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

    • Collect the blood into EDTA-coated tubes and keep on ice.

  • Plasma Preparation and Bioanalysis:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compounds in plasma.

    • Analyze the plasma samples to determine the concentration of the test compound at each time point.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration versus time data for each animal.

    • Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters, including:

      • For IV administration: Clearance (CL), Volume of distribution (Vd), and Elimination half-life (t1/2).

      • For PO administration: Maximum plasma concentration (Cmax), Time to reach Cmax (Tmax), and Area under the curve (AUC).

    • Calculate the oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Conclusion: The Strategic Application of Bromination in Methoxybenzamide Drug Discovery

The inclusion of a bromine atom in a methoxybenzamide scaffold is a strategic decision that can significantly impact its drug-like properties. As this guide has detailed, bromination can enhance lipophilicity, modulate receptor binding and functional activity, and improve metabolic stability. However, it is not a panacea, and the potential for increased toxicity and reduced solubility must be carefully considered.

The provided experimental protocols offer a robust framework for the systematic and comparative evaluation of brominated and non-brominated methoxybenzamides. By employing these self-validating assays, researchers can generate high-quality, reproducible data to guide their drug discovery efforts. Ultimately, a thorough understanding of the structure-activity relationships conferred by bromination will empower scientists to design and develop safer and more effective methoxybenzamide-based therapeutics for a variety of neurological and psychiatric disorders.

References

  • Castelli, M. P., et al. (2001). Effect of the amisulpride isomers on rat catalepsy. Neuroscience Letters, 310(2-3), 117-120.
  • Hall, H., et al. (1988). Raclopride, a new selective ligand for the dopamine-D2 receptors.
  • Farde, L., et al. (1992). Variability in D2-dopamine receptor density and affinity: a PET study with [11C]raclopride in man.
  • Finnema, S. J., et al. (2015). Imaging the high-affinity state of the dopamine D2 receptor in vivo: Fact or fiction?. Neuroscience & Biobehavioral Reviews, 55, 261-273.
  • Ginovart, N., et al. (2009). Dopamine D2 receptor radiotracers -PHNO and [(3)H]raclopride are indistinguishably inhibited by D2 agonists and antagonists ex vivo. Synapse, 63(9), 765-773.

  • Hofmann, C., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. International Journal of Molecular Sciences, 23(14), 7694.
  • Fei, X., et al. (2004). An Improved Synthesis of PET Dopamine D 2 Receptors Radioligand [11C]Raclopride.
  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from [Link]

  • Naylor, L. H., et al. (1995). Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line. Journal of Neurochemistry, 65(6), 2759-2766.
  • Psych Scene Hub. (2020). Amisulpride - Mechanism of Action and Psychopharmacology. Retrieved from [Link]

  • Cheav, S. L., & Foussard-Blanpin, O. (1990). [Comparative study of the toxicity of cyanic derivatives and/or aromatic amides]. Annales Pharmaceutiques Francaises, 48(1), 23-31.
  • Wang, L., et al. (2015). Synthesis of Bitopic Ligands Based on Fallypride and Evaluation of their Affinity and Selectivity Towards Dopamine D2 and D3 Receptors. ACS Chemical Neuroscience, 6(10), 1763-1776.
  • Heal, D. J., et al. (2014). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. British Journal of Pharmacology, 171(20), 4571-4591.
  • Singh, S., et al. (2009). Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats. Journal of Bioequivalence & Bioavailability, 1(2), 64-68.
  • National Center for Biotechnology Information. (2014). Table 3, Detailed protocol for the D2 binding secondary assay. In: Xiao J, Free RB, Barnaeva E, et al. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. Probe Reports from the NIH Molecular Libraries Program [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2010-. Available from: [Link]

  • Rosenzweig-Lipson, S., et al. (2007). A review of the pharmacokinetics, tolerability and pharmacodynamics of amisulpride in healthy volunteers. Expert Opinion on Drug Metabolism & Toxicology, 3(6), 915-925.
  • Hutson, P. H., et al. (1989). Dopamine release and metabolism in the rat striatum: an analysis by 'in vivo' brain microdialysis. Journal of Neurochemistry, 52(5), 1665-1673.
  • Tighadouini, S., et al. (2023). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 28(15), 5707.
  • Manallack, D. T., et al. (2013). Natural Product-Inspired Dopamine Receptor Ligands. Journal of Medicinal Chemistry, 56(14), 5837-5865.
  • Tkadlec, J., et al. (2022). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. Pharmaceutics, 14(3), 633.
  • Reck, E., et al. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Physical Chemistry Chemical Physics, 23(30), 16098-16108.
  • Schrage, R., et al. (2020). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Methods in Enzymology, 632, 33-68.
  • Urs, N. M., et al. (2008). Antagonism of dopamine D2 receptor/β-arrestin 2 interaction is a common property of clinically effective antipsychotics. Proceedings of the National Academy of Sciences, 105(36), 13657-13662.
  • Li, J., et al. (2023). Population pharmacokinetics of Amisulpride in Chinese patients with schizophrenia with external validation: the impact of renal function. Frontiers in Pharmacology, 14, 1243574.
  • Bienta. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. Retrieved from [Link]

  • Innoprot. (n.d.). D2 Dopamine Receptor Assay. Retrieved from [Link]

  • Imperato, A., & Di Chiara, G. (1984). Dopamine release and metabolism in the rat striatum: an analysis by 'in vivo' brain microdialysis. Journal of Neuroscience, 4(4), 966-977.
  • Chen, C., et al. (2008). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Current Drug Discovery Technologies, 5(4), 268-281.
  • Zhang, Y., et al. (2018).
  • DiscoveRx. (n.d.). D2S Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay. Retrieved from [Link]

  • Abbas, A. I., et al. (2009). Amisulpride is a potent 5-HT7 antagonist: relevance for antidepressant actions in vivo. Psychopharmacology, 205(1), 119-128.
  • Gábor, A., et al. (2015). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Receptors and Signal Transduction, 35(6), 527-534.
  • Coulouvrat, C., & Dondey-Nouvel, L. (1999). A review of the pharmacokinetics, tolerability and pharmacodynamics of amisulpride in healthy volunteers. Human Psychopharmacology: Clinical and Experimental, 14(4), 225-233.
  • Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. Retrieved from [Link]

  • Alabugin, I. V., et al. (2016). Long-range Effect of Bromine in the Deprotonative Metalation of Aromatic Compounds. Journal of the American Chemical Society, 138(19), 6348-6364.
  • Seegal, R. F., et al. (1994). Polychlorinated biphenyls alter extraneuronal but not tissue dopamine concentrations in adult rat striatum: an in vivo microdialysis study. Toxicology and Applied Pharmacology, 128(1), 128-135.
  • Bungay, P. M., et al. (2010). Overview of Brain Microdialysis. Current Protocols in Neuroscience, Chapter 7, Unit 7.2.

Sources

Comparative

Comprehensive Thermal Analysis Guide: N-t-Butyl 4-bromo-3-methoxybenzamide

Executive Summary & Technical Context[1] N-t-Butyl 4-bromo-3-methoxybenzamide (CAS: 1072944-39-8) is a specialized pharmaceutical intermediate, often utilized in the synthesis of kinase inhibitors and GPCR ligands. Its s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1]

N-t-Butyl 4-bromo-3-methoxybenzamide (CAS: 1072944-39-8) is a specialized pharmaceutical intermediate, often utilized in the synthesis of kinase inhibitors and GPCR ligands. Its structural core—a benzamide scaffold decorated with electron-donating (methoxy) and electron-withdrawing (bromo) groups—presents unique thermal behaviors critical for process optimization.

Unlike commodity chemicals with static datasheets, this compound requires a predictive characterization approach . This guide compares its thermal performance against structural analogs to establish a "Target Thermal Profile" and details the Differential Scanning Calorimetry (DSC) protocols necessary to validate purity, polymorphism, and solvate formation.

The "Target Thermal Profile" Hypothesis

Based on Structure-Property Relationship (SPR) analysis of close analogs, the expected melting point of the pure crystalline form lies between 125°C and 145°C . Deviations from this range typically indicate specific impurity profiles (e.g., residual benzoic acid precursors) or alternative polymorphs.

Comparative Analysis: Analog Benchmarking

To objectively assess the performance and quality of N-t-Butyl 4-bromo-3-methoxybenzamide, we must benchmark it against its structural "parents." The interaction between the bulky tert-butyl amide and the phenyl ring substituents drives the lattice energy.

Table 1: Structural Analog Thermal Comparison
CompoundStructure FeaturesMelting Point (T_m)Thermal Behavior Notes
N-(tert-Butyl)-4-methoxybenzamide e-donating (-OMe) only117–118 °C Lower lattice energy due to lack of heavy halogen bonding. Reference baseline for the "Methoxy" effect.
4-Bromo-N-(tert-butyl)benzamide e-withdrawing (-Br) only130–131 °C Halogen bonding increases density and T_m. Reference baseline for the "Bromo" effect.
N-t-Butyl 4-bromo-3-methoxybenzamide Hybrid (-OMe & -Br) 125–145 °C (Predicted) The 3-methoxy group adds steric strain but increases dipole interactions. Expect T_m slightly higher than the 4-Br analog due to increased molecular weight and packing complexity.
4-Bromo-3-methylbenzamide Methyl instead of t-Butyl177–182 °C Comparison Control: Demonstrates that the bulky t-butyl group lowers T_m significantly (by ~50°C) compared to a primary amide, disrupting planar stacking.

Scientific Insight: The tert-butyl group acts as a "crystallization anchor," often enforcing specific packing motifs. However, it also lowers the melting point relative to primary amides by preventing tight hydrogen bond networks. If your DSC shows a melt >170°C, suspect cleavage of the t-butyl group (degradation) or a primary amide impurity.

Visualizing the Thermal Landscape

The following diagram illustrates the substituent effects on the thermal properties and the decision logic for interpreting DSC data.

ThermalLandscape cluster_decision DSC Interpretation Logic Core Benzamide Scaffold tButyl N-t-Butyl Group (Disrupts Packing, Lowers Tm) Core->tButyl Bromo 4-Bromo (Increases Density/Tm) Core->Bromo Methoxy 3-Methoxy (Steric/Electronic Modulation) Core->Methoxy Target Target Compound N-t-Butyl 4-bromo-3-methoxybenzamide (Expected Tm: 125-145°C) tButyl->Target Dominant Steric Effect Bromo->Target + Lattice Energy Methoxy->Target Dipole Interaction Result DSC Peak Observed LowMelt < 115°C (Solvent/Eutectic Impurity) Result->LowMelt TargetMelt 125-145°C (Target Phase) Result->TargetMelt HighMelt > 170°C (Primary Amide/Degradant) Result->HighMelt

Figure 1: Structure-Property relationship map detailing how substituents influence the melting point and a logic flow for interpreting DSC results.

Experimental Protocol (Self-Validating)

This protocol is designed to distinguish between polymorphs , solvates , and chemical impurities .

A. Sample Preparation[2][3]
  • Mass: 2–4 mg (Precision is key; large masses broaden peaks).

  • Pan Type: Tzero Aluminum Pan (Hermetically sealed with a pinhole).

    • Why Pinhole? Allows trapped volatiles (residual solvent from synthesis) to escape, preventing "fake" endotherms that mimic melting.

  • Reference: Empty Tzero Aluminum Pan (matched weight).

B. Instrument Parameters
  • Purge Gas: Nitrogen (50 mL/min).

  • Method: Heat-Cool-Heat Cycle.

    • Equilibrate at 25°C.

    • Heat to 160°C at 10°C/min (First Heat: Erases thermal history).

    • Cool to 0°C at 10°C/min (Induces controlled crystallization).

    • Heat to 180°C at 10°C/min (Second Heat: True material properties).

C. Data Interpretation & Validation

Use this checklist to validate your data:

  • The "Shark Fin" Test: A pure crystalline melt should be sharp (onset to peak < 2°C). A broad "shark fin" shape indicates low purity.

  • The Solvate Check: If an endotherm appears < 100°C in the First Heat but disappears in the Second Heat, it is a volatile solvate (likely water or ethyl acetate from synthesis), not a polymorph.

  • Recrystallization exotherm: If you observe an exothermic peak during the cooling cycle, the material crystallizes readily. Lack of this peak suggests the formation of an amorphous glass (common with bulky t-butyl groups).

Synthesis & Impurity Markers

Understanding the synthesis helps identify likely impurities in the DSC trace. The compound is typically synthesized via the reaction of 4-bromo-3-methoxybenzoyl chloride with tert-butylamine .

Impurity CandidateOriginDSC Signature
4-Bromo-3-methoxybenzoic acid Hydrolysis of starting materialBroad endotherm ~200°C (High melting acid)
tert-Butylamine salts Unwashed reagentSharp, high-energy melts, often >200°C or decomposition exotherms
Oligomers Coupling side-reactionsGlass transition (Tg) only; no sharp melt

References

  • Royal Society of Chemistry. (2017). Synthesis and characterization of N-alkylbenzamides including N-(tert-Butyl)-4-methoxybenzamide and 4-Bromo-N-(tert-butyl)benzamide. RSC Advances.

  • Fisher Scientific. (n.d.). Safety Data Sheet and Specifications for 4-Bromo-3-methylbenzamide.[1]

  • National Institutes of Health (NIH). (2024). PubChem Compound Summary for N-tert-Butyl-4-bromo-2-methoxybenzamide (Structural Analog). PubChem.[1]

  • Giron, D. (2002).[2] Applications of thermal analysis and coupled techniques in pharmaceutical industry.[3] Journal of Thermal Analysis and Calorimetry.

Sources

Validation

confirming the structure of N-t-Butyl 4-bromo-3-methoxybenzamide isomers

COMPARATIVE GUIDE: Structural Confirmation of N-t-Butyl 4-bromo-3-methoxybenzamide Isomers Executive Summary: The "Isomer Trap" In the synthesis of N-t-Butyl 4-bromo-3-methoxybenzamide—a critical scaffold for kinase inhi...

Author: BenchChem Technical Support Team. Date: February 2026

COMPARATIVE GUIDE: Structural Confirmation of N-t-Butyl 4-bromo-3-methoxybenzamide Isomers

Executive Summary: The "Isomer Trap"

In the synthesis of N-t-Butyl 4-bromo-3-methoxybenzamide—a critical scaffold for kinase inhibitors and CNS-active agents—the primary risk is not purity, but regioisomerism . Standard bromination of 3-methoxybenzamide (or amidation of the corresponding acid) frequently yields the 4-bromo-3-methoxy target alongside the thermodynamically competitive 2-bromo-5-methoxy or 6-bromo-3-methoxy byproducts.

More dangerously, if the starting material is ambiguous (e.g., 3-bromo-4-methoxybenzoic acid mislabeled as 4-bromo-3-methoxybenzoic acid), the resulting product will have identical Mass Spectrometry (MS) signatures and nearly identical retention times.

This guide outlines a self-validating NMR protocol to definitively distinguish the target structure from its isomers without requiring a reference standard.

The Structural Challenge

The core difficulty lies in the 1,3,4-trisubstituted benzene ring. Both the target and its primary impostors possess three aromatic protons with similar splitting patterns (


 or 

).
FeatureTarget (4-bromo-3-methoxy)Impostor (3-bromo-4-methoxy)Impostor (2-bromo-5-methoxy)
Substitution 1-Amide, 3-OMe, 4-Br1-Amide, 3-Br, 4-OMe1-Amide, 2-Br, 5-OMe
Proton Pattern 1,2,4-like (isolated H-2)1,2,4-like (isolated H-2)1,2,4-like (isolated H-6)
MS (ESI+) [M+H]+ ~286/288[M+H]+ ~286/288[M+H]+ ~286/288
Risk Target High (Starting material error)Medium (Bromination byproduct)

Comparative Analysis of Analytical Methods

We evaluated three methodologies for definitive structural proof.

Method A: 1D 1H NMR (Screening)
  • Utility: High throughput, good for purity check.

  • Limitation: Relies on chemical shift prediction. In the absence of a reference standard, assigning the "isolated singlet" (H-2) vs. the "doublet" (H-5/H-6) is ambiguous.

  • Verdict: Insufficient for definitive structure proof (DSP) in isolation.

Method B: X-Ray Crystallography (The Absolute Truth)
  • Utility: Provides absolute atomic connectivity and spatial arrangement.

  • Limitation: Requires a single crystal (time-consuming), expensive, and low throughput.

  • Verdict: Gold Standard but impractical for routine batch release.

Method C: 2D NMR (NOESY + HMBC) (The Recommended Protocol)
  • Utility: Establishes connectivity (HMBC) and spatial proximity (NOESY).

  • Mechanism:

    • NOESY: Detects the "Through-Space" interaction between the Methoxy group and specific aromatic protons.

    • HMBC: Links the Amide Carbonyl to the Ring Protons.

  • Verdict: Best Balance. It is self-validating, rapid, and requires no special sample preparation beyond standard NMR.

The Self-Validating Protocol (NOESY/HMBC)

This protocol relies on the "Singlet vs. Doublet" Proximity Rule .

The Logic (Causality)
  • Target (4-Br, 3-OMe): The Methoxy group (Pos 3) is spatially adjacent to H-2 (Pos 2) and Br (Pos 4). Since Br has no protons, the Methoxy group will show a strong NOE signal only to H-2 .

    • Key Feature: H-2 appears as a singlet (or narrow doublet,

      
       Hz).
      
  • Impostor (3-Br, 4-OMe): The Methoxy group (Pos 4) is adjacent to H-3 (Br) and H-5 .

    • Key Feature: H-5 appears as a doublet (ortho-coupled to H-6,

      
       Hz).
      

Therefore:

  • IF Methoxy NOE

    
     Singlet (H-2) = TARGET CONFIRMED .
    
  • IF Methoxy NOE

    
     Doublet (H-5) = IMPOSTOR DETECTED .
    
Experimental Workflow

Step 1: Sample Preparation

  • Dissolve 10–15 mg of the product in 0.6 mL DMSO-

    
     or CDCl
    
    
    
    .
  • Note: DMSO-

    
     is preferred to sharpen the Amide NH signal, allowing its use as an additional anchor point.
    

Step 2: Acquisition Parameters

  • 1H NMR: 16 scans, spectral width -2 to 14 ppm.

  • NOESY (or ROESY): Mixing time 300–500 ms. Focus on the 3.8 ppm (OMe) region.

  • HMBC: Optimized for

    
     Hz.
    

Step 3: Data Interpretation (The Decision Tree)

G Start Start: 1H NMR Spectrum Identify Identify Signals: 1. OMe Singlet (~3.8 ppm) 2. Aromatic Region (3H) Start->Identify CheckSplitting Analyze Aromatic Splitting Identify->CheckSplitting SingletFound Locate Isolated Proton (H-2) (Singlet/Small Doublet) CheckSplitting->SingletFound DoubletFound Locate Ortho-Coupled Proton (H-5/6) (Large Doublet, J~8Hz) CheckSplitting->DoubletFound NOESY Run 2D NOESY Irradiate/Check OMe Peak SingletFound->NOESY DoubletFound->NOESY Decision Which Proton shows NOE with OMe? NOESY->Decision ResultTarget NOE to H-2 (Singlet) CONFIRMED: 4-bromo-3-methoxy Decision->ResultTarget Signal at Singlet ResultImpostor NOE to H-5 (Doublet) REJECT: 3-bromo-4-methoxy Decision->ResultImpostor Signal at Doublet

Figure 1: Decision tree for structural confirmation using NOESY correlation logic.

Expected Data & Validation

The following table summarizes the expected chemical shifts and correlations for the Target Molecule in DMSO-


.
PositionAtom

(ppm)
Multiplicity

(Hz)
Key NOESYKey HMBC (to C)
1 C-ipso----H-2, H-6
2 H-2 7.45 - 7.55 d ~2.0 OMe , NHC=O, C-4, C-6
3 C-OMe----H-2, H-5
3-OMe O-CH33.85s-H-2 C-3
4 C-Br----H-2, H-6
5 H-5 7.60 - 7.70 d 8.4 H-6C-1, C-3
6 H-6 7.35 - 7.45 dd 8.4, 2.0 NH, H-5C=O, C-2, C-4
Amide NH7.80 - 8.00s (br)-H-2, H-6, t-BuC=O, C-1

Critical Validation Check: In the Target, H-5 is ortho to the Bromine. Bromine is deshielding. In the Impostor (4-OMe), H-5 is ortho to the Methoxy. Methoxy is shielding.

  • Target H-5: > 7.50 ppm.

  • Impostor H-5: < 7.20 ppm. Use this chemical shift logic as a secondary confirmation.

Visualizing the Connectivity (HMBC/NOESY)

The diagram below illustrates the specific intramolecular interactions that define the target structure.

Molecule OMe OMe (3.85) H2 H-2 (Singlet) OMe->H2 CRITICAL PROOF H2->OMe 3-bond H6 H-6 (dd) H5 H-5 (Doublet) NH NH (Amide) NH->H2 NOE NH->H6 NOE tBu t-Butyl NH->tBu

Figure 2: Key NOESY (Red) and HMBC (Blue) correlations. The OMe


 H-2 interaction is the definitive structural fingerprint.

References

  • National Institute of Standards and Technology (NIST). Benzamide, N-(1,1-dimethylethyl)- Mass Spectrum. NIST Chemistry WebBook. Available at: [Link]

  • PubChem. 4-Bromo-3-methoxybenzamide Compound Summary. National Library of Medicine. Available at: [Link]

  • Spectroscopy Online. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. 2016. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (General Reference for NMR coupling constants in trisubstituted benzenes).
Comparative

Benchmarking Guide: N-t-Butyl 4-bromo-3-methoxybenzamide in Mps-1 Kinase Inhibitor Discovery

Executive Summary & Technical Context N-t-Butyl 4-bromo-3-methoxybenzamide (CAS: 1072944-39-8) is a specialized pharmacophore and synthetic intermediate, primarily utilized in the development of Mps-1 (TTK) Kinase Inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

N-t-Butyl 4-bromo-3-methoxybenzamide (CAS: 1072944-39-8) is a specialized pharmacophore and synthetic intermediate, primarily utilized in the development of Mps-1 (TTK) Kinase Inhibitors . While structurally homologous to the classic PARP inhibitor 3-methoxybenzamide, the N-tert-butyl substitution modulates its binding affinity, shifting its utility from DNA repair inhibition to being a critical building block for Triazolopyridine-based mitotic checkpoint inhibitors .

This guide benchmarks the compound's utility as a scaffold for generating high-potency Mps-1 inhibitors, comparing the resultant clinical candidates against standard reference inhibitors like Reversine , AZ3146 , and MPI-0479605 .

Primary Application: Synthesis of Triazolopyridine Mps-1 Inhibitors (e.g., Bayer Patent WO 2012/143329).[1] Target Mechanism: Abrogation of the Spindle Assembly Checkpoint (SAC), inducing lethal chromosomal instability (CIN) in tumor cells.

Mechanism of Action: The Mps-1 (TTK) Pathway

The biological value of the N-t-Butyl 4-bromo-3-methoxybenzamide scaffold lies in its conversion into inhibitors that target Mps-1 (Monopolar Spindle 1) , a dual-specificity kinase essential for the Spindle Assembly Checkpoint (SAC).

  • Normal Function: Mps-1 recruits Mad1/Mad2 to unattached kinetochores, halting anaphase until chromosome alignment is complete.

  • Inhibition Effect: Inhibitors derived from this scaffold force cells to exit mitosis prematurely with unaligned chromosomes, leading to massive aneuploidy and mitotic catastrophe.

Pathway Visualization

Mps1_Pathway Mps1 Mps-1 (TTK) Kinase Mad1_Mad2 Mad1/Mad2 Complex Mps1->Mad1_Mad2 Phosphorylates & Recruits Kinetochore Unattached Kinetochore Kinetochore->Mps1 Recruits MCC Mitotic Checkpoint Complex (MCC) Mad1_Mad2->MCC Forms APC_C APC/C Ubiquitin Ligase MCC->APC_C Inhibits Anaphase Anaphase Onset APC_C->Anaphase Triggers (if active) Inhibitor Benzamide-Derived Inhibitor Inhibitor->Mps1 Blocks Activity

Figure 1: Mechanism of Mps-1 inhibition.[2][3] The benzamide-derived inhibitor blocks Mps-1, preventing MCC formation and allowing premature anaphase entry (Mitotic Catastrophe).

Benchmarking Analysis

The following data benchmarks Triazolopyridine inhibitors (synthesized from the N-t-Butyl 4-bromo-3-methoxybenzamide intermediate) against established Mps-1 inhibitors.

Comparative Potency & Selectivity

The "Benzamide-Derived" class (e.g., Bayer Example 2.14) demonstrates superior potency compared to early tool compounds.

Inhibitor ClassRepresentative CompoundTargetIC50 (nM)Selectivity ProfileClinical Status
Benzamide-Derived Bayer Ex. 2.14 Mps-1 (TTK) 1.8 High (>100x vs Aurora B) Preclinical/Lead
Purine AnalogReversineMps-1 / Aurora B2.8Low (Promiscuous)Tool Compound
ThiopheneAZ3146Mps-135.0ModerateTool Compound
PyrimidinediamineMPI-0479605Mps-11.8HighPhase I (Discontinued)
Benzamide (Parent)3-MethoxybenzamidePARP1>10,000Off-Target (PARP)Inactive at Mps-1
Physicochemical Properties (Scaffold Analysis)

Benchmarking the N-t-Butyl 4-bromo-3-methoxybenzamide fragment itself against common kinase inhibitor fragments.

PropertyN-t-Butyl 4-bromo-3-methoxybenzamide3-Methoxybenzamide (Standard)Implication for Drug Design
Molecular Weight 286.17 g/mol 151.16 g/mol Ideal fragment size (<300 Da).
Lipophilicity (cLogP) ~3.4~1.2N-t-butyl significantly increases permeability.
H-Bond Donors 1 (Amide NH)2 (Amide NH2)Reduced polarity; better hydrophobic pocket fit.
Synthetic Utility High (Bromine handle)Low (No handle)4-Bromo allows Suzuki/Buchwald coupling.

Experimental Protocols

To validate the activity of inhibitors derived from this scaffold, the following Self-Validating Protocols are recommended.

Mps-1 (TTK) Kinase Activity Assay (LanthaScreen)

Objective: Quantify the IC50 of the synthesized inhibitor against recombinant Mps-1.

Reagents:

  • Recombinant Human Mps-1 (TTK) Kinase.

  • Tracer: Fluorescein-PolyGT or equivalent.

  • ATP (at Km, typically 10 µM).

  • Detection: Europium-labeled anti-phospho antibody.

Protocol:

  • Preparation: Dilute inhibitor (starting at 10 µM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Reaction: Incubate Mps-1 kinase, ATP, and Substrate with inhibitor for 60 minutes at Room Temperature (RT).

  • Detection: Add Europium-antibody and EDTA (to stop reaction). Incubate 60 mins.

  • Readout: Measure TR-FRET (Ex 340 nm, Em 615/665 nm) on a plate reader (e.g., EnVision).

  • Validation: Reversine (1 µM) must show >90% inhibition as a positive control. Z' factor must be >0.5.

Cellular Spindle Checkpoint Abrogation Assay

Objective: Confirm the inhibitor forces mitotic exit despite spindle poison (Nocodazole).

Protocol:

  • Cell Line: HeLa or U2OS cells expressing H2B-GFP (for imaging).

  • Synchronization: Treat cells with Nocodazole (100 ng/mL) for 16 hours to arrest in prometaphase (SAC active).

  • Treatment: Add test inhibitor (e.g., 10-500 nM) while maintaining Nocodazole.

  • Monitoring: Time-lapse microscopy for 4 hours.

  • Endpoint: Measure time from nuclear envelope breakdown (NEBD) to mitotic exit (flattening/decondensation).

  • Result: Effective Mps-1 inhibitors will cause rapid mitotic exit (<60 mins) compared to Nocodazole-only controls (>5 hours).

Synthesis & Scaffold Utilization Workflow

The following diagram illustrates how the N-t-Butyl 4-bromo-3-methoxybenzamide intermediate is processed into active Triazolopyridine inhibitors.

Synthesis_Workflow Start N-t-Butyl 4-bromo- 3-methoxybenzamide (CAS 1072944-39-8) Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Start->Coupling Bromine Handle Final Active Mps-1 Inhibitor (e.g., Bayer Ex 2.14) Coupling->Final Deprotection/Purification Core Triazolopyridine Core Core->Coupling Partner

Figure 2: Synthetic utility of the scaffold. The 4-bromo position serves as the critical attachment point for the kinase-binding hinge motif.

References

  • Bayer Intellectual Property GmbH. (2012).[1][4] Triazolopyridines.[1][3][4] Patent WO 2012/143329.[1][3][4] (Describes the use of N-t-Butyl 4-bromo-3-methoxybenzamide as Intermediate 5.2).

  • Hewitt, L., et al. (2010). Mps1-mediated correction of merotelic kinetochore attachments. Journal of Cell Science, 123, 3537-3546. (Mechanism of Mps-1).
  • Santamaria, A., et al. (2007). Use of the novel Plk1 inhibitor ZK-thiazolidinone to elucidate functions of Plk1 in early and late stages of mitosis. Molecular Biology of the Cell, 18(10), 4024-4036. (Benchmarking protocols for mitotic inhibitors).
  • PubChem. Compound Summary: N-tert-Butyl-4-bromo-3-methoxybenzamide.

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of N-t-Butyl 4-bromo-3-methoxybenzamide Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Benzamide Scaffold in Drug Discovery The benzamide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous ap...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzamide Scaffold in Drug Discovery

The benzamide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its synthetic tractability and ability to engage in key hydrogen bonding interactions make it an attractive starting point for the design of novel therapeutics. The specific substitution pattern of N-t-butyl, 4-bromo, and 3-methoxy groups confers a unique combination of lipophilicity, electronic properties, and steric bulk, influencing the pharmacokinetic and pharmacodynamic profiles of the resulting molecules. This guide will explore the SAR of this scaffold, drawing insights from studies on its anticancer, antimicrobial, and ion channel modulating activities.

Core Structure and Rationale for Substitution

The foundational structure, N-t-Butyl 4-bromo-3-methoxybenzamide, presents three key regions for chemical modification: the N-alkyl group, the aromatic ring substituents, and the amide linkage itself. The selection of the N-tert-butyl group often provides metabolic stability and can influence receptor binding. The 4-bromo and 3-methoxy substituents on the benzoyl ring are critical determinants of the molecule's electronic and steric properties, which in turn affect its interaction with biological targets.

SAR_Core_Structure NtButyl NtButyl Lipophilicity Lipophilicity NtButyl->Lipophilicity Sterics Sterics NtButyl->Sterics PKPD PKPD Lipophilicity->PKPD Sterics->PKPD Bromo Bromo Bromo->Lipophilicity Electronics Electronics Bromo->Electronics Electronics->PKPD Methoxy Methoxy Methoxy->Sterics Methoxy->Electronics

Comparative Analysis of Biological Activities

While a singular, comprehensive study on the SAR of N-t-Butyl 4-bromo-3-methoxybenzamide analogs is not available, by synthesizing data from related benzamide derivatives, we can infer the likely impact of structural modifications.

Anticancer Activity

Studies on substituted benzamides have highlighted their potential as anticancer agents. For instance, the antiproliferative activity of certain N-substituted benzamide derivatives has been demonstrated against various cancer cell lines.[1] The presence of a halogen, such as bromine, on the benzoyl ring has been shown in some molecular classes to enhance cytotoxic activity and selectivity.[2]

Key SAR Insights for Anticancer Potential:

  • N-Alkyl Substitution: The bulky N-tert-butyl group can influence binding to target proteins. Modifications to this group, for example, replacing it with other alkyl or aryl groups, would likely modulate the potency and selectivity of the compound. The introduction of a tert-butyl group in some scaffolds has been shown to increase inhibitory activity against certain enzymes.[3]

  • Aromatic Ring Substitution: The electronic nature and position of substituents on the benzoyl ring are critical. The 4-bromo substituent, being electron-withdrawing, and the 3-methoxy group, being electron-donating, create a specific electronic profile. Shifting the position of these groups or replacing them with other functionalities (e.g., nitro, chloro) would significantly impact activity. For example, in some N-substituted benzamides, a chlorine atom or nitro-group on the benzene ring was found to decrease anti-proliferative activity.[1]

  • Comparative Data from Related Compounds: In a series of novel N-benzylbenzamide derivatives acting as tubulin polymerization inhibitors, specific substitution patterns led to potent antiproliferative activities with IC50 values in the nanomolar range.[4] This underscores the importance of optimizing substitutions on the benzamide core for potent anticancer effects.

Table 1: Hypothetical SAR for Anticancer Activity of N-t-Butyl 4-bromo-3-methoxybenzamide Analogs

R1 (N-Substitution)R2 (4-Position)R3 (3-Position)Predicted Anticancer ActivityRationale
tert-ButylBromoMethoxyModerateParent compound with a balance of lipophilicity and electronic properties.
IsopropylBromoMethoxyPotentially LowerReduced steric bulk at the nitrogen may alter binding affinity.
CyclohexylBromoMethoxyPotentially HigherIncreased lipophilicity may enhance cell permeability and target engagement.
tert-ButylChloroMethoxySimilar or Slightly LowerChlorine is less lipophilic than bromine, which might affect activity.
tert-ButylBromoHydroxyPotentially HigherThe hydroxyl group can act as a hydrogen bond donor, potentially improving target interaction.
tert-ButylIodoMethoxyPotentially HigherIncreased halogen size and lipophilicity may enhance activity.
Antimicrobial Activity

Halogenated and methoxylated benzamides have demonstrated promising antimicrobial properties. The presence of halogens in antimicrobial agents is a well-established strategy to enhance their efficacy.[5][6] Benzamides, in general, have been investigated as antibacterial agents, with some derivatives targeting essential bacterial processes.[7]

Key SAR Insights for Antimicrobial Potential:

  • Role of Halogenation: The bromine atom at the 4-position is expected to contribute significantly to the antimicrobial activity. Studies on other halogenated scaffolds have shown that the position and nature of the halogen are critical for potency.[8][9]

  • Impact of Methoxy Group: The 3-methoxy group can influence the compound's solubility and electronic properties, which can affect its ability to penetrate bacterial cell walls and interact with intracellular targets. The development of antibacterials based on 3-methoxybenzamide highlights the importance of this substituent.[7]

  • N-Alkyl Group Variation: Altering the N-tert-butyl group could modulate the compound's spectrum of activity and potency against different bacterial strains.

Table 2: Predicted Antimicrobial Activity Profile of Analogs

R1 (N-Substitution)R2 (4-Position)R3 (3-Position)Predicted Antibacterial ActivityPredicted Antifungal Activity
tert-ButylBromoMethoxyModerateModerate to Low
tert-ButylBromoChloroPotentially HigherModerate
tert-ButylIodoMethoxyHighModerate
PhenylBromoMethoxyLow to ModerateLow
tert-ButylBromoNitroPotentially HigherModerate to High
Modulation of Ion Channels (TRPV1)

N-substituted benzamides have been extensively studied as modulators of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key target for the development of novel analgesics.[10]

Key SAR Insights for TRPV1 Antagonism:

  • N-Alkyl Group: The N-tert-butyl group is a common feature in potent TRPV1 antagonists.

  • Benzoyl Ring Substituents: The substitution pattern on the benzoyl ring is crucial for high-affinity binding. The presence of a halogen and a methoxy group can significantly influence potency. For instance, replacing a 3-methoxy group with halides in some TRPV1 agonists increased their binding affinity.[11]

Experimental Protocols

To facilitate further research and validation of the predicted SAR, the following experimental protocols for synthesis and biological evaluation are provided. These are generalized procedures that may require optimization for specific analogs.

Synthesis of N-t-Butyl 4-bromo-3-methoxybenzamide Analogs

A common method for the synthesis of N-substituted benzamides is the acylation of an amine with a benzoyl chloride derivative.

Step-by-step Synthesis Protocol:

  • Preparation of 4-bromo-3-methoxybenzoyl chloride:

    • Start with commercially available 4-bromo-3-methoxybenzoic acid.

    • To a solution of 4-bromo-3-methoxybenzoic acid in an anhydrous solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride dropwise at 0°C.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or gas evolution ceases).

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude 4-bromo-3-methoxybenzoyl chloride.

  • Amidation Reaction:

    • Dissolve the crude 4-bromo-3-methoxybenzoyl chloride in an anhydrous aprotic solvent like dichloromethane.[12]

    • Cool the solution to 0°C in an ice bath.[13]

    • Slowly add a solution of tert-butylamine (or a desired amine analog) and a base (e.g., triethylamine or pyridine) in the same solvent.[12][13]

    • Allow the reaction to warm to room temperature and stir overnight.[13]

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.[13]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-t-Butyl 4-bromo-3-methoxybenzamide analog.

Synthesis_Workflow cluster_Step1 Step 1: Acid Chloride Formation cluster_Step2 Step 2: Amidation cluster_Step3 Step 3: Purification Starting Material 4-bromo-3-methoxybenzoic acid Reagent1 Thionyl Chloride or Oxalyl Chloride Intermediate 4-bromo-3-methoxybenzoyl chloride Starting Material->Intermediate Acylation Amine tert-Butylamine (or analog) Product_Crude Crude N-t-Butyl 4-bromo- 3-methoxybenzamide Intermediate->Product_Crude Nucleophilic Acyl Substitution Purification Column Chromatography or Recrystallization Final_Product Pure Product Product_Crude->Final_Product Isolation

Biological Evaluation Protocols

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized benzamide analogs (typically from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The N-t-Butyl 4-bromo-3-methoxybenzamide scaffold represents a promising starting point for the development of novel therapeutic agents. The analysis of structure-activity relationships, even when inferred from related compound series, provides a valuable roadmap for future optimization efforts. The interplay between the N-alkyl substituent, and the electronic and steric nature of the aromatic ring substituents, offers a rich chemical space for exploration.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of N-t-Butyl 4-bromo-3-methoxybenzamide analogs. This would enable the construction of a quantitative structure-activity relationship (QSAR) model to more accurately predict the biological activity of novel derivatives. Furthermore, mechanistic studies to identify the specific molecular targets of the most active compounds will be crucial for their advancement as clinical candidates.

References

  • Frontiers in Chemistry. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. [Link]

  • Bentham Science. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]

  • PubMed. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. [Link]

  • PubMed. (2009). Synthesis and structure--activity relationships of substituted cinnamic acids and amide analogues: a new class of herbicides. [Link]

  • National Institutes of Health. (n.d.). Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis. [Link]

  • National Institutes of Health. (n.d.). The SAR analysis of TRPV1 agonists with the α-methylated B-region. [Link]

  • ResearchGate. (n.d.). Design, synthesis and biological evaluation of 3-benzylidene 4-bromo isatin derivatives. [Link]

  • PrepChem. (n.d.). Synthesis of 4-bromo-N-tert-butyl-benzamide. [Link]

  • National Institutes of Health. (n.d.). 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide. [Link]

  • National Institutes of Health. (n.d.). Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides. [Link]

  • PubMed. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. [Link]

  • MDPI. (n.d.). Mechanistic Insights into the Antimicrobial Effect of Benzodioxane-Benzamides Against Escherichia coli. [Link]

  • ResearchGate. (n.d.). A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2. [Link]

  • ResearchGate. (n.d.). Halogenated N-(1,3,4-oxadiazol-2-yl) benzamides are effective eradicators of methicillin-resistant Staphylococcus aureus biofilms. [Link]

  • MDPI. (n.d.). A Novel N-Tert-Butyl Derivatives of Pseudothiohydantoin as Potential Target in Anti-Cancer Therapy. [Link]

  • PubMed. (2008). Synthesis of benzamide derivatives as TRPV1 antagonists. [Link]

  • ResearchGate. (2018). Theoretical investigations for some N-substitute benzene sulphonamides for acting as antimicrobial and anticancer therapy. [Link]

  • ACS Publications. (n.d.). tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. [Link]

  • PubMed. (2023). Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens. [Link]

  • ResearchGate. (2019). Theoretical investigations for some N-substitute benzene sulphonamides for acting as antimicrobial and anticancer therapy. [Link]

  • MDPI. (n.d.). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. [Link]

  • ResearchGate. (n.d.). Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens. [Link]

  • MDPI. (n.d.). Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. [Link]

  • Longdom Publishing. (n.d.). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. [Link]

  • MDPI. (n.d.). Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. [Link]

  • ResearchGate. (n.d.). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. [Link]

  • ResearchGate. (n.d.). Synthesis of benzamide derivatives as TRPV1 antagonists. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-t-Butyl 4-bromo-3-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-t-Butyl 4-bromo-3-methoxybenzamide
© Copyright 2026 BenchChem. All Rights Reserved.